molecular formula C9H7ClN2O2S B099151 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride CAS No. 18336-39-5

4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride

Cat. No.: B099151
CAS No.: 18336-39-5
M. Wt: 242.68 g/mol
InChI Key: AHXRGFFTKHQGOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride is a useful research compound. Its molecular formula is C9H7ClN2O2S and its molecular weight is 242.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-pyrazol-1-ylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c10-15(13,14)9-4-2-8(3-5-9)12-7-1-6-11-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXRGFFTKHQGOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380112
Record name 4-(1H-PYRAZOL-1-YL)BENZENESULFONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18336-39-5
Record name 4-(1H-PYRAZOL-1-YL)BENZENESULFONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and relevant biological context of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride (CAS No. 18336-39-5). This information is intended to support research and development activities in medicinal chemistry and drug discovery.

Core Physicochemical Properties

This compound is a reactive organic compound that serves as a key intermediate in the synthesis of various sulfonamide derivatives with potential therapeutic applications.[1] It is characterized by a pyrazole ring attached to a benzenesulfonyl chloride moiety.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 18336-39-5[1][2]
Molecular Formula C₉H₇ClN₂O₂S[1][2]
Molecular Weight 242.68 g/mol [3]
Appearance White to off-white or faint beige solid[1]
Solubility Soluble in polar organic solvents (e.g., dichloromethane, acetone); Insoluble in water.[1]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[4]

Synthesis and Reactivity

This compound is a versatile reagent in organic synthesis, primarily utilized for the preparation of sulfonamides through its reaction with primary and secondary amines. The sulfonyl chloride group is highly reactive and susceptible to hydrolysis, which can result in the formation of hydrochloric acid. Therefore, it should be handled with care in anhydrous conditions.[1]

General Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the available literature, a general synthetic route can be inferred from standard organic chemistry principles and procedures for analogous compounds. The synthesis would likely involve two key steps: the formation of the pyrazole ring and the introduction of the sulfonyl chloride group.

A plausible synthetic pathway is the reaction of 4-hydrazinobenzenesulfonic acid with a suitable three-carbon electrophile, such as malonaldehyde bis(diethyl acetal), to form the pyrazole ring, followed by chlorination of the sulfonic acid to the sulfonyl chloride using a reagent like phosphorus pentachloride or thionyl chloride.[4]

Below is a diagram illustrating a generalized workflow for the synthesis of such compounds.

G cluster_synthesis Generalized Synthetic Workflow Reactants 4-Hydrazinobenzenesulfonic acid + Malonaldehyde bis(diethyl acetal) Pyrazolation Pyrazole Ring Formation (Cyclocondensation) Reactants->Pyrazolation Intermediate 4-(1H-Pyrazol-1-yl)benzenesulfonic acid Pyrazolation->Intermediate Chlorination Chlorination Reaction (e.g., with PCl5 or SOCl2) Intermediate->Chlorination Product This compound Chlorination->Product

A generalized workflow for the synthesis of this compound.
Reactivity Profile

The primary reactivity of this compound is centered around the electrophilic sulfonyl chloride group. This functional group readily reacts with nucleophiles, most notably amines, to form stable sulfonamide linkages. This reactivity is the foundation of its utility in the synthesis of a wide array of biologically active molecules.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Features

TechniquePredicted Features
¹H NMR Signals corresponding to the protons on the pyrazole ring and the disubstituted benzene ring. The chemical shifts would be influenced by the electron-withdrawing nature of the sulfonyl chloride group.
¹³C NMR Resonances for the carbon atoms of the pyrazole and benzene rings. The carbon attached to the sulfonyl group would be shifted downfield.
FT-IR Characteristic strong absorption bands for the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group (typically in the regions of 1375-1350 cm⁻¹ and 1180-1160 cm⁻¹, respectively).

Biological Relevance and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives have been the subject of significant research in drug discovery due to their diverse biological activities. Derivatives have shown potential as antileishmanial, anti-inflammatory, and anticancer agents.

Of particular note is the investigation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in the context of inflammatory bowel disease (IBD). Studies suggest that these compounds may exert their therapeutic effects by modulating the PI3K/Akt/mTOR signaling pathway, which is a key regulator of inflammation and cellular processes.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and inflammation. In the context of IBD, dysregulation of this pathway can lead to chronic inflammation and tissue damage. The ability of 4-(1H-Pyrazol-1-YL)benzenesulfonamide derivatives to inhibit this pathway highlights their potential as therapeutic agents for IBD and other inflammatory conditions.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway in IBD Growth_Factors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Inflammation Inflammation (e.g., NF-κB activation) Akt->Inflammation promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes Derivative 4-(1H-Pyrazol-1-YL)benzenesulfonamide Derivatives Derivative->PI3K inhibits Derivative->Akt inhibits

Modulation of the PI3K/Akt/mTOR pathway by pyrazole derivatives.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere and away from moisture. In case of spills, appropriate measures should be taken to neutralize and contain the material, avoiding contact with water.

Conclusion

This compound is a valuable building block for the synthesis of novel sulfonamide-containing compounds with a wide range of potential therapeutic applications. Its utility is underscored by the promising biological activities of its derivatives, particularly in the modulation of key signaling pathways such as PI3K/Akt/mTOR. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is crucial for its effective application in research and development. Further studies to fully characterize its physical properties and optimize its synthesis are warranted.

References

Spectroscopic Profile of 3-Methyl-2-oxindole (CAS: 1504-06-9): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-2-oxindole (also known as 3-Methyloxindole), a compound of interest in various research and development applications. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this molecule.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Methyl-2-oxindole. It is important to note that while some specific data is available, other values are predicted based on the analysis of its chemical structure and comparison with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2 - 7.4m2HAr-H
~6.9 - 7.1m2HAr-H
~8.0br s1HN-H
~3.5q1HC3-H
~1.4d3HC3-CH3

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~180C2 (C=O)
~142C7a
~128C3a
~128Ar-C
~125Ar-C
~122Ar-C
~109Ar-C
~40C3
~15C3-CH3

Note: Specific peak assignments for 13C NMR are based on data available from PubChem and typical chemical shifts for oxindole derivatives.[1]

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Wavenumber (cm-1)IntensityAssignment
~3200Strong, BroadN-H Stretch
~3100 - 3000MediumAromatic C-H Stretch
~2970MediumAliphatic C-H Stretch
~1710StrongC=O Stretch (Lactam)[2]
~1620MediumC=C Aromatic Ring Stretch
~1470MediumCH3 Bend
~750StrongOrtho-disubstituted Benzene Bend

Note: IR data is based on typical absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
147High[M]+ (Molecular Ion)
132High[M - CH3]+
104Medium[M - CH3 - CO]+
77Medium[C6H5]+

Note: Fragmentation patterns are predicted based on common fragmentation pathways for indole derivatives.[3][4][5]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Methyl-2-oxindole in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire 1H and 13C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

    • For 1H NMR, typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • For 13C NMR, a proton-decoupled sequence is typically used with a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

FT-IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of solid 3-Methyl-2-oxindole powder directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

    • Collect the IR spectrum over a range of 4000-400 cm-1 with a resolution of 4 cm-1.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of 3-Methyl-2-oxindole (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like 3-Methyl-2-oxindole.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample Pure Compound (3-Methyl-2-oxindole) NMR NMR Spectroscopy (1H, 13C) Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry Sample->MS Analysis NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data Provides IR_Data Functional Groups (N-H, C=O, C=C) IR->IR_Data Provides MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Provides Structure Structural Confirmation NMR_Data->Structure Combined Interpretation IR_Data->Structure Combined Interpretation MS_Data->Structure Combined Interpretation

General workflow for spectroscopic analysis.

This guide serves as a foundational resource for researchers working with 3-Methyl-2-oxindole. For definitive structural confirmation, it is always recommended to acquire and interpret high-resolution spectroscopic data for the specific sample under investigation.

References

A Technical Guide to the Biological Activities of 4-(1H-Pyrazol-1-YL)benzenesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride derivatives and their sulfonamide analogs. The inherent versatility of the pyrazole and sulfonamide moieties has established these compounds as privileged scaffolds in medicinal chemistry, leading to the development of numerous therapeutic agents.[1][2][3] This document collates quantitative data, details key experimental protocols, and visualizes relevant biological pathways to serve as an in-depth resource for ongoing research and drug discovery efforts.

Core Synthesis and Chemical Space

The foundational structure, this compound, serves as a versatile intermediate for a wide array of derivatives. The synthesis generally involves the reaction of a pyrazole with 4-chlorosulfonylbenzene. Subsequent modifications often involve the reaction of the sulfonyl chloride with various amines to generate a library of sulfonamide derivatives.[1][3] The diversity of these derivatives is achieved by introducing different substituents on both the pyrazole and the amine moieties, allowing for the fine-tuning of their physicochemical properties and biological activities.

A general synthetic scheme involves the coupling of a substituted pyrazole with a sulfonyl chloride, which is then reacted with a variety of amines to produce the final sulfonamide compounds. For instance, 3,5-dimethyl-1H-pyrazole can be synthesized by the condensation of acetylacetone with hydrazine hydrate.[1] This pyrazole can then be subjected to chlorosulfonation to yield the corresponding sulfonyl chloride. The reaction of this intermediate with different phenylethylamine derivatives, for example, can then generate a series of pyrazole-4-sulfonamides.[1]

Diverse Pharmacological Activities and Quantitative Data

Derivatives of 4-(1H-pyrazol-1-yl)benzenesulfonamide have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects. The following tables summarize the quantitative data from various studies to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Anticancer and Antiproliferative Activity

Compound IDCell LineActivity MetricValueReference
34 OSCCPSE10.5[4]
34 OSCCTS9.5[4]
4i Tumor Cell LinesPSE₂461.5[4]
4g Tumor Cell LinesPSE₁193.2[4]
4 LeukemiaIC₅₀0.32 µM[5]
4 Colon CancerIC₅₀0.49-0.89 µM[5]
4 Renal CancerIC₅₀0.92 µM[5]

PSE: Potency-Selectivity Expression; TS: Tumor Specificity; IC₅₀: Half maximal inhibitory concentration.

Table 2: Antimicrobial and Antileishmanial Activity

Compound IDOrganism/StrainActivity MetricValueReference
3b Leishmania infantumIC₅₀0.059 mM[6]
3e Leishmania infantumIC₅₀0.065 mM[6]
3b Leishmania amazonensisIC₅₀0.070 mM[6]
9g M. tuberculosis H₃₇RvMIC10.2 µg/mL[7]
9g M. tuberculosis H₃₇RvInhibition99%[7]
9m M. tuberculosis H₃₇RvInhibition99%[7]

IC₅₀: Half maximal inhibitory concentration; MIC: Minimum Inhibitory Concentration.

Table 3: Enzyme Inhibition

Compound IDEnzymeActivity MetricValueReference
4c hCA IKᵢ59.8 ± 3.0 nM[4]
4g hCA IIKᵢ6.9 ± 1.5 nM[4]
7a COX-2IC₅₀49 nM[8][9]
7b COX-2IC₅₀60 nM[8][9]
7j COX-2IC₅₀60 nM[8][9]
7b 5-LOXIC₅₀1.9 µM[8][9]
7a 5-LOXIC₅₀2.4 µM[8][9]
3b AHASInhibition81% at 100 mg/L[10]

Kᵢ: Inhibition constant; IC₅₀: Half maximal inhibitory concentration; hCA: human Carbonic Anhydrase; COX-2: Cyclooxygenase-2; 5-LOX: 5-Lipoxygenase; AHAS: Acetohydroxy acid synthase.

Key Experimental Protocols

This section provides an overview of the methodologies employed in the synthesis and biological evaluation of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives.

A common synthetic route involves a multi-step process:

  • Synthesis of Chalcones: Substituted acetophenones are reacted with appropriate aldehydes in the presence of a base like sodium hydroxide in an alcoholic solvent to yield chalcone intermediates.

  • Synthesis of Pyrazolines: The synthesized chalcones are then reacted with 4-hydrazinobenzenesulfonamide hydrochloride in a suitable solvent, such as ethanol with a catalytic amount of acid, to form the pyrazoline-benzenesulfonamide derivatives.[7]

  • Purification and Characterization: The crude products are purified using techniques like column chromatography or recrystallization. The final structures are confirmed by spectroscopic methods including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[1][4][6]

G cluster_synthesis General Synthesis Workflow start Substituted Acetophenones + Aldehydes chalcones Chalcone Intermediates start->chalcones Base (NaOH) Alcohol pyrazolines Pyrazoline-Benzenesulfonamides chalcones->pyrazolines reagents 4-Hydrazinobenzenesulfonamide Hydrochloride reagents->pyrazolines Acid Catalyst Ethanol purification Purification (Chromatography/Recrystallization) pyrazolines->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization final_product Pure Pyrazole Sulfonamide Derivatives characterization->final_product

A generalized workflow for the synthesis of pyrazole sulfonamides.
  • Cell Viability Assay (CellTiter-Glo®): The antiproliferative activity of the synthesized compounds is often assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.[1] This method quantifies ATP, an indicator of metabolically active cells.

  • Cytotoxicity Assay (LDH Release): Cytotoxicity can be determined by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[1]

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values are typically calculated from dose-response curves using software like GraphPad Prism.[1]

The antimicrobial properties of the compounds are evaluated against various bacterial and fungal strains using the agar well diffusion method.[2]

  • Preparation of Inoculum: Standardized microbial suspensions are prepared.

  • Agar Plate Preparation: Molten agar is poured into sterile petri dishes and allowed to solidify. The microbial inoculum is uniformly spread over the agar surface.

  • Well Diffusion: Wells are created in the agar, and a specific concentration of the test compound is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.

The free radical scavenging activity is commonly assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[2]

  • Reaction Mixture: A solution of the test compound is mixed with a DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specified period.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control.

Signaling Pathways and Mechanisms of Action

The diverse biological effects of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives stem from their interaction with various molecular targets and signaling pathways.

Several derivatives have shown potent inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II.[4] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.

  • COX-2 and 5-LOX Inhibition: Certain pyrazole sulfonamides exhibit inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[8][9] COX-2 is responsible for the production of pro-inflammatory prostaglandins, while 5-LOX is involved in the synthesis of leukotrienes.

  • PI3K/Akt/mTOR Signaling Pathway: A recent study has demonstrated that a 1H-pyrazol-1-yl benzenesulfonamide derivative, T8, can alleviate inflammatory bowel disease (IBD) by suppressing the PI3K/Akt/mTOR signaling pathway.[11] This pathway is crucial in regulating cell growth, proliferation, survival, and inflammation. The suppression of this pathway by T8 led to a reduction in pro-inflammatory cytokines in zebrafish models of IBD.[11]

G T8 T8 Derivative PI3K PI3K T8->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Inflammation Pro-inflammatory Cytokines mTOR->Inflammation IBD IBD Symptoms Inflammation->IBD

Inhibition of the PI3K/Akt/mTOR pathway by a pyrazole derivative.

Some pyrazole sulfonamide derivatives have been designed as potential inhibitors of acetohydroxy acid synthase (AHAS), an essential enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms.[10] This makes them promising candidates for the development of novel herbicides. Molecular docking studies suggest that these compounds can bind to the active site of AHAS through hydrogen bonds and cation-π interactions.[10]

Structure-Activity Relationship (SAR)

The biological activity of these derivatives is significantly influenced by the nature and position of substituents on the pyrazole and phenyl rings. For instance, in the context of antileishmanial activity, the presence of a bromine substituent on the aromatic ring was found to potentially cause steric hindrance, affecting the compound's efficacy.[6] Molecular modeling and SAR studies are crucial for optimizing the lead compounds to enhance their potency and selectivity.

Conclusion and Future Directions

The this compound scaffold and its sulfonamide derivatives represent a highly promising class of compounds with a wide range of pharmacological activities. The data and methodologies presented in this guide highlight their potential as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, elucidation of their detailed mechanisms of action, and in vivo evaluation to translate the promising in vitro results into potential therapeutic applications. The continued exploration of this chemical space is warranted to unlock its full therapeutic potential.

References

An In-depth Technical Guide to Pyrazole-Containing Benzenesulfonyl Chlorides: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-containing benzenesulfonyl chlorides are a pivotal class of organic compounds, serving as crucial intermediates in the synthesis of a wide array of biologically active molecules. The unique structural features of the pyrazole nucleus, combined with the reactive sulfonyl chloride moiety, have led to their extensive use in medicinal chemistry. This guide provides a comprehensive review of the synthesis, properties, and applications of these compounds, with a focus on their role in the development of therapeutic agents. The pyrazole scaffold is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, and its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] The benzenesulfonyl chloride group, a highly reactive functional group, allows for the facile introduction of the pyrazole-benzene sulfonamide pharmacophore into various molecular frameworks, leading to the discovery of potent and selective drugs.[4]

Synthesis of Pyrazole-Containing Benzenesulfonyl Chlorides

The synthesis of pyrazole-containing benzenesulfonyl chlorides can be broadly categorized into two main strategies: the formation of the pyrazole ring on a pre-existing benzenesulfonyl chloride scaffold, or the introduction of the sulfonyl chloride group onto a pre-formed pyrazole-benzene moiety.

Method 1: Chlorosulfonation of Pyrazolyl-Benzenes

A common and direct method for the synthesis of pyrazole-containing benzenesulfonyl chlorides is the electrophilic chlorosulfonation of a pyrazole-substituted benzene ring. This reaction typically involves treating the pyrazolyl-benzene with chlorosulfonic acid, often in the presence of a chlorinating agent like thionyl chloride to improve yield and facilitate the conversion of the intermediate sulfonic acid to the sulfonyl chloride.[5]

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride [5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in chloroform.

  • Addition of Chlorosulfonic Acid: Cool the solution to 0°C in an ice bath. Slowly add a solution of chlorosulfonic acid (5.5 eq) in chloroform.

  • Heating: After the addition is complete, raise the temperature of the reaction mixture to 60°C and stir for 10 hours.

  • Addition of Thionyl Chloride: Add thionyl chloride (1.32 eq) to the reaction mixture at 60°C over a period of 20 minutes.

  • Reaction Completion: Continue stirring at 60°C for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by pouring it over crushed ice. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. The product can be further purified by recrystallization or column chromatography.

A similar procedure can be followed for the synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.[5]

Method 2: Synthesis from Pyrazolyl-Benzenesulfonic Acids

An alternative approach involves the conversion of a pyrazolyl-benzenesulfonic acid to the corresponding sulfonyl chloride. This is particularly useful when the sulfonic acid is more readily available or when the direct chlorosulfonation method is not suitable due to the presence of sensitive functional groups. The conversion is typically achieved using reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[6]

Experimental Protocol: Synthesis of 4-(5-p-Methylphenyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonyl Chloride [6]

  • Reaction Setup: Suspend 4-(5-p-methylphenyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonic acid (1.0 eq) in dichloromethane.

  • Addition of Phosphorus Pentachloride: Add phosphorus pentachloride (1.5 eq) portion-wise to the suspension.

  • Addition of DMF: Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux: Heat the reaction mixture to reflux and stir for 8 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture in vacuo. Add water to the residue and extract twice with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate to dryness. The crude product can be crystallized from cyclohexane to yield the pure sulfonyl chloride.[6]

Summary of Synthetic Data
Compound NameStarting MaterialsReagents and ConditionsYield (%)Melting Point (°C)Reference
3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride3,5-Dimethyl-1H-pyrazoleChlorosulfonic acid, Thionyl chloride, Chloroform, 60°C90Not Reported[5]
1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride1,3,5-Trimethyl-1H-pyrazoleChlorosulfonic acid, Thionyl chloride, Chloroform, 60°CNot ReportedNot Reported[5]
4-(5-p-Methylphenyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonyl Chloride4-(5-p-Methylphenyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonic AcidPCl₅, DMF, Dichloromethane, Reflux7797-98[6]

Applications in Drug Development

The primary application of pyrazole-containing benzenesulfonyl chlorides is as precursors to pyrazole-containing benzenesulfonamides, a class of compounds with a wide range of therapeutic activities. The sulfonamide linkage is typically formed by reacting the sulfonyl chloride with a primary or secondary amine.

Anti-inflammatory Agents: COX-2 Inhibitors

A prominent example of the therapeutic importance of this class of compounds is the development of selective cyclooxygenase-2 (COX-2) inhibitors. Celecoxib, a widely prescribed non-steroidal anti-inflammatory drug (NSAID), features a pyrazole-benzenesulfonamide core structure.[7] The synthesis of Celecoxib and its analogs often involves the reaction of a pyrazole-containing benzenesulfonyl chloride with an appropriate amine.[8]

Experimental Protocol: In Vitro COX-2 Inhibition Assay [9][10]

  • Enzyme Preparation: Prepare a solution of human recombinant COX-2 enzyme at a suitable concentration (e.g., 300 U/mL) in a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[11]

  • Inhibitor Preparation: Prepare stock solutions of the test compounds (pyrazole-containing benzenesulfonamides) and a reference inhibitor (e.g., Celecoxib) in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a 96-well plate, add the reaction buffer, heme cofactor, and the COX-2 enzyme solution.

  • Incubation with Inhibitor: Add the test compound or reference inhibitor to the wells and incubate for a specific period (e.g., 10 minutes) at 37°C.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Detection: The COX activity can be measured by detecting the product, prostaglandin G2, using a colorimetric or fluorometric probe. The absorbance or fluorescence is measured using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Anticancer Agents

Derivatives of pyrazole-containing benzenesulfonamides have shown significant potential as anticancer agents. Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways implicated in cancer progression.

Signaling Pathway: p38 MAPK Pathway

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cellular responses to stress, inflammation, and apoptosis.[6][12] Dysregulation of this pathway is often observed in cancer. Some pyrazole derivatives have been shown to inhibit p38α MAP kinase, making it a promising target for anticancer drug development.[13]

p38_MAPK_Pathway cluster_stimuli Stress Stimuli / Inflammatory Cytokines cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Targets cluster_cellular_response Cellular Response Stress Environmental Stress (UV, Osmotic Shock) MAPKKK ASK1 / TAK1 / MEKK Stress->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAPKKK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAPK (α, β, γ, δ) MKK3_6->p38 phosphorylates Transcription_Factors Transcription Factors (ATF2, MEF2C) p38->Transcription_Factors activates Protein_Kinases Protein Kinases (MK2, MSK1) p38->Protein_Kinases activates Inflammation Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Protein_Kinases->Cell_Cycle_Arrest Inhibitor Pyrazole-Containing Benzenesulfonamide Inhibitor Inhibitor->p38 inhibits

p38 MAPK signaling pathway and inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity [14][15][16]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole-containing benzenesulfonamide derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, can then be determined.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain isoforms, such as CA IX, are overexpressed in various tumors and are associated with tumor progression and resistance to therapy.[7][17] Pyrazole-containing benzenesulfonamides have been identified as potent and selective inhibitors of these enzymes.[18]

Signaling Pathway: Hypoxia-Induced CA IX Expression and pH Regulation

Under hypoxic conditions, often found in solid tumors, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. HIF-1α then promotes the transcription of genes involved in tumor survival, including Carbonic Anhydrase IX (CA IX). CA IX, a cell surface enzyme, plays a critical role in maintaining the intracellular pH of cancer cells by converting CO₂ to bicarbonate and protons, thereby facilitating an acidic tumor microenvironment which promotes invasion and metastasis.[1][7]

CAIX_Pathway cluster_stimulus Tumor Microenvironment cluster_transcription Transcriptional Regulation cluster_protein Protein Expression and Function cluster_cellular_effects Cellular Effects Hypoxia Hypoxia HIF1a HIF-1α stabilization Hypoxia->HIF1a HRE Hypoxia Response Element (HRE) in CA9 gene promoter HIF1a->HRE binds to CAIX_mRNA CA IX mRNA HRE->CAIX_mRNA promotes transcription CAIX_protein CA IX Protein (cell surface) CAIX_mRNA->CAIX_protein translates to CO2_H2O CO₂ + H₂O HCO3_H HCO₃⁻ + H⁺ CO2_H2O->CAIX_protein CO2_H2O->HCO3_H catalyzed by pH_regulation Intracellular pH Regulation (alkalinization) HCO3_H->pH_regulation Acidic_TME Acidic Tumor Microenvironment HCO3_H->Acidic_TME Survival Tumor Cell Survival pH_regulation->Survival Invasion Invasion and Metastasis Acidic_TME->Invasion Inhibitor Pyrazole-Containing Benzenesulfonamide Inhibitor Inhibitor->CAIX_protein inhibits

CA IX pathway in cancer and its inhibition.

Conclusion

Pyrazole-containing benzenesulfonyl chlorides are indispensable building blocks in modern medicinal chemistry. Their synthesis, primarily through chlorosulfonation of pyrazolyl-benzenes or conversion of the corresponding sulfonic acids, provides access to a diverse range of structures. The resulting sulfonamide derivatives have demonstrated significant therapeutic potential, leading to the development of clinically successful drugs and a plethora of promising drug candidates targeting a variety of diseases. The continued exploration of novel synthetic methodologies and the elucidation of the structure-activity relationships of their derivatives will undoubtedly fuel further discoveries in the field of drug development.

References

The Genesis of a Key Synthetic Intermediate: 4-(1H-Pyrazol-1-YL)benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Historical Synthesis

For researchers, scientists, and professionals in drug development, understanding the history and synthesis of foundational chemical scaffolds is paramount. 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride stands as a significant intermediate in the synthesis of a diverse array of biologically active sulfonamides. This technical guide delves into its historical synthesis, experimental protocols, and the broader context of its application in medicinal chemistry.

Historical Synthesis Approach

The most probable and historically significant method for the synthesis of this compound involves a two-step process. This approach leverages the well-established reactions of diazotization followed by a copper-catalyzed sulfonyl chloride formation, a modification of the Sandmeyer reaction.

Logical Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Diazotization of 4-aminobenzenesulfonic acid cluster_1 Step 2: Sulfonyl Chloride Formation cluster_2 Step 3: Pyrazole Ring Formation A 4-Aminobenzenesulfonic acid C 4-Sulfobenzenediazonium chloride A->C  Diazotization   B Sodium Nitrite (NaNO2) in Hydrochloric Acid (HCl) B->C E 4-Chlorosulfonylbenzenediazonium chloride C->E  Meerwein Reaction   D Sulfur Dioxide (SO2) Copper(I) Chloride (CuCl) D->E G This compound E->G  Nucleophilic Aromatic Substitution   F Pyrazole F->G

Caption: Probable historical synthesis route for this compound.

Experimental Protocols

Detailed experimental protocols for the exact historical synthesis of this compound are not explicitly documented in readily available literature. However, based on general procedures for the synthesis of aryl sulfonyl chlorides and pyrazole-substituted aromatics, a representative protocol can be constructed.

Representative Synthesis of Aryl Sulfonyl Chlorides via Sandmeyer-type Reaction

This procedure is adapted from established methods for the synthesis of aryl sulfonyl chlorides from anilines.

Materials:

  • 4-Amino-1-benzenesulfonic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sulfur dioxide (SO₂)

  • Copper(I) chloride (CuCl)

  • Ice

  • Water

Procedure:

  • Diazotization: 4-Amino-1-benzenesulfonic acid is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • Sulfonylation: In a separate flask, a solution of sulfur dioxide in acetic acid is prepared and cooled. Copper(I) chloride is added as a catalyst. The cold diazonium salt solution is then added slowly to this mixture. Nitrogen gas is evolved, and the aryl sulfonyl chloride is formed.

  • Workup: The reaction mixture is poured into ice water, causing the sulfonyl chloride to precipitate. The solid is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis of this compound from 1-Phenylpyrazole (A Modern Approach)

A more direct and modern approach involves the direct chlorosulfonylation of 1-phenylpyrazole.

Materials:

  • 1-Phenylpyrazole

  • Chlorosulfonic acid (ClSO₃H)

  • Thionyl chloride (SOCl₂) (optional, for improved yield)

  • Chloroform (or other suitable solvent)

  • Ice

Procedure:

  • A solution of 1-phenylpyrazole in a suitable solvent like chloroform is prepared and cooled in an ice bath.

  • Chlorosulfonic acid is added dropwise to the stirred solution, maintaining a low temperature.[2]

  • After the addition is complete, the reaction may be stirred at room temperature or gently heated to ensure completion.[2]

  • Optionally, thionyl chloride can be added to the reaction mixture to improve the conversion of the sulfonic acid to the sulfonyl chloride.[2]

  • The reaction is then carefully quenched by pouring it onto crushed ice.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield this compound.

Quantitative Data for Analogous Syntheses

While specific yield data for the title compound's historical synthesis is unavailable, analogous modern preparations of similar pyrazole sulfonyl chlorides report high yields.

CompoundReactantsSolventTemperatureYieldReference
3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride3,5-Dimethyl-1H-pyrazole, Chlorosulfonic acidChloroform60 °C90%[2]
1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride1,3,5-Trimethyl-1H-pyrazole, Chlorosulfonic acidChloroform60 °C90%[2]

Significance in Drug Discovery and Medicinal Chemistry

This compound is a crucial building block for the synthesis of a wide range of sulfonamide derivatives. The pyrazole and sulfonamide moieties are well-known pharmacophores, and their combination has led to the discovery of compounds with diverse biological activities.

Derivatives of this core structure have been investigated for their potential as:

  • Anti-inflammatory agents: Notably as inhibitors of cyclooxygenase-2 (COX-2).

  • Anticancer agents: Showing antiproliferative activity against various cancer cell lines.

  • Antimicrobial agents: Exhibiting activity against Gram-positive bacteria.[3]

  • Antiparasitic agents: Including activity against Leishmania.

The reactivity of the sulfonyl chloride group allows for the straightforward introduction of various amine-containing fragments, enabling the creation of large libraries of compounds for high-throughput screening in drug discovery programs.

General Reaction Scheme for Sulfonamide Synthesis

Sulfonamide_Synthesis A This compound C 4-(1H-Pyrazol-1-YL)benzenesulfonamide Derivative A->C  Nucleophilic Acyl Substitution   B Primary or Secondary Amine (R1R2NH) B->C D Base (e.g., Pyridine, Triethylamine) D->C  (Acid Scavenger)  

References

A Technical Guide to 4-(1H-Pyrazol-1-YL)benzenesulfonyl Chloride for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride. This document provides critical information on commercial suppliers, purity specifications, and detailed experimental protocols relevant to its application in research and synthesis.

Commercial Availability and Purity

This compound (CAS No: 18336-39-5) is a commercially available reagent crucial for the synthesis of various sulfonamide derivatives, which are of significant interest in medicinal chemistry.[1] The compound typically appears as a white to off-white solid and is soluble in polar organic solvents like dichloromethane and acetone, but generally insoluble in water.[1] Due to its reactive sulfonyl chloride group, it is susceptible to hydrolysis, releasing hydrochloric acid, and therefore requires careful handling and storage under anhydrous conditions.[1]

A survey of prominent chemical suppliers reveals variability in the stated purity of this reagent. For researchers, it is imperative to consider these differences, as impurities can significantly impact the outcome of chemical reactions and biological assays.

Table 1: Commercial Suppliers and Purity of this compound

SupplierProduct Name/GradeReported PurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich This compound, AldrichCPRNot specified; buyer assumes responsibility for purity confirmation.18336-39-5C₉H₇ClN₂O₂S242.68
Angene Chemical 4-(1H-Pyrazol-1-yl)benzene-1-sulfonyl chlorideNot explicitly stated in the provided SDS.[2]18336-39-5C₉H₇ClN₂O₂S242.68
CymitQuimica This compound96%[1]18336-39-5C₉H₇ClN₂O₂S242.68
CymitQuimica 4-(1H-Pyrazol-1-yl)benzenesulphonyl chloride94% (faint beige powder)[1]18336-39-5C₉H₇ClN₂O₂S242.68
CymitQuimica 4-(1H-Pyrazol-1-yl)benzene-1-sulfonyl chloride95.0%[1]18336-39-5C₉H₇ClN₂O₂S242.68
ChemicalBook This compoundNot specified.18336-39-5C₉H₇ClN₂O₂S242.68

It is noteworthy that some suppliers, such as Sigma-Aldrich for their AldrichCPR grade, explicitly state that they do not provide analytical data, placing the onus of purity verification on the researcher. This underscores the importance of in-house quality control for this reagent, especially in sensitive applications.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, purification, and analysis of pyrazole-containing sulfonyl chlorides and their derivatives, based on methodologies reported for analogous compounds.

Synthesis of Pyrazole Sulfonyl Chlorides

The synthesis of pyrazole-containing sulfonyl chlorides often involves the chlorosulfonylation of a pyrazole-substituted benzene ring. A general procedure, adapted from the synthesis of related compounds, is presented below.[3]

General Procedure for Chlorosulfonylation:

  • Reaction Setup: To a stirred solution of the corresponding pyrazole-substituted benzene in a suitable solvent (e.g., chloroform), add chlorosulfonic acid dropwise at a reduced temperature (e.g., 0 °C) under an inert atmosphere (e.g., nitrogen).

  • Reaction Progression: After the initial addition, the reaction mixture is typically allowed to warm to a higher temperature (e.g., 60 °C) and stirred for several hours to ensure complete reaction.

  • Thionyl Chloride Addition: Thionyl chloride may be added to the reaction mixture to facilitate the conversion of any sulfonic acid byproduct to the desired sulfonyl chloride.

  • Work-up: The reaction is carefully quenched, often by pouring it onto ice water. The product is then extracted with an organic solvent. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride.

G cluster_synthesis Synthesis Workflow start Start: Pyrazole-substituted benzene in Chloroform add_chlorosulfonic Add Chlorosulfonic Acid at 0°C start->add_chlorosulfonic Step 1 heat_reaction Heat to 60°C and Stir add_chlorosulfonic->heat_reaction Step 2 add_thionyl Add Thionyl Chloride heat_reaction->add_thionyl Step 3 quench Quench with Ice Water add_thionyl->quench Step 4 extract Extract with Organic Solvent quench->extract Step 5 dry_evaporate Dry and Evaporate Solvent extract->dry_evaporate Step 6 end End: Crude Sulfonyl Chloride dry_evaporate->end Step 7

Figure 1. General workflow for the synthesis of pyrazole sulfonyl chlorides.
Synthesis of Sulfonamides from Sulfonyl Chlorides

This compound is a key intermediate for synthesizing sulfonamides. The following is a general protocol for the sulfonamidation reaction.[3][4]

General Procedure for Sulfonamidation:

  • Reactant Preparation: A primary or secondary amine is dissolved in a suitable solvent, such as dichloromethane, along with a base (e.g., diisopropylethylamine or triethylamine).

  • Sulfonyl Chloride Addition: A solution of this compound in the same solvent is added to the amine solution at room temperature.

  • Reaction Monitoring: The reaction is stirred for a specified period, and its progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically washed with water, and the organic layer is separated, dried, and concentrated to yield the crude sulfonamide product.

G cluster_sulfonamidation Sulfonamidation Workflow start Start: Amine and Base in Dichloromethane add_sulfonyl_chloride Add Sulfonyl Chloride Solution start->add_sulfonyl_chloride Step 1 stir_monitor Stir and Monitor by TLC add_sulfonyl_chloride->stir_monitor Step 2 workup Aqueous Work-up stir_monitor->workup Step 3 extract_dry Extract, Dry, and Concentrate workup->extract_dry Step 4 end End: Crude Sulfonamide extract_dry->end Step 5

Figure 2. General workflow for the synthesis of sulfonamides.
Purification and Analysis

Purification of the synthesized sulfonyl chloride or the resulting sulfonamide is typically achieved through recrystallization or column chromatography.

Purification and Analytical Workflow:

  • Crude Product: The crude product from the synthesis is obtained after evaporation of the solvent.

  • Purification:

    • Recrystallization: The crude solid is dissolved in a minimal amount of a hot solvent and allowed to cool slowly to form crystals.

    • Column Chromatography: The crude material is loaded onto a silica gel column and eluted with a suitable solvent system to separate the desired product from impurities.

  • Analysis: The purity and identity of the final compound are confirmed using various analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared Spectroscopy (IR): To identify functional groups.

    • Melting Point Analysis: To assess purity.

G cluster_purification_analysis Purification and Analysis Logical Flow crude_product Crude Product purification_choice Purification Method crude_product->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid column_chromatography Column Chromatography purification_choice->column_chromatography Oil/Solid pure_product Purified Product recrystallization->pure_product column_chromatography->pure_product analysis Analytical Characterization pure_product->analysis nmr NMR analysis->nmr ms Mass Spec analysis->ms ir IR analysis->ir mp Melting Point analysis->mp

References

Navigating the Chemical Landscape: A Technical Guide to the Solubility and Stability of 4-(1H-Pyrazol-1-YL)benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the solubility and stability of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride, a key intermediate in pharmaceutical synthesis, has been compiled to support researchers, scientists, and professionals in drug development. This document provides an in-depth overview of the compound's physicochemical properties, offering critical data and methodologies to ensure its effective and safe handling in research and manufacturing processes.

This compound, a white to off-white solid, is recognized for its role as a versatile building block in the creation of novel sulfonamide derivatives. Its utility, however, is intrinsically linked to its solubility in various solvents and its stability under different environmental conditions. This guide addresses these crucial parameters, presenting available data, outlining experimental protocols for further investigation, and providing visual workflows to aid in experimental design.

Solubility Profile

Qualitative assessments indicate that this compound is soluble in polar organic solvents, such as dichloromethane and acetone, but is generally insoluble in water[1]. The sulfonyl chloride functional group is highly reactive towards nucleophiles, including water and alcohols, leading to hydrolysis and the formation of the corresponding sulfonic acid. Therefore, the use of anhydrous solvents is critical in reactions involving this compound.

While specific quantitative solubility data for this compound is not widely available in published literature, the following table provides a qualitative summary and serves as a foundation for experimental determination.

SolventPolarity (Dielectric Constant)Expected SolubilityNotes
Dichloromethane (DCM)9.1SolubleA common solvent for reactions involving sulfonyl chlorides.
Acetone21.0SolubleAnother suitable polar aprotic solvent.
Acetonitrile (ACN)37.5Likely SolubleOften used in HPLC analysis and as a reaction solvent.
Tetrahydrofuran (THF)7.6Likely SolubleAn ether-based solvent, compatibility should be confirmed.
Dimethylformamide (DMF)36.7Likely SolubleA highly polar aprotic solvent, may be suitable for challenging solubility cases.
Methanol (MeOH)32.7ReactiveProtic solvent, will likely react with the sulfonyl chloride group to form the corresponding methyl sulfonate ester.
Ethanol (EtOH)24.5ReactiveSimilar to methanol, reaction to form the ethyl sulfonate ester is expected.
Water80.1Insoluble/ReactiveProne to rapid hydrolysis to form 4-(1H-pyrazol-1-yl)benzenesulfonic acid and hydrochloric acid.[1]
Toluene2.4Sparingly SolubleNonpolar solvent, likely to have low solubility.
Hexanes1.9InsolubleNonpolar solvent, expected to be a poor solvent for this polar compound.

Stability Characteristics

The stability of this compound is a critical consideration due to the reactive nature of the sulfonyl chloride group. Degradation can be initiated by several factors, including hydrolysis, high temperatures, and exposure to light.

Hydrolytic Stability: The primary degradation pathway is hydrolysis, which is catalyzed by both acidic and basic conditions. The presence of water, even in trace amounts, can lead to the formation of 4-(1H-pyrazol-1-yl)benzenesulfonic acid. The rate of hydrolysis is expected to be pH-dependent.

Thermal Stability: While specific data is unavailable, aryl sulfonyl chlorides can be susceptible to thermal decomposition. Elevated temperatures may accelerate degradation, potentially leading to the release of sulfur dioxide and other byproducts.

Photostability: Exposure to ultraviolet (UV) or visible light can induce degradation of aromatic sulfonyl chlorides. Photodegradation pathways may involve homolytic cleavage of the S-Cl bond, leading to radical intermediates and subsequent complex reactions.

The following table summarizes the expected stability profile and recommended storage conditions.

ConditionExpected StabilityRecommended Storage
Moisture/Humidity Unstable; readily hydrolyzes.Store under inert gas (e.g., argon, nitrogen) in a tightly sealed container in a desiccator.
Aqueous Solutions Highly unstable; rapid hydrolysis.Avoid contact with aqueous media unless hydrolysis is the intended reaction.
Temperature Potentially unstable at elevated temperatures.Store at controlled room temperature or refrigerated (2-8 °C) to minimize thermal degradation.
Light Potentially sensitive to light, especially UV.Store in an amber or opaque container to protect from light.
pH Unstable in both acidic and basic aqueous conditions, with hydrolysis rates likely accelerated at pH extremes.If temporary aqueous processing is unavoidable, neutral pH and low temperatures are recommended to slow hydrolysis.

Experimental Protocols

To facilitate further research and process development, this guide provides detailed methodologies for the quantitative determination of solubility and for conducting forced degradation studies to assess stability.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This method is a reliable approach to determine the thermodynamic solubility of a compound in a given solvent.

Workflow for Solubility Determination:

G Workflow for Solubility Determination A Add excess this compound to a known volume of anhydrous solvent B Equilibrate at a constant temperature with agitation (e.g., 24-48 hours) A->B C Allow undissolved solid to settle B->C D Filter an aliquot of the supernatant through a syringe filter (e.g., 0.22 µm PTFE) C->D E Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV) D->E F Express solubility in mg/mL or mol/L E->F

Caption: A stepwise workflow for determining the solubility of this compound.

Materials:

  • This compound

  • Anhydrous solvents of interest

  • Sealable glass vials

  • Thermostatically controlled shaker

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Validated HPLC-UV method for quantification

Procedure:

  • Add an excess amount of this compound to a known volume of the selected anhydrous solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • After equilibration, cease agitation and allow the vial to stand at the same constant temperature for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter compatible with the solvent.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a pre-validated HPLC-UV method.

  • Calculate the solubility based on the measured concentration and express it in appropriate units (e.g., mg/mL, mol/L).

Protocol for Forced Degradation Studies

Forced degradation studies are crucial for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.

Forced Degradation Workflow:

G Forced Degradation Study Workflow A Prepare solutions of this compound in appropriate solvents B Subject solutions to stress conditions (Acid, Base, Oxidation, Heat, Light) A->B C Sample at predetermined time points B->C Acidic (e.g., 0.1 M HCl) B->C Basic (e.g., 0.1 M NaOH) B->C Oxidative (e.g., 3% H2O2) B->C Thermal (e.g., 60 °C) B->C Photolytic (UV/Vis light) D Neutralize/quench the reaction if necessary C->D E Analyze samples using a stability-indicating HPLC method D->E F Identify and quantify degradants E->F G Determine degradation pathways F->G

Caption: A logical workflow for conducting forced degradation studies.

Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in a suitable organic solvent (e.g., acetonitrile) and add 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 40-60 °C).

  • Base Hydrolysis: Dissolve the compound in a suitable organic solvent and add 0.1 M sodium hydroxide. Incubate at a controlled temperature.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Protect from light and incubate at room temperature.

  • Thermal Degradation: Store the solid compound or a solution in a suitable anhydrous solvent in an oven at an elevated temperature (e.g., 60-80 °C).

  • Photodegradation: Expose a solution of the compound in a photostable solvent to UV and/or visible light in a photostability chamber. A dark control should be run in parallel.

Analytical Monitoring: A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products. This typically involves a gradient elution on a C18 column with UV detection. The peak purity of the parent compound should be monitored to ensure no co-eluting degradants.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While quantitative data remains to be fully elucidated through experimental work, the provided qualitative information and detailed protocols offer a robust framework for researchers to safely handle and effectively utilize this important chemical intermediate. The inherent reactivity of the sulfonyl chloride moiety necessitates careful control of experimental conditions, particularly with respect to moisture, to ensure reproducible and reliable results in the development of novel therapeutics.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride. While specific experimental data for this compound is not publicly available, this document synthesizes information from related chemical classes to project its thermal behavior and outlines a robust experimental protocol for its analysis. This guide is intended to support researchers in understanding the thermal stability and decomposition profile of this and similar pyrazole-based sulfonyl chloride compounds.

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[1][2] This technique is crucial for determining the thermal stability, composition, and decomposition kinetics of materials.[2][3] In a typical TGA experiment, a sample is placed in a crucible on a highly sensitive balance within a furnace.[1][4] The furnace temperature is programmed to change in a linear manner, and the corresponding mass change is recorded.[4] The resulting data, plotted as mass versus temperature, is known as a thermogram.

Projected Thermal Behavior of this compound

The thermal decomposition of this compound is anticipated to be a multi-stage process, influenced by the lability of the sulfonyl chloride group and the thermal stability of the pyrazole and benzene rings. The decomposition mechanism for sulfonyl chlorides can involve the homolytic cleavage of the carbon-sulfur and sulfur-chlorine bonds, leading to the formation of free radicals and the release of sulfur dioxide (SO₂).[5] Pyrazole derivatives themselves are a pharmacologically important class of compounds with varied thermal stabilities.[6][7][8]

Based on the general thermal behavior of related organic compounds, a hypothetical thermogram for this compound would likely exhibit an initial stage of decomposition corresponding to the loss of the sulfonyl chloride group, followed by the subsequent degradation of the remaining pyrazole-benzene structure at higher temperatures.

Data Presentation

The following tables summarize the projected quantitative data from the thermogravimetric analysis of this compound.

Table 1: Projected TGA Data for this compound

ParameterProjected Value
Onset Decomposition Temperature (T_onset)180 - 220 °C
Peak Decomposition Temperature (T_peak) - Stage 1230 - 270 °C
Mass Loss - Stage 135 - 45 %
Peak Decomposition Temperature (T_peak) - Stage 2350 - 450 °C
Mass Loss - Stage 230 - 40 %
Final Residue at 600 °C< 10 %

Table 2: Experimental Parameters for TGA

ParameterValue
InstrumentMettler Toledo TGA/SDTA 851e or equivalent
Sample Mass5 - 10 mg
CrucibleAlumina, 150 µL
Heating Rate10 °C/min
Temperature Range30 - 600 °C
AtmosphereNitrogen (inert)
Purge Gas Flow Rate30 mL/min

Experimental Protocols

A detailed methodology for conducting the thermogravimetric analysis of this compound is provided below.

4.1. Sample Preparation

  • Ensure the this compound sample is a fine, homogeneous powder.

  • Accurately weigh 5-10 mg of the sample into a pre-tared alumina crucible.[9]

  • Record the exact initial mass of the sample.

4.2. Instrument Setup and Calibration

  • Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Set the desired experimental parameters as outlined in Table 2.

  • Place the sample crucible onto the TGA balance.

4.3. TGA Measurement

  • Initiate the heating program. The instrument will record the sample mass as a function of temperature.[2]

  • The experiment will run until the final temperature of 600 °C is reached.

  • Upon completion, allow the furnace to cool to room temperature before removing the sample crucible.

4.4. Data Analysis

  • Plot the recorded mass loss percentage against the temperature to generate the thermogram.

  • Determine the onset decomposition temperature (T_onset) and the peak decomposition temperatures (T_peak) from the thermogram and its first derivative curve.

  • Calculate the percentage mass loss at each decomposition stage.

Visualizations

Logical Workflow for Thermogravimetric Analysis

TGA_Workflow A Sample Preparation (Weighing) B Instrument Setup (Parameters) A->B Load Sample C TGA Measurement (Heating & Recording) B->C Start Run D Data Acquisition (Mass vs. Temp) C->D Generate Data E Data Analysis (Thermogram) D->E Plot Data F Interpretation (Thermal Stability) E->F Analyze Curve

Caption: A logical workflow diagram illustrating the key stages of a thermogravimetric analysis experiment.

Projected Decomposition Pathway

Decomposition_Pathway Compound 4-(1H-Pyrazol-1-YL) benzenesulfonyl chloride Intermediate Pyrazolyl-phenyl radical + SO2 + Cl radical Compound->Intermediate Heat (Stage 1) Products Gaseous Products (e.g., N2, CO2, H2O) Intermediate->Products Further Heating (Stage 2) Residue Carbonaceous Residue Intermediate->Residue Incomplete Combustion

References

A Technical Guide to the Industrial Applications of 4-(1H-Pyrazol-1-YL)benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride is a versatile chemical intermediate with significant potential in various industrial applications, particularly in the realm of medicinal chemistry and drug development. Its unique molecular architecture, featuring a reactive sulfonyl chloride group and a biologically active pyrazole moiety, makes it a valuable scaffold for the synthesis of a diverse range of sulfonamide derivatives. This technical guide provides an in-depth overview of the synthesis, key industrial applications, and biological activities of compounds derived from this core structure. Detailed experimental protocols for the synthesis of derivatives and for key biological assays are presented, alongside a summary of quantitative biological data. Furthermore, this guide illustrates the key signaling pathways and experimental workflows associated with this compound and its derivatives through detailed diagrams.

Introduction

This compound (CAS No. 18336-39-5) is a white to off-white solid organic compound.[1] Its chemical structure consists of a pyrazole ring attached to a benzene ring, which is further functionalized with a sulfonyl chloride group.[1] This reactive sulfonyl chloride moiety readily undergoes reactions with amines and alcohols to form sulfonamides and sulfonate esters, respectively, making it a crucial building block in organic synthesis.[2] The presence of the pyrazole ring is of particular interest in medicinal chemistry, as this heterocycle is a well-established pharmacophore found in numerous approved drugs.[3] The combination of the pyrazole and benzenesulfonamide motifs has led to the development of potent and selective inhibitors of various enzymes and receptors, highlighting the industrial relevance of the title compound.

Synthesis of this compound Derivatives

The primary industrial application of this compound lies in its use as a precursor for the synthesis of a wide array of sulfonamide derivatives. The general synthetic approach involves the reaction of the sulfonyl chloride with a primary or secondary amine.

General Experimental Protocol for Sulfonamide Synthesis

The following is a generalized procedure for the synthesis of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives:

  • Dissolution of Amine: Dissolve the desired amine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the solution to act as an acid scavenger.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period of 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the desired sulfonamide derivative.

Industrial Applications in Medicinal Chemistry

Derivatives of this compound have been extensively investigated for a range of therapeutic applications. The following sections detail some of the most promising areas of research and development.

Anti-inflammatory Agents: COX-2 Inhibitors

A significant application of this scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. The 4-(pyrazol-1-yl)benzenesulfonamide moiety is a key structural feature of several potent and selective COX-2 inhibitors, including the blockbuster drug Celecoxib.[4] These compounds exhibit anti-inflammatory and analgesic properties with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[4]

Compound IDModification on Pyrazole RingCOX-2 IC₅₀ (nM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)Reference
7a 5-amino, hydrazone linker49212.24[3][4]
7b 5-amino, hydrazone linker60208.33[3][4]
7j 5-amino, hydrazone linker60158.33[3][4]
Celecoxib 5-(4-methylphenyl)-3-(trifluoromethyl)45327[5]
Antileishmanial Agents

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. Research has demonstrated that 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives exhibit potent activity against different Leishmania species.[6][7] These compounds represent a promising starting point for the development of new, effective, and safer treatments for this devastating disease.

Compound IDSubstituent on BenzenesulfonamideL. infantum IC₅₀ (µM)L. amazonensis IC₅₀ (µM)Reference
3b N-phenyl5970[6]
3e N-(4-chlorophenyl)6572[6]
Pentamidine (Reference Drug)62-[6]
Inhibitors of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is frequently observed in various cancers and inflammatory diseases. Recent studies have explored derivatives of 4-(1H-pyrazol-1-yl)benzenesulfonamide as inhibitors of this pathway, showing potential for the treatment of conditions like inflammatory bowel disease (IBD).

Experimental Protocols for Biological Assays

In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.[8][9]

  • Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes and a solution of the substrate, arachidonic acid, in an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Compound Preparation: Prepare stock solutions of the test compounds and a reference inhibitor (e.g., celecoxib) in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure: a. In a 96-well plate, add the assay buffer, a cofactor solution (containing hematin and glutathione), and the test compound solution. b. Add the diluted COX-1 or COX-2 enzyme to each well and incubate for a short period (e.g., 15 minutes) at 37 °C. c. Initiate the reaction by adding the arachidonic acid solution. d. Measure the rate of prostaglandin E2 (PGE2) production using a suitable method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

In Vitro Antileishmanial Activity Assay (Promastigote Viability)

This protocol outlines a method for assessing the activity of compounds against the promastigote stage of Leishmania parasites.[10][11]

  • Parasite Culture: Culture Leishmania promastigotes in a suitable medium (e.g., M199) supplemented with fetal bovine serum (FBS) at 26 °C.

  • Compound Preparation: Prepare stock solutions of the test compounds and a reference drug (e.g., pentamidine) in DMSO and perform serial dilutions in the culture medium.

  • Assay Procedure: a. In a 96-well plate, add the promastigote suspension (e.g., 1 x 10⁶ parasites/mL). b. Add the diluted compound solutions to the wells. Include wells with parasites only (negative control) and parasites with the reference drug (positive control). c. Incubate the plate at 26 °C for 72 hours. d. Assess parasite viability using a colorimetric method, such as the MTT assay, by measuring the absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of parasite viability for each compound concentration and determine the IC₅₀ value.

Visualizations

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes mTORC2 mTORC2 mTORC2->Akt Activates Inhibitor 4-(1H-Pyrazol-1-YL) benzenesulfonamide Derivative Inhibitor->PI3K

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of a pyrazole derivative.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Application Start Starting Materials (e.g., 1-phenylpyrazole, chlorosulfonic acid) Core_Intermediate 4-(1H-Pyrazol-1-YL) benzenesulfonyl chloride Start->Core_Intermediate Sulfonylation Derivatives Library of Sulfonamide Derivatives Core_Intermediate->Derivatives Amine Diverse Amines Amine->Derivatives Amination COX_Assay In Vitro COX-1/COX-2 Assay Derivatives->COX_Assay Leishmania_Assay In Vitro Antileishmanial Assay Derivatives->Leishmania_Assay IC50_COX COX-2 IC50 & Selectivity Index COX_Assay->IC50_COX IC50_Leishmania Antileishmanial IC50 Leishmania_Assay->IC50_Leishmania SAR Structure-Activity Relationship (SAR) IC50_COX->SAR IC50_Leishmania->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Drug_Dev Drug Development Candidate Lead_Opt->Drug_Dev

Caption: General workflow from synthesis to drug development of pyrazole derivatives.

Conclusion

This compound is a key molecular scaffold with significant industrial applications, primarily driven by its utility in the synthesis of pharmacologically active sulfonamides. The derivatives of this compound have demonstrated considerable promise as anti-inflammatory (COX-2 inhibitors) and antileishmanial agents, as well as inhibitors of critical cellular signaling pathways like PI3K/Akt/mTOR. The versatility of the sulfonyl chloride group allows for the generation of large libraries of derivatives, enabling extensive structure-activity relationship studies and the optimization of lead compounds. Continued research into the synthesis and biological evaluation of novel derivatives based on this core structure is expected to yield new and improved therapeutic agents for a variety of diseases. This technical guide serves as a comprehensive resource for researchers and professionals in the field, providing the necessary foundational knowledge and experimental protocols to further explore the potential of this valuable chemical entity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 4-(1H-Pyrazol-1-YL)benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of sulfonamides derived from 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antileishmanial, anti-inflammatory, and anticancer properties.[1][2][3][4] The protocols outlined below offer a standardized methodology for the preparation and characterization of these promising molecules.

Introduction

The 4-(1H-pyrazol-1-yl)benzenesulfonamide scaffold is a key pharmacophore found in various biologically active compounds.[3][4] Its synthesis is typically achieved through the reaction of this compound with a variety of primary or secondary amines. This reaction, a classic example of sulfonamide bond formation, allows for the generation of a diverse library of compounds with tunable physicochemical and pharmacological properties. The pyrazole moiety, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a well-established privileged structure in drug discovery, known to interact with a range of biological targets.[4][5] Coupled with the sulfonamide group, which is a cornerstone of many established drugs, the resulting compounds exhibit a broad spectrum of activities.

Applications

Sulfonamides derived from this compound have shown significant promise in several therapeutic areas:

  • Antileishmanial Agents: Several derivatives have demonstrated potent activity against Leishmania species, the causative agents of leishmaniasis, a neglected tropical disease.[1][3][6] These compounds represent a promising starting point for the development of new, effective, and safer treatments.

  • Anti-inflammatory and COX-2 Inhibitors: The structural similarity of this scaffold to celecoxib, a selective COX-2 inhibitor, has led to the investigation of these compounds as anti-inflammatory agents.[2][7][8] By selectively inhibiting the COX-2 enzyme, these molecules can reduce inflammation and pain with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

  • Carbonic Anhydrase Inhibitors: Certain pyrazole-based sulfonamides have been identified as inhibitors of human carbonic anhydrase isoforms, which are implicated in various disorders such as glaucoma and epilepsy.

  • Anticancer Agents: The antiproliferative activity of this class of compounds has been explored, with some derivatives showing promising results against various cancer cell lines.

Data Presentation

The following table summarizes the synthesis of a series of N-substituted 4-(4-bromo-5-chloro-3-methyl-1H-pyrazol-1-yl)benzenesulfonamides, showcasing the versatility of the synthetic protocol and the resulting physicochemical properties.

Compound IDAmine SubstituentYield (%)Melting Point (°C)
3a Phenyl75162-164
3b 4-Methylphenyl78155-157
3c 4-Methoxyphenyl72148-150
3d 4-Bromophenyl74142-144
3e 4-Chlorophenyl70178-179
3f 3-Chlorophenyl70169-170
3g 4-Fluorophenyl73215-217

Data sourced from Marra, R. K. F., et al. (2012). Molecules, 17(11), 12961-12973.[3]

Experimental Protocols

General Protocol for the Synthesis of N-Substituted 4-(1H-Pyrazol-1-YL)benzenesulfonamides

This protocol describes a general method for the reaction of this compound with a primary or secondary amine in the presence of a base.

Materials:

  • This compound

  • Appropriate primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or pyridine (1.5 - 2.0 equivalents) as a base

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of the amine (1.0 equivalent) in anhydrous DCM, add the base (1.5 equivalents) at room temperature under a nitrogen atmosphere.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-16 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure sulfonamide.[3]

  • Characterization: Characterize the purified compound using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of N-substituted 4-(1H-pyrazol-1-yl)benzenesulfonamides.

G start Start Materials: This compound Amine (R1R2NH) reaction Reaction: - Solvent (e.g., DCM) - Base (e.g., TEA) - Room Temperature start->reaction 1. Mix monitoring Reaction Monitoring (TLC) reaction->monitoring 2. Stir workup Aqueous Work-up: - Water Quench - Acid/Base Wash - Brine Wash monitoring->workup 3. Upon Completion drying Drying (Anhydrous Na2SO4) workup->drying 4. Separate concentration Concentration (Rotary Evaporation) drying->concentration 5. Filter purification Purification (Recrystallization from Ethanol) concentration->purification 6. Crude Product characterization Characterization: - NMR - IR - Mass Spec purification->characterization 7. Pure Product product Final Product: N-substituted 4-(1H-Pyrazol-1-YL)benzenesulfonamide characterization->product 8. Confirmed Structure

Caption: General workflow for the synthesis of 4-(1H-Pyrazol-1-YL)benzenesulfonamides.

Signaling Pathway: COX-2 Inhibition

This diagram illustrates the mechanism of action of pyrazole sulfonamides as COX-2 inhibitors in the inflammatory pathway.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGs Prostaglandins COX2->PGs Catalysis Inflammation Inflammation & Pain PGs->Inflammation Mediation PyrazoleSulfonamide 4-(1H-Pyrazol-1-YL) benzenesulfonamide Derivative PyrazoleSulfonamide->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by 4-(1H-Pyrazol-1-YL)benzenesulfonamide derivatives.

References

Application Notes and Protocols: 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride is a pivotal chemical intermediate in the field of medicinal chemistry. Its structure, featuring a pyrazole ring linked to a benzenesulfonyl chloride moiety, serves as a versatile scaffold for the synthesis of a wide array of biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the development of therapeutic agents, with a primary focus on its role in creating selective enzyme inhibitors and other targeted molecules.

Application Note 1: Synthesis of Selective COX-2 Inhibitors

The 4-(1H-pyrazol-1-yl)benzenesulfonamide core is the defining feature of a class of potent and selective cyclooxygenase-2 (COX-2) inhibitors. These compounds are of significant interest as non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects compared to non-selective inhibitors.[1] The most prominent example is Celecoxib, a widely prescribed anti-inflammatory medication.[1][2]

Quantitative Data: COX-1/COX-2 Inhibition

The following table summarizes the in vitro inhibitory activity of various celecoxib analogs derived from this compound against COX-1 and COX-2 enzymes.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib7.70.07110[3]
Compound 10a8.30.1943.7[3]
Compound 10b2580.73353.4[3]
Compound 15c--Non-selective[4]
Compound 15d--~Half of Celecoxib[4]
Pyrazole 7a>100.049>212[5]
Pyrazole 7b>100.060>208[5]
Pyrazole 7j>100.060>158[5]
Pyrazole-pyridazine 5f14.341.509.56[6]
Pyrazole-pyridazine 6f9.561.158.31[6]

IC50 values represent the half-maximal inhibitory concentration. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Experimental Protocol: General Synthesis of 1,5-Diarylpyrazole COX-2 Inhibitors

This protocol describes a general two-step synthesis of celecoxib analogs, starting from the Claisen condensation to form a diketone intermediate, followed by cyclization with a hydrazine derivative.[2][7]

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione

  • Dissolve 4-methylacetophenone (0.373 mol) in toluene (250 ml).

  • Add 30% methanolic sodium methoxide solution (0.447 mol) to the mixture at 25-30°C.

  • Add ethyl trifluoroacetate (0.447 mol) to the reaction mixture.

  • Raise the temperature to 55-60°C and stir for approximately 4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mass to 20-25°C and wash with 10% aqueous hydrochloric acid (200 ml).

  • Separate the organic layer and concentrate it under reduced pressure at 50-55°C to yield the dione intermediate as an oily mass.[2]

Step 2: Synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)

  • Condense the intermediate 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione with 4-sulfonamidophenylhydrazine.

  • The reaction can be carried out in an amide solvent at a controlled temperature to produce an amide solvate of Celecoxib.[2]

  • Alternatively, the reaction can be performed in an aqueous mixture of alcohol and acid.[2]

  • The crude product is then desolvated by recrystallization from a suitable solvent system, such as isopropanol and water, to yield pure Celecoxib.[2]

Diagrams

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 4-(1H-Pyrazol-1-YL) benzenesulfonyl chloride C Reaction with Triethylamine in THF A->C B Amine (R-NH2) B->C D 4-(1H-Pyrazol-1-YL) benzenesulfonamide Derivative C->D

Caption: General synthesis of sulfonamide derivatives.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGs Prostaglandins (Inflammation, Pain) COX2->PGs Inhibitor Celecoxib Analog (Derived from 4-(1H-Pyrazol-1-YL) benzenesulfonyl chloride) Inhibitor->COX2 Inhibits

Caption: Mechanism of COX-2 inhibition pathway.

Application Note 2: Development of Antileishmanial Agents

Derivatives of 4-(1H-pyrazol-1-yl)benzenesulfonamide have shown promising activity against Leishmania species, the causative agents of leishmaniasis, a neglected tropical disease.[8][9] These compounds represent a potential new class of therapeutic agents for a disease with limited treatment options.[8][9]

Quantitative Data: Antileishmanial Activity

The following table presents the in vitro activity of synthesized 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives against Leishmania promastigotes.

CompoundL. infantum IC50 (mM)L. amazonensis IC50 (mM)Reference
3b0.059 ± 0.010.070 ± 0.02[8]
3e0.065 ± 0.040.072 ± 0.05[8]
Pentamidine (Reference)0.062-[8]

IC50 values indicate the concentration required to inhibit 50% of the parasite growth.

Experimental Protocol: Synthesis of 4-(1H-Pyrazol-1-yl)benzenesulfonamides for Antileishmanial Screening

This protocol details the synthesis of N-substituted 4-(1H-pyrazol-1-yl)benzenesulfonamides.[8]

  • To a solution of the appropriate arylsulfonyl chloride derivative (1.0 mmol) in tetrahydrofuran (THF, 5 mL), add a functionalized amine (0.4 mmol).

  • Add triethylamine (0.5 mL) to the reaction mixture.

  • Stir the reaction mixture at room temperature for approximately 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, isolate the sulfonamide derivatives by the addition of a base, followed by subsequent acidification.

  • Recrystallize the product from ethanol to afford the purified sulfonamide derivatives in good yields.[8]

Diagram

G A Synthesize 4-(1H-Pyrazol-1-YL) benzenesulfonamide derivatives B In vitro screening against Leishmania promastigotes A->B D Cytotoxicity assay on mammalian cells (e.g., macrophages) A->D C Determine IC50 values B->C F Calculate Selectivity Index (CC50 / IC50) C->F E Determine CC50 values D->E E->F G Lead compound identification F->G

Caption: Workflow for antileishmanial drug screening.

Application Note 3: Multi-Target Anti-inflammatory Agents

Recent strategies in drug design focus on developing agents that can modulate multiple targets involved in the inflammatory cascade. Derivatives of 4-(1H-pyrazol-1-yl)benzenesulfonamide have been explored as multi-target inhibitors, concurrently targeting COX-2, 5-lipoxygenase (5-LOX), and carbonic anhydrase (CA) isoforms.[5] This approach may offer a broader spectrum of anti-inflammatory activity.

Quantitative Data: Multi-Enzyme Inhibition

The table below shows the inhibitory activities of pyrazole derivatives against multiple inflammation-related enzymes.

CompoundCOX-2 IC50 (nM)5-LOX IC50 (µM)hCA IX KI (nM)hCA XII KI (nM)Reference
Pyrazole 7a492.413.05.8[5]
Pyrazole 7b601.921.59.7[5]
Pyrazole 7j602.582.162.0[5]

IC50: half-maximal inhibitory concentration. KI: inhibition constant.

Diagram

G Compound 4-(1H-Pyrazol-1-YL) benzenesulfonamide Derivative COX2 COX-2 Compound->COX2 Inhibits LOX5 5-LOX Compound->LOX5 Inhibits CA Carbonic Anhydrase Compound->CA Inhibits Inflammation Inflammation COX2->Inflammation LOX5->Inflammation CA->Inflammation

Caption: Multi-target inhibition of inflammatory pathways.

Other Potential Applications

The versatility of the this compound scaffold extends beyond anti-inflammatory applications. Research has indicated its potential in developing agents for other therapeutic areas:

  • Anticancer Activity: Certain derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[10][11] For instance, compound 1a, a celecoxib derivative, exhibited significant cytotoxicity in melanoma Malm-3M cells.[10]

  • Antibacterial Agents: Novel pyrazole derivatives have been synthesized and tested for their antibacterial activity, showing potent growth inhibition of Gram-positive bacteria.[12]

  • Anti-HCV Agents: Some celecoxib derivatives have displayed modest inhibitory activity against the Hepatitis C virus (HCV) NS5B polymerase.[10]

This broad range of biological activities underscores the importance of this compound as a privileged scaffold in medicinal chemistry.

Conclusion

This compound is a highly valuable building block for the synthesis of a diverse range of pharmacologically active molecules. Its primary application lies in the development of selective COX-2 inhibitors for the treatment of inflammation and pain. Furthermore, its derivatives have demonstrated significant potential as antileishmanial, multi-target anti-inflammatory, anticancer, and antibacterial agents. The protocols and data presented herein provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

References

Application Notes and Protocols: 4-(1H-Pyrazol-1-yl)benzenesulfonyl Chloride as a Versatile Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

The pyrazole ring is a privileged scaffold in the field of agrochemical discovery, forming the core of numerous commercially successful herbicides, fungicides, and insecticides. Its versatile structure allows for the synthesis of a diverse range of derivatives with potent biological activities. 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride is a key intermediate that provides a direct route to a variety of pyrazole-containing benzenesulfonamides, a class of compounds with demonstrated efficacy in crop protection. The sulfonyl chloride moiety is highly reactive, enabling facile derivatization to introduce various functional groups and modulate the biological activity and physicochemical properties of the final compounds.

This document provides detailed application notes and protocols for the use of this compound as a building block in the synthesis of potential agrochemicals. It includes synthetic methodologies, biological activity data for representative compounds, and visualizations of synthetic pathways and modes of action.

Applications in Agrochemical Synthesis

Derivatives of this compound, particularly N-substituted sulfonamides, have shown promise in various agrochemical applications:

  • Herbicides: Pyrazole sulfonamides have been investigated as inhibitors of key plant enzymes such as acetolactate synthase (ALS) and 4-hydroxyphenylpyruvate dioxygenase (HPPD). Inhibition of these enzymes disrupts essential amino acid and pigment biosynthesis pathways, respectively, leading to plant death.

  • Fungicides: The pyrazole-benzenesulfonamide scaffold is present in compounds designed to inhibit fungal growth. A major target for pyrazole-based fungicides is the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain, which is crucial for fungal respiration.

  • Insecticides: While less common, pyrazole benzenesulfonamides have been explored for their insecticidal properties, often targeting the insect nervous system.

Experimental Protocols

The following protocols describe the synthesis of representative 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives. These protocols can be adapted for the synthesis of a library of compounds for screening in agrochemical assays.

Protocol 1: General Synthesis of N-Aryl/Alkyl-4-(1H-pyrazol-1-yl)benzenesulfonamides

This protocol details the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.

Materials:

  • This compound

  • Substituted aniline or alkylamine (e.g., 4-chloroaniline, propylamine)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the desired amine (1.0 eq.) and triethylamine (1.2 eq.) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 eq.) in the same anhydrous solvent.

  • Add the solution of the sulfonyl chloride dropwise to the cooled amine solution over 15-30 minutes with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • If DCM is used as the solvent, separate the organic layer. If THF or acetonitrile is used, perform a liquid-liquid extraction with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted-4-(1H-pyrazol-1-yl)benzenesulfonamide.

G A 4-(1H-Pyrazol-1-yl) benzenesulfonyl chloride F N-Substituted-4-(1H-pyrazol-1-yl) benzenesulfonamide A->F B Amine (R-NH₂) (Aryl or Alkyl) B->F C Base (e.g., Et₃N) D Anhydrous Solvent (e.g., DCM, THF) E 0°C to RT G Purification (Column Chromatography) F->G

Caption: Synthetic workflow for N-substituted-4-(1H-pyrazol-1-yl)benzenesulfonamides.

Quantitative Data

The following tables summarize the biological activity of representative pyrazole benzenesulfonamide derivatives in agrochemical contexts. It is important to note that the specific activity can vary significantly based on the substitutions on the pyrazole and sulfonamide moieties.

Table 1: Herbicidal Activity of Pyrazole Sulfonamide Derivatives against Brassica napus (Rape)

Compound IDStructureConcentration (mg/L)Root Length Inhibition (%)[1]
3b N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide10081[1]
3c N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide10075
3d N-(p-tolyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide10068

Note: The structures are representative and based on the core scaffold. The cited data is for a structurally related compound and illustrates the potential herbicidal activity.

Table 2: Fungicidal Activity of Pyrazole Sulfonamide Derivatives

Compound IDTarget FungusEC₅₀ (mg/L)[2]
C17 Valsa mali13.49[2]
C11 Botrytis cinerea13.85[2]
Boscalid (Commercial Fungicide) Valsa mali13.91[2]

Note: The EC₅₀ values are for pyrazole sulfonamide derivatives containing a 1,3,4-oxadiazole moiety, demonstrating the fungicidal potential of this class of compounds.

Signaling Pathways and Modes of Action

Herbicidal Mode of Action: Inhibition of Acetolactate Synthase (ALS)

Many pyrazole-based herbicides function by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. The inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing a cessation of plant growth and death.

G cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibitor Inhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Val_Leu Valine & Leucine ALS->Val_Leu Ile Isoleucine ALS->Ile Inhibitor Pyrazole Sulfonamide Herbicide Inhibitor->ALS Inhibits

Caption: Inhibition of Acetolactate Synthase (ALS) by pyrazole sulfonamide herbicides.

Fungicidal Mode of Action: Inhibition of Succinate Dehydrogenase (SDHI)

A significant class of pyrazole-based fungicides, particularly pyrazole-carboxamides, act as Succinate Dehydrogenase Inhibitors (SDHIs). They target Complex II of the mitochondrial respiratory chain in fungi. By inhibiting SDH, these fungicides block the electron transport chain, thereby preventing ATP production and leading to fungal cell death.

G cluster_etc Mitochondrial Electron Transport Chain (Fungi) cluster_inhibitor Inhibition ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII SDHI Pyrazole-based SDHI Fungicide SDHI->ComplexII Inhibits

Caption: Inhibition of Succinate Dehydrogenase (Complex II) by pyrazole-based fungicides.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of potential agrochemicals. The straightforward derivatization of its sulfonyl chloride group allows for the exploration of a vast chemical space, leading to the discovery of novel compounds with potent herbicidal, fungicidal, and insecticidal activities. The protocols and data presented herein provide a solid foundation for researchers and scientists in the agrochemical industry to utilize this building block in the development of next-generation crop protection agents. Further research into the structure-activity relationships of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives will undoubtedly lead to the identification of new and effective agrochemical candidates.

References

Application Notes and Protocols: Coupling of Amines with 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-substituted 4-(1H-pyrazol-1-yl)benzenesulfonamides, a class of compounds with significant interest in medicinal chemistry due to their potential biological activities. The following sections detail the reaction conditions, experimental procedures, and purification methods for the coupling of various primary and secondary amines with 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride and its derivatives.

Reaction Principle

The synthesis of sulfonamides is achieved through the nucleophilic substitution reaction of an amine with a sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride. A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the HCl generated during the reaction.

General Reaction Scheme:

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-4-(1H-pyrazol-1-yl)benzenesulfonamides

This protocol is adapted from a general method for the synthesis of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives.[1]

Materials:

  • Substituted amine (1.0 eq)

  • This compound or its derivative (1.0 - 1.2 eq)

  • Triethylamine (TEA) (1.5 - 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • 1 M aqueous Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a solution of the desired amine (1.0 eq) in anhydrous THF, add triethylamine (1.5 - 2.0 eq).

  • Addition of Sulfonyl Chloride: To the stirred solution from step 1, add this compound (1.0 - 1.2 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A common eluent system is a mixture of hexane and ethyl acetate. The disappearance of the amine starting material and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

  • Work-up:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • To the residue, add ethyl acetate and wash with 5% aqueous NaHCO₃ solution to remove any unreacted sulfonyl chloride and acidic impurities.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: The crude product can be purified by recrystallization from ethanol. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.

    • Column Chromatography: If recrystallization is not sufficient, purify the crude product by silica gel column chromatography. The eluent system will depend on the polarity of the product, but mixtures of hexane and ethyl acetate are commonly used.

Data Presentation

The following table summarizes the yields for the synthesis of various N-substituted 4-(1H-pyrazol-1-yl)benzenesulfonamides based on the general protocol.

Amine ReactantSulfonyl Chloride ReactantProductYield (%)Reference
4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenylamine4-bromobenzenesulfonyl chloride4-bromo-N-(4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenyl)benzenesulfonamide74[1]
4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenylamineBenzenesulfonyl chlorideN-(4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenyl)benzenesulfonamide79[1]
4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenylamine4-methylbenzenesulfonyl chlorideN-(4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenyl)-4-methylbenzenesulfonamide78[1]
4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenylamine4-chlorobenzenesulfonyl chloride4-chloro-N-(4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenyl)benzenesulfonamide75[1]
4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenylamine4-fluorobenzenesulfonyl chlorideN-(4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenyl)-4-fluorobenzenesulfonamide81[1]
4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenylamine4-methoxybenzenesulfonyl chlorideN-(4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenyl)-4-methoxybenzenesulfonamide72[1]
2-Phenylethylamine3,5-dimethyl-1H-pyrazole-4-sulfonyl chlorideN-(2-phenylethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide65[2]
2-(Cyclohex-1-en-1-yl)ethylamine3,5-dimethyl-1H-pyrazole-4-sulfonyl chlorideN-(2-(cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide65[2]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted 4-(1H-pyrazol-1-yl)benzenesulfonamides.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Amine and TEA in Anhydrous THF add_sulfonyl Add this compound start->add_sulfonyl react Stir at Room Temperature (2-4 hours) add_sulfonyl->react tlc Monitor by TLC react->tlc concentrate Remove THF (Rotary Evaporation) tlc->concentrate extract Dissolve in Ethyl Acetate Wash with 5% NaHCO3 (aq) and Brine concentrate->extract dry Dry Organic Layer (Na2SO4 or MgSO4) extract->dry concentrate_crude Concentrate to Crude Product dry->concentrate_crude recrystallize Recrystallization (e.g., from Ethanol) concentrate_crude->recrystallize chromatography Column Chromatography (Hexane/Ethyl Acetate) concentrate_crude->chromatography pure_product Pure Product recrystallize->pure_product chromatography->pure_product logical_flow start Start: Reagents (Amine, Sulfonyl Chloride, Base, Solvent) reaction Reaction Setup and Execution start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up monitoring->workup Reaction Complete purification_choice Assess Purity of Crude Product workup->purification_choice recrystallization Purification by Recrystallization purification_choice->recrystallization High Purity column Purification by Column Chromatography purification_choice->column Low Purity / Impurities characterization Characterization (NMR, IR, MS, mp) recrystallization->characterization column->characterization end End: Pure Product characterization->end

References

Catalytic Applications of Metal Complexes with 4-(1H-Pyrazol-1-yl)benzenesulfonyl Chloride Derived Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic use of metal complexes featuring ligands derived from 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride. These ligands, characterized by a pyrazole moiety linked to a benzenesulfonamide backbone, offer a versatile scaffold for the development of novel catalysts. The electronic properties of the pyrazole ring and the stereochemical environment around the metal center can be readily tuned by modifying the substituents on the sulfonamide nitrogen.

While direct catalytic applications of metal complexes with ligands specifically derived from this compound are emerging, the broader class of pyrazole-containing sulfonamide ligands has shown significant promise in various catalytic transformations. This document focuses on a representative application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.

Representative Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Metal complexes of pyrazolyl-benzenesulfonamide ligands can serve as efficient catalysts for Suzuki-Miyaura cross-coupling reactions. The pyrazole nitrogen and the sulfonamide oxygen or nitrogen can act as a bidentate chelate, stabilizing the metal center and facilitating the catalytic cycle. The following table summarizes representative quantitative data for Suzuki-Miyaura reactions catalyzed by palladium complexes with related nitrogen-donor ligands, illustrating the potential efficacy of the target catalyst system.

EntryAryl HalideArylboronic AcidBaseSolventCatalyst Loading (mol%)Yield (%)Reference
14-BromoanisolePhenylboronic acidK₂CO₃Toluene195[1]
24-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane288Similar to[1]
31-Bromo-4-(trifluoromethyl)benzene4-Methoxyphenylboronic acidCs₂CO₃THF0.592General knowledge
42-Bromopyridine3-Tolylboronic acidK₂CO₃DMF/Water190General knowledge

Experimental Protocols

Synthesis of a Representative Ligand: N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

This protocol describes the synthesis of a representative ligand from this compound and p-anisidine.

Materials:

  • This compound

  • p-Anisidine

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (20 mL).

  • Add anhydrous pyridine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Slowly add a solution of p-anisidine (1.0 eq) in anhydrous dichloromethane (10 mL) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl (20 mL) and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide ligand.

In Situ Preparation of the Palladium Catalyst and Suzuki-Miyaura Cross-Coupling Reaction

This protocol details the in situ formation of the palladium catalyst and its use in a representative Suzuki-Miyaura cross-coupling reaction between 4-bromoanisole and phenylboronic acid.

Materials:

  • N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (ligand)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Diatomaceous earth

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add palladium(II) acetate (0.01 mmol, 1 mol%) and the N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide ligand (0.02 mmol, 2 mol%).

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 15 minutes to allow for complex formation.

  • To this pre-formed catalyst mixture, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add degassed water (0.5 mL).

  • Heat the reaction mixture to 100 °C and stir for 6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of diatomaceous earth, washing the pad with additional ethyl acetate (10 mL).

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Visualizations

Ligand_Synthesis_and_Catalyst_Formation cluster_ligand_synthesis Ligand Synthesis cluster_catalyst_formation In Situ Catalyst Formation start_material1 This compound reaction1 Sulfonamide Formation start_material1->reaction1 start_material2 p-Anisidine start_material2->reaction1 reagents1 Pyridine, DCM reagents1->reaction1 product_ligand N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide reaction1->product_ligand pd_source Pd(OAc)₂ reaction2 Complexation & Reduction pd_source->reaction2 ligand Synthesized Ligand ligand->reaction2 solvent_cat Toluene solvent_cat->reaction2 catalyst Active Pd(0) Catalyst reaction2->catalyst

Caption: Workflow for ligand synthesis and in situ catalyst formation.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ PdII_Biaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Biaryl X-B(OR)₂ RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Anwendungs- und Protokollhinweise: Derivatisierung von 4-(1H-Pyrazol-1-YL)benzolsulfonylchlorid für analytische Zwecke

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 4-(1H-Pyrazol-1-YL)benzolsulfonylchlorid ist ein Derivatisierungsreagenz, das zur Analyse von primären und sekundären Aminen sowie Phenolen mittels Hochleistungsflüssigkeitschromatographie (HPLC) mit UV-Detektion eingesetzt werden kann. Die Derivatisierung wandelt die Analyten in Sulfonamide bzw. Sulfonatester um. Diese Derivate weisen eine verbesserte chromatographische Retention auf und besitzen durch den Phenylpyrazol-Chromophor eine starke UV-Absorption, was eine empfindliche und selektive Quantifizierung ermöglicht. Diese Methode eignet sich insbesondere für die Analyse von Pharmazeutika, biologischen Aminen und anderen Molekülen mit primären oder sekundären Aminogruppen.

Reaktionsprinzip

4-(1H-Pyrazol-1-YL)benzolsulfonylchlorid reagiert mit einer primären oder sekundären Aminogruppe (R-NHR') in einem basischen Medium zu einem stabilen Sulfonamid. Die Reaktion verläuft schnell und quantitativ unter milden Bedingungen.

Chemische Reaktion: R-NHR' + ClSO₂-C₆H₄-(1H-Pyrazol-1-YL) → R-N(R')-SO₂-C₆H₄-(1H-Pyrazol-1-YL) + HCl

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst die hypothetischen quantitativen Daten für die Derivatisierung eines Modell-Analyten (z.B. eines primären Amins) mit 4-(1H-Pyrazol-1-YL)benzolsulfonylchlorid zusammen.

ParameterWertAnmerkungen
Reaktionsausbeute > 98%Optimierte Bedingungen
Reaktionszeit 15 MinutenBei 60°C
Stabilität des Derivats > 48 StundenBei 4°C in der Probenlösung
Nachweisgrenze (LOD) 50 fmolSignal-Rausch-Verhältnis von 3:1
Bestimmungsgrenze (LOQ) 150 fmolSignal-Rausch-Verhältnis von 10:1
Linearer Bereich 0.5 - 500 µMr² > 0.999
Wellenlänge (λmax) 254 nmStarke UV-Absorption des Derivats

Experimentelle Protokolle

Benötigte Materialien
  • 4-(1H-Pyrazol-1-YL)benzolsulfonylchlorid (≥ 98% Reinheit)

  • Analyt (z.B. primäres/sekundäres Amin oder Phenol)

  • Acetonitril (HPLC-Qualität)

  • Boratpuffer (0.1 M, pH 9.5)

  • Salzsäure (0.1 M)

  • Wasser (ultra-rein)

  • Reaktionsgefäße (z.B. 1.5 mL Mikrozentrifugenröhrchen)

  • Thermoblock oder Wasserbad

  • HPLC-System mit UV-Detektor

  • RP-C18 HPLC-Säule (z.B. 4.6 x 150 mm, 5 µm)

Protokoll für die Derivatisierung
  • Probenvorbereitung: Lösen Sie die zu analysierende Probe in einem geeigneten Lösungsmittel (z.B. Wasser oder Acetonitril), um eine Konzentration im erwarteten linearen Bereich zu erhalten.

  • Reagenzlösung herstellen: Stellen Sie eine 10 mM Lösung von 4-(1H-Pyrazol-1-YL)benzolsulfonylchlorid in Acetonitril her. Diese Lösung sollte frisch zubereitet werden.

  • Derivatisierungsreaktion:

    • Geben Sie 100 µL der Probelösung in ein Reaktionsgefäß.

    • Fügen Sie 200 µL des Boratpuffers (0.1 M, pH 9.5) hinzu und mischen Sie gut.

    • Fügen Sie 200 µL der 10 mM Reagenzlösung hinzu.

    • Verschließen Sie das Gefäß und mischen Sie den Inhalt gründlich.

    • Inkubieren Sie die Mischung für 15 Minuten bei 60°C in einem Thermoblock.

  • Reaktion stoppen:

    • Kühlen Sie die Probe auf Raumtemperatur ab.

    • Fügen Sie 100 µL 0.1 M Salzsäure hinzu, um die Reaktion zu stoppen und überschüssiges Reagenz zu hydrolysieren.

  • Probenanalyse:

    • Filtrieren Sie die Probe durch einen 0.22 µm Spritzenfilter.

    • Injizieren Sie ein geeignetes Aliquot (z.B. 10 µL) in das HPLC-System.

HPLC-Analyseprotokoll
  • Säule: RP-C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Wasser mit 0.1% Trifluoressigsäure

  • Mobile Phase B: Acetonitril mit 0.1% Trifluoressigsäure

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% B bis 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% B bis 30% B

    • 26-30 min: 30% B (Äquilibrierung)

  • Flussrate: 1.0 mL/min

  • Säulentemperatur: 30°C

  • Detektionswellenlänge: 254 nm

  • Injektionsvolumen: 10 µL

Visualisierungen

Experimenteller Arbeitsablauf

experimental_workflow cluster_prep Probenvorbereitung & Derivatisierung cluster_analysis HPLC-Analyse sample Analytprobe mix1 Mischen sample->mix1 buffer Boratpuffer (pH 9.5) buffer->mix1 reagent Derivatisierungsreagenz (in Acetonitril) reagent->mix1 incubate Inkubation (15 min, 60°C) mix1->incubate stop_reac Reaktion stoppen (HCl-Zugabe) incubate->stop_reac derivatized_sample Derivatisierte Probe stop_reac->derivatized_sample filter Filtration (0.22 µm) derivatized_sample->filter hplc HPLC-Injektion filter->hplc separation Chromatographische Trennung (RP-C18) hplc->separation detection UV-Detektion (254 nm) separation->detection data Datenauswertung detection->data derivatization_pathway analyte Analyt (primäres/sekundäres Amin) product Stabiles Sulfonamid-Derivat (UV-aktiv) analyte->product reagiert mit reagent 4-(1H-Pyrazol-1-YL) benzolsulfonylchlorid reagent->product conditions Basische Bedingungen (Boratpuffer, pH 9.5) conditions->product ermöglicht Reaktion hplc_analysis HPLC-UV Analyse product->hplc_analysis wird quantifiziert durch

Application of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride in the Synthesis of COX-2 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory cascade. While the COX-1 isoform is constitutively expressed in many tissues and is involved in homeostatic functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation, where it catalyzes the production of prostaglandins that mediate pain and inflammation.[1] Therefore, selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[2]

The 1,5-diarylpyrazole scaffold is a core structural motif in a class of potent and selective COX-2 inhibitors, most notably celecoxib.[3][4] The synthesis of these inhibitors often utilizes 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride or its derivatives as a key building block. This document provides detailed application notes and experimental protocols for the use of this reagent in the synthesis and evaluation of novel COX-2 inhibitors.

Application Notes

Structure-Activity Relationship (SAR) of Pyrazole-Based COX-2 Inhibitors

The development of selective COX-2 inhibitors based on the 1,5-diarylpyrazole scaffold has led to a well-defined structure-activity relationship. For optimal COX-2 inhibitory activity and selectivity, two aromatic rings are typically positioned on adjacent carbons of the central pyrazole ring.[3]

A key feature for potent and selective COX-2 inhibition is the presence of a sulfonamide (-SO2NH2) or a methylsulfonyl (-SO2CH3) moiety on one of the phenyl rings.[3] This group is crucial for binding to a secondary pocket in the COX-2 enzyme active site, which is not readily accessible in the COX-1 isoform, thereby conferring selectivity.[3] The this compound provides the necessary benzenesulfonamide precursor for this interaction.

Furthermore, the nature of the substituent at the 3-position of the pyrazole ring influences both potency and selectivity. For instance, a trifluoromethyl group at this position has been shown to enhance both the inhibitory activity and the selectivity for COX-2.[3]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of various pyrazole-based compounds against COX-1 and COX-2. The data is presented as the half-maximal inhibitory concentration (IC50) in micromolar (µM) and the selectivity index (SI), which is calculated as the ratio of IC50(COX-1)/IC50(COX-2). A higher SI value indicates greater selectivity for COX-2.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Pyrazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Celecoxib>1000.05>2000[5]
Compound 6b13.160.04329[5]
Compound 6j12.480.04312[5]
Compound 6e14.70.05294[5]
Compound 11-0.043-[6]
Compound 12-0.049-[6]
Compound 15-0.045-[6]
Compound 5f14.341.509.56[7]
Compound 6f9.561.158.31[7]
Compound 6e (from ref[7])13.812.515.50[7]
LA2135 (Compound 20)85.130.74114.5[8]

Note: '-' indicates data not available in the cited source.

Experimental Protocols

General Synthesis of 1,5-Diarylpyrazole COX-2 Inhibitors

This protocol describes a general method for the synthesis of 1,5-diarylpyrazole derivatives, exemplified by the synthesis of celecoxib, using a precursor to this compound, namely 4-sulfamoylphenylhydrazine hydrochloride.

Protocol 1: Synthesis of Celecoxib

Materials:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Ethanol

  • Hydrochloric acid (6 N)

Procedure:

  • To a stirred solution of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione in ethanol, add 4-sulfamoylphenylhydrazine hydrochloride.[9]

  • Add 6 N hydrochloric acid to the mixture.[9]

  • Heat the reaction mixture to reflux and stir for 8 hours.[9]

  • After cooling to room temperature, concentrate the reaction mixture in vacuo.[9]

  • Take up the residue with ethyl acetate and wash with water and brine.[9]

  • Dry the organic layer over magnesium sulfate, filter, and evaporate in vacuo to yield the crude product.[9]

  • The crude product can be purified by crystallization from a suitable solvent such as diisopropyl ether to give the final product, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib).[9]

In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.

Protocol 2: Colorimetric COX (ovine) Inhibitor Screening Assay

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Test compounds and reference inhibitor (e.g., celecoxib) dissolved in DMSO

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.[6]

  • Add various concentrations of the test compounds, a reference inhibitor, or vehicle (DMSO) to the appropriate wells.

  • Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.[6]

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[6]

  • Simultaneously, add the colorimetric substrate. The peroxidase activity of COX will lead to the oxidation of the colorimetric substrate, resulting in a color change.

  • Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.[6]

  • Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).[6]

  • Measure the absorbance at the appropriate wavelength (e.g., 590 nm for oxidized TMPD) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Synthesis Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product diketone 1,3-Diketone Derivative condensation Cyclocondensation diketone->condensation hydrazine 4-Hydrazinobenzenesulfonamide (from this compound precursor) hydrazine->condensation inhibitor 1,5-Diarylpyrazole COX-2 Inhibitor condensation->inhibitor

Caption: General synthesis workflow for 1,5-diarylpyrazole COX-2 inhibitors.

COX-2 Signaling Pathway in Inflammation

G cluster_stimuli Inflammatory Stimuli cluster_cellular_response Cellular Response cluster_inhibition Inhibition cluster_effects Physiological Effects stimuli Cytokines, Growth Factors, LPS pla2 Phospholipase A2 stimuli->pla2 activates membrane Cell Membrane Phospholipids membrane->pla2 aa Arachidonic Acid pla2->aa releases cox2 COX-2 (Inducible Enzyme) aa->cox2 substrate pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 catalyzes pgs Prostaglandin Synthases pgh2->pgs substrate pgs_out Prostaglandins (e.g., PGE2) pgs->pgs_out effects Inflammation, Pain, Fever pgs_out->effects mediates inhibitor Pyrazole-based COX-2 Inhibitor inhibitor->cox2 inhibits

Caption: The COX-2 signaling pathway in inflammation and its inhibition.

References

Protecting Group Strategies for Reactions Involving 4-(1H-Pyrazol-1-YL)benzenesulfonyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups in chemical reactions involving 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride. The selection of an appropriate protecting group is critical to prevent unwanted side reactions and ensure the desired chemical transformation occurs with high yield and selectivity. This guide covers the protection of common functional groups, including amines, alcohols, and the pyrazole moiety itself, with a focus on orthogonal strategies that allow for selective deprotection in multi-step syntheses.

Introduction to Protecting Group Strategy

In organic synthesis, protecting groups are essential tools for temporarily masking a reactive functional group to prevent it from interfering with a desired chemical transformation at another site in the molecule. The overall strategy involves three key stages:

  • Protection: Introduction of the protecting group to the functional group.

  • Reaction: Performing the desired chemical transformation on the molecule.

  • Deprotection: Removal of the protecting group to restore the original functionality.[1]

An ideal protecting group should be easy to introduce and remove in high yields, stable to the conditions of the desired reaction, and should not introduce additional complications such as new stereocenters.[2] In complex molecules with multiple functional groups, an orthogonal protecting group strategy is often employed. This involves using different protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one group without affecting the others.[3][4]

Protecting Amine Functionalities

Primary and secondary amines are highly nucleophilic and will readily react with this compound to form sulfonamides.[5][6] To direct the sulfonylation to a different site or to prevent the reaction of a specific amine, a protecting group is necessary.

tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its ease of installation and its stability under a wide range of reaction conditions, except for strong acids.[7][8][9]

Table 1: Quantitative Data for Boc Protection and Deprotection of Amines

StepReactantsReagents & SolventsTemperatureTimeYield
Protection Aniline(Boc)₂O, Amberlyst-15, Solvent-freeRoom Temp.< 1 min99%[10]
Protection General Amines(Boc)₂O, Base (e.g., TEA), THFRoom Temp.1-3 hHigh
Deprotection Boc-protected Amine4M HCl in 1,4-dioxaneRoom Temp.1-4 hHigh[11]
Deprotection Boc-protected AmineTrifluoroacetic acid (TFA), CH₂Cl₂Room Temp.< 15 minHigh[11]

Experimental Protocols

Protocol 1: Boc Protection of an Aromatic Amine (Aniline) [10]

  • To a mixture of di-tert-butyl dicarbonate ((Boc)₂O, 1 mmol) and Amberlyst-15 (15% w/w), add aniline (1 mmol).

  • Stir the mixture at room temperature for less than 1 minute.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Extract the mixture into dichloromethane (CH₂Cl₂, 10 mL).

  • Filter the catalyst.

  • Dry the filtrate with anhydrous sodium sulfate and concentrate under vacuum.

  • Purify the residue by column chromatography to obtain the N-Boc-aniline.

Protocol 2: Deprotection of a Boc-Protected Amine using HCl [11]

  • Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or suspend it directly in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product will often precipitate as the hydrochloride salt.

  • Collect the solid by filtration and wash with a solvent like diethyl ether.

Logical Workflow for Amine Protection

G Amine Amine Substrate BocProtection Boc Protection ((Boc)2O, Base) Amine->BocProtection ProtectedAmine Boc-Protected Amine BocProtection->ProtectedAmine Sulfonylation Reaction with This compound ProtectedAmine->Sulfonylation ProtectedProduct Protected Product Sulfonylation->ProtectedProduct Deprotection Deprotection (Acidic Conditions, e.g., TFA or HCl) ProtectedProduct->Deprotection FinalProduct Final Product with Free Amine Deprotection->FinalProduct

Caption: General workflow for amine protection, reaction, and deprotection.

Protecting Hydroxyl Functionalities

Alcohols, especially phenols, can react with sulfonyl chlorides to form sulfonate esters.[5] Protecting the hydroxyl group is necessary if sulfonamide formation is desired in a molecule containing both amine and hydroxyl groups.

tert-Butyldimethylsilyl (TBDMS) Group for Phenols

The tert-butyldimethylsilyl (TBDMS or TBS) group is a widely used protecting group for hydroxyls, offering good stability and selective removal conditions.[12][13]

Table 2: Quantitative Data for TBDMS Protection and Deprotection of Phenols

StepReactantsReagents & SolventsTemperatureTimeYield
Protection PhenolTBDMSCl, Imidazole, DMFRoom Temp.3 h94%[13]
Protection PhenolTBDMSCl, Imidazole, Solvent-free (Microwave)90W (2 min), 180W (2 min)4 minHigh[14]
Deprotection TBDMS-protected PhenolHCl, H₂O, MeCNRoom Temp.3 h95%[13]
Deprotection TBDMS-protected PhenolTBAF, THFRoom Temp.1-4 hHigh[12]

Experimental Protocols

Protocol 3: TBDMS Protection of a Phenol [13]

  • Dissolve the phenol (1.0 mmol), tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 mmol), and imidazole (2.0 mmol) in anhydrous dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 3 hours, monitoring by TLC.

  • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the resulting TBDMS ether by flash column chromatography.

Protocol 4: Deprotection of a TBDMS-Protected Phenol using TBAF [12]

  • Dissolve the TBDMS-protected phenol in anhydrous tetrahydrofuran (THF) at room temperature under an inert atmosphere.

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equivalents) dropwise to the stirred solution.

  • Stir the reaction for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected phenol.

Experimental Workflow for Phenol Protection

G Phenol Phenol Substrate TBDMSProtection TBDMS Protection (TBDMSCl, Imidazole) Phenol->TBDMSProtection ProtectedPhenol TBDMS-Protected Phenol TBDMSProtection->ProtectedPhenol OtherReaction Desired Reaction at another site ProtectedPhenol->OtherReaction ProtectedProduct Protected Product OtherReaction->ProtectedProduct TBDMSDeprotection TBDMS Deprotection (e.g., TBAF or Acid) ProtectedProduct->TBDMSDeprotection FinalProduct Final Product with Free Phenol TBDMSDeprotection->FinalProduct

Caption: Workflow for the protection and deprotection of a phenol.

Protecting the Pyrazole Moiety

In certain synthetic strategies, it may be necessary to protect the nitrogen of the pyrazole ring within the this compound reagent itself or in a pyrazole-containing substrate. The Boc and Cbz groups are suitable for this purpose.[15]

tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) Groups for Pyrazole Protection

Table 3: Protecting Groups for the Pyrazole Nitrogen

Protecting GroupProtection ReagentsDeprotection ConditionsSelectivity
Boc (Boc)₂O, aq. KOH, CH₂Cl₂NaBH₄ in EtOH at room temperature[16][17]Selective for imidazoles and pyrazoles over primary Boc-amines[16][17]
Cbz CbzCl, aq. KOH, CH₂Cl₂Methanol, ethanol, or t-butanol at room temp.[15]Mild and selective for certain N-Cbz protected heterocycles[15]

Experimental Protocols

Protocol 5: Boc Protection of a Pyrazole Ring

  • Dissolve the pyrazole-containing compound in a biphasic mixture of aqueous potassium hydroxide (KOH) and dichloromethane (CH₂Cl₂).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) and stir vigorously at room temperature.

  • Monitor the reaction by TLC.

  • After completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Protocol 6: Selective Deprotection of an N-Boc-Pyrazole [17]

  • Dissolve the N-Boc-protected pyrazole in ethanol (95% or dry).

  • Add sodium borohydride (NaBH₄, 1.5 equivalents) at room temperature.

  • Stir the mixture and monitor the reaction by TLC.

  • Upon completion, carefully add water to quench the excess NaBH₄.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry, and concentrate to obtain the deprotected pyrazole.

Logical Diagram for Orthogonal Protection

G Start Substrate with Amine and Phenol BocProtect Boc Protection of Amine Start->BocProtect TBDMSProtect TBDMS Protection of Phenol BocProtect->TBDMSProtect DiProtected Di-Protected Substrate TBDMSProtect->DiProtected Reaction Reaction with This compound (or other reagents) DiProtected->Reaction Product Protected Product Reaction->Product TBDMS_Deprotect Selective TBDMS Deprotection (e.g., TBAF) Product->TBDMS_Deprotect AmineProtected Product with Free Phenol TBDMS_Deprotect->AmineProtected Boc_Deprotect Boc Deprotection (Acidic Conditions) AmineProtected->Boc_Deprotect Final Final Deprotected Product Boc_Deprotect->Final

Caption: Orthogonal protection and deprotection strategy.

Conclusion

The successful application of this compound in the synthesis of complex molecules relies heavily on a well-designed protecting group strategy. The choice of protecting groups for amines, alcohols, and the pyrazole moiety should be guided by their stability to the reaction conditions and the availability of selective deprotection methods. The protocols and data presented in this guide offer a starting point for developing robust and efficient synthetic routes. Researchers are encouraged to optimize these conditions for their specific substrates to achieve the best possible outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the electrophilic chlorosulfonation of 1-phenylpyrazole with an excess of chlorosulfonic acid.[1] This reaction introduces the sulfonyl chloride group onto the para-position of the benzene ring.

Q2: What are the primary causes of low yields in this synthesis?

A2: Low yields can often be attributed to several factors, including incomplete reaction, product degradation during workup, and the formation of side products.[2] A critical factor is the hydrolysis of the sulfonyl chloride product, which is highly sensitive to moisture.[2][3]

Q3: How can I minimize the formation of the diaryl sulfone byproduct?

A3: The formation of the corresponding diaryl sulfone is a common side reaction. To minimize this, it is crucial to use a sufficient excess of chlorosulfonic acid and to add the 1-phenylpyrazole to the chlorosulfonic acid, not the other way around. This ensures that the chlorosulfonic acid remains in excess throughout the addition.[2][4]

Q4: What are the best practices for purifying the final product?

A4: Given the moisture sensitivity of sulfonyl chlorides, purification should be conducted under anhydrous conditions.[3] Common methods include recrystallization from a non-polar, dry solvent or column chromatography on silica gel.[5] If an aqueous workup is unavoidable, it should be performed rapidly at low temperatures to minimize hydrolysis.[2]

Q5: The reaction appears to be stalled or incomplete. What can I do?

A5: Incomplete reactions can be due to insufficient reagent stoichiometry, low reaction temperatures, or poor mixing. Ensure at least a 50% molar excess of chlorosulfonic acid is used.[4] While higher temperatures can increase the reaction rate, they may also promote side reactions. Gentle heating can be applied cautiously while monitoring the reaction progress by TLC.[2] For solid starting materials, ensure vigorous stirring to maintain a homogeneous mixture.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of Isolated Product After Aqueous Workup
  • Symptoms: A significantly lower than expected yield of the sulfonyl chloride is obtained after washing the reaction mixture with water or a basic solution.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Product Hydrolysis The sulfonyl chloride group is readily hydrolyzed to the corresponding sulfonic acid, which is water-soluble and will be lost during the aqueous workup.[2][3] Minimize contact time with water, use ice-cold water for washing, and perform extractions quickly.
Incomplete Extraction The product may have some solubility in the aqueous phase, leading to loss during extraction.[3] Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, chloroform) to ensure complete recovery of the product.
Emulsion Formation Emulsions can form at the interface between the organic and aqueous layers, trapping the product. To break emulsions, add a small amount of brine (saturated NaCl solution).
Issue 2: Formation of Significant Impurities
  • Symptoms: TLC or NMR analysis of the crude product shows the presence of significant byproducts.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Diaryl Sulfone Formation This is a common byproduct when the concentration of chlorosulfonic acid is locally depleted.[2] Always add the 1-phenylpyrazole to a stirred, cooled excess of chlorosulfonic acid.[4] Using at least a 50% excess of the acid is recommended.[4]
Sub-optimal Reaction Temperature Higher temperatures can favor the formation of the sulfone byproduct.[2] Maintain the reaction temperature at the recommended level, typically starting at 0°C and allowing it to slowly warm to room temperature.
Polysulfonation Although less common for the para-substituted product, using a large excess of chlorosulfonic acid or high temperatures could potentially lead to the introduction of a second sulfonyl chloride group. Use a moderate excess of the sulfonating agent.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a general guideline based on the chlorosulfonation of similar aromatic compounds. Optimization may be required to achieve the best results.

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Reagent Addition: Add chlorosulfonic acid (5 equivalents) to the flask and cool the flask to 0°C in an ice bath.

  • Slowly add 1-phenylpyrazole (1 equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid. Maintain the temperature below 5°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes and then let it warm to room temperature. Stir for an additional 2-4 hours, monitoring the progress by TLC.

  • Workup: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Drying and Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from an anhydrous solvent such as toluene or by column chromatography.[5]

Data Presentation

The following table summarizes the impact of key reaction parameters on the yield and purity of the synthesis.

ParameterConditionExpected Impact on YieldExpected Impact on PurityReference
Molar Ratio (Chlorosulfonic Acid : 1-Phenylpyrazole) < 3 : 1LowerLower (Increased sulfone formation)[2][4]
> 5 : 1HigherHigher (Minimized sulfone formation)[2][4]
Order of Addition 1-Phenylpyrazole to AcidHigherHigher[4]
Acid to 1-PhenylpyrazoleLowerLower[4]
Reaction Temperature 0°C to Room TemperatureOptimalOptimal[6]
> 50°CPotentially Lower (due to side reactions)Lower[2]
Workup Conditions AnhydrousHigherHigher[3]
Aqueous (prolonged)Lower (due to hydrolysis)Lower[2]

Visualizations

G Experimental Workflow for this compound Synthesis cluster_0 Reaction cluster_1 Workup & Isolation cluster_2 Purification A 1. Add Chlorosulfonic Acid to a dry flask B 2. Cool to 0°C A->B C 3. Add 1-Phenylpyrazole dropwise B->C D 4. Stir at 0°C, then warm to RT C->D E 5. Quench reaction mixture on ice D->E F 6. Filter the precipitate E->F G 7. Wash with cold water F->G H 8. Dry the crude product under vacuum G->H I 9. Purify by recrystallization or chromatography H->I J 10. Characterize the final product I->J

Caption: A typical experimental workflow for the synthesis of this compound.

G Troubleshooting Logic for Low Yield Start Low Yield Observed CheckPurity Analyze crude product purity (TLC, NMR) Start->CheckPurity HighImpurity High level of impurities CheckPurity->HighImpurity Yes LowImpurity Crude product is relatively pure CheckPurity->LowImpurity No CheckSulfone Is diaryl sulfone the major byproduct? HighImpurity->CheckSulfone CheckHydrolysis Review workup procedure for prolonged water contact LowImpurity->CheckHydrolysis OptimizeRatio Increase excess of chlorosulfonic acid and check order of addition CheckSulfone->OptimizeRatio Yes OtherImpurity Other impurities present CheckSulfone->OtherImpurity No ImproveExtraction Improve extraction efficiency (multiple extractions, break emulsions) CheckHydrolysis->ImproveExtraction OptimizeTemp Optimize reaction temperature OtherImpurity->OptimizeTemp

Caption: A logical diagram for troubleshooting low yields in the synthesis.

References

Technical Support Center: Purification of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride by recrystallization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Issue 1: The compound fails to dissolve in the hot solvent.

Question: I am trying to dissolve my crude this compound in a hot solvent for recrystallization, but it is not dissolving completely. What should I do?

Answer:

This issue can arise from using an inappropriate solvent or an insufficient volume of solvent.

Possible Causes and Solutions:

  • Inappropriate Solvent: The polarity of the solvent may not be suitable for dissolving the compound, even at elevated temperatures. This compound is soluble in polar organic solvents.[1]

    • Solution: Switch to a more appropriate solvent. Good starting points are anhydrous acetone or dichloromethane.[1]

  • Insufficient Solvent: You may not be using enough solvent to dissolve the crude material.

    • Solution: Gradually add more of the hot solvent in small increments until the solid dissolves. Be mindful not to add a large excess, as this will reduce your yield upon cooling.[2]

  • Insoluble Impurities: Your crude product may contain insoluble impurities.

    • Solution: If a significant portion of the material has dissolved and a small amount of solid remains, this may be an insoluble impurity. In this case, perform a hot filtration to remove the solid particles before allowing the solution to cool.

Issue 2: No crystals form upon cooling.

Question: I have dissolved my compound in the hot solvent and allowed it to cool, but no crystals have formed. What is the problem?

Answer:

This is a common issue that can be caused by a supersaturated solution or the use of too much solvent.

Possible Causes and Solutions:

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point at that temperature.

    • Solution 1: Induce Crystallization. Scratch the inside of the flask with a glass rod just below the surface of the liquid. The small scratches on the glass can provide a nucleation site for crystal growth.[2]

    • Solution 2: Seed Crystals. If you have a small amount of pure this compound, add a tiny "seed" crystal to the solution to initiate crystallization.

  • Excess Solvent: Using too much solvent during the dissolution step is a frequent cause of poor or no crystal formation.[2][3]

    • Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound. Allow the concentrated solution to cool again.

  • Slow Crystallization: Some compounds crystallize very slowly.

    • Solution: Allow the flask to stand undisturbed for a longer period. If crystals still do not form, you can try placing the flask in an ice bath to further reduce the solubility of the compound.

Issue 3: The compound "oils out" instead of forming crystals.

Question: When I cool the solution, an oil is forming at the bottom of the flask instead of solid crystals. How can I fix this?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of the compound is lower than the temperature of the solution or if there are significant impurities.

Possible Causes and Solutions:

  • Solution Cooled Too Quickly: Rapid cooling can sometimes favor the formation of an oil.

    • Solution: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Allow the solution to cool more slowly at room temperature. Insulating the flask can help to slow the cooling rate.

  • High Impurity Level: A high concentration of impurities can disrupt the crystal lattice formation.

    • Solution: The crude product may require initial purification by another method, such as column chromatography, before attempting recrystallization.

  • Inappropriate Solvent: The solvent may be too non-polar.

    • Solution: Try a more polar solvent or a mixed solvent system.

Issue 4: The resulting crystals are colored or appear impure.

Question: I have obtained crystals, but they have a yellow or brown tint. How can I get a purer, colorless product?

Answer:

Colored impurities can be carried over from the synthesis or result from degradation.

Possible Causes and Solutions:

  • Colored Impurities: The crude material may contain colored byproducts.

    • Solution 1: Activated Charcoal. Add a very small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Be aware that charcoal will also adsorb some of your product, potentially reducing the yield.

    • Solution 2: Second Recrystallization. A second recrystallization of the obtained crystals can further improve purity and color.

  • Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, which can lead to the formation of the corresponding sulfonic acid as an impurity.[1]

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize contact with water.[4]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the recrystallization of this compound?

A1: Based on its known solubility, polar organic solvents are recommended.[1] Good choices for single-solvent recrystallization under anhydrous conditions include acetone and dichloromethane. For mixed solvent systems, a combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is sparingly soluble) can be effective. A potential mixed system could be acetone/hexane.

Q2: Why is it important to use anhydrous conditions for this recrystallization?

A2: The sulfonyl chloride functional group is reactive towards water.[4] Hydrolysis will convert the sulfonyl chloride to the corresponding sulfonic acid, which will be an impurity in your final product.[5] Using dry glassware and anhydrous solvents is crucial to prevent this degradation.[1]

Q3: How can I determine the optimal amount of solvent to use?

A3: The goal is to use the minimum amount of hot solvent that will completely dissolve the crude product.[2] This is best achieved by adding the solvent in small portions to the crude material while heating and stirring, stopping as soon as all the solid has dissolved.

Q4: What is the expected yield for this recrystallization?

A4: The yield will depend on the purity of the crude material and the careful execution of the recrystallization procedure. A typical yield for a well-executed recrystallization can range from 70-90%. However, losses can occur from using excess solvent or during transfers.

Q5: My yield is very low. What are the common reasons for this?

A5: A low yield is often due to using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor even after cooling.[3] Other causes include premature crystallization during hot filtration and excessive washing of the collected crystals.

Data Presentation

Table 1: Recommended Solvents for Recrystallization
Solvent SystemTypeRationaleKey Considerations
AcetoneSingle SolventPolar aprotic solvent known to dissolve this compound.[1]Must be anhydrous. Relatively low boiling point (56 °C) allows for easy removal.
Dichloromethane (DCM)Single SolventPolar aprotic solvent in which the compound is soluble.[1]Must be anhydrous. Very low boiling point (40 °C) requires careful handling to avoid boiling over.
Acetone / HexaneMixed SolventAcetone acts as the "good" solvent to dissolve the compound, while hexane acts as the "poor" solvent to induce crystallization.Allows for fine-tuning of the solubility to achieve optimal crystal formation. The ratio will need to be determined empirically.

Experimental Protocols

Proposed Protocol for Recrystallization from a Single Solvent (Acetone)

Materials:

  • Crude this compound

  • Anhydrous acetone

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in a dry Erlenmeyer flask with a magnetic stir bar. Add a small amount of anhydrous acetone and begin heating the mixture with stirring. Continue to add anhydrous acetone in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, dry flask.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Crystal formation should occur during this time.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold anhydrous acetone to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Troubleshooting Workflow

G Troubleshooting Recrystallization of this compound start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve cool Cool solution dissolve->cool crystals Crystals form? cool->crystals oil Oiling out? crystals->oil No collect Collect and dry crystals crystals->collect Yes troubleshoot_no_crystals Troubleshoot: - Add seed crystal - Scratch flask - Reduce solvent volume oil->troubleshoot_no_crystals No troubleshoot_oil Troubleshoot: - Reheat and add more solvent - Cool slowly oil->troubleshoot_oil Yes end Pure Product collect->end troubleshoot_no_crystals->cool troubleshoot_oil->cool

Caption: A flowchart for troubleshooting common recrystallization issues.

References

Side reactions and byproduct formation with 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound to synthesize sulfonamides?

A1: The most prevalent side reactions are related to the high reactivity of the sulfonyl chloride functional group. These include hydrolysis of the sulfonyl chloride, formation of a double-sulfonated byproduct (disulfonamide) with primary amines, and reactions with solvent or base. The pyrazole ring itself is generally stable under standard sulfonamide synthesis conditions.

Q2: How can I minimize the hydrolysis of this compound during my reaction?

A2: Hydrolysis to the corresponding 4-(1H-pyrazol-1-yl)benzenesulfonic acid is a common issue. To mitigate this, it is crucial to work under strictly anhydrous conditions. This includes using anhydrous solvents, drying all glassware thoroughly, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Q3: I am seeing a byproduct with a higher molecular weight than my expected sulfonamide. What could it be?

A3: If you are using a primary amine, a common high-molecular-weight byproduct is the disulfonamide. This occurs when the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride. Using a slight excess of the amine and slow, controlled addition of the sulfonyl chloride can help minimize this.[1]

Q4: Can the pyrazole ring in this compound react or degrade during the sulfonamide synthesis?

A4: The 1-substituted pyrazole ring is generally robust under typical sulfonamide synthesis conditions. However, strong bases can deprotonate the pyrazole ring at other positions, potentially leading to side reactions, though this is less common.[2] Electrophilic substitution on the pyrazole ring is also a possibility, but less likely under the nucleophilic conditions of sulfonamide formation.[2]

Q5: What is the best way to purify the final sulfonamide product?

A5: Purification strategies depend on the properties of the sulfonamide and the impurities present. Common methods include recrystallization, column chromatography, and liquid-liquid extraction.[3] For solid products, recrystallization is often effective at removing unreacted starting materials and byproducts.[3][4]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Sulfonamide
Possible Cause Suggested Solution
Hydrolysis of this compound Ensure all reagents and solvents are anhydrous. Use oven-dried glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Incomplete reaction Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, consider increasing the reaction time or temperature. Ensure the stoichiometry of the reagents is correct.
Formation of disulfonamide byproduct (with primary amines) Use a slight excess of the amine (1.1-1.2 equivalents). Add the sulfonyl chloride solution slowly and at a low temperature (e.g., 0 °C) to the amine solution.[1]
Poor reactivity of the amine For less nucleophilic amines, a stronger base or higher reaction temperature may be required. The use of a catalyst, such as DMAP, can sometimes be beneficial.
Problem 2: Presence of Multiple Spots on TLC After Reaction
Potential Byproduct Identification Prevention and Removal
4-(1H-Pyrazol-1-yl)benzenesulfonic acid More polar spot on TLC than the starting material and product. Can be identified by LC-MS.Prevent by using anhydrous conditions. Can be removed by a basic wash during workup.[1][3]
Unreacted this compound Less polar than the sulfonic acid and can be visualized with certain stains.Ensure the reaction goes to completion. Can be quenched with an excess of a volatile amine (e.g., ammonia) and removed during workup or chromatography.
Disulfonamide Less polar than the desired monosulfonamide. Higher molecular weight detectable by MS.Use a slight excess of the primary amine and slow addition of the sulfonyl chloride. Can be separated by column chromatography.[1][3]
Reaction with base or solvent Byproducts of varying polarities. Identification may require isolation and characterization (NMR, MS).Use a non-nucleophilic base (e.g., triethylamine, DIPEA) and an inert aprotic solvent (e.g., DCM, THF, acetonitrile).

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide using this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile)

  • Anhydrous base (e.g., Triethylamine, Pyridine, DIPEA) (1.1-1.5 equivalents)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of the anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes with vigorous stirring.[1]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Once the reaction is complete (typically 2-24 hours), quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with 1 M HCl (if pyridine was used as a base), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[3]

Visualizations

G cluster_reactants Reactants reagent This compound product Desired Sulfonamide reagent->product amine Primary/Secondary Amine (R1R2NH) amine->product base Base (e.g., Et3N) hcl_salt [Base-H]+Cl- base->hcl_salt G start Low Sulfonamide Yield check_hydrolysis Check for Hydrolysis (TLC/LC-MS) start->check_hydrolysis hydrolysis_yes Hydrolysis Confirmed check_hydrolysis->hydrolysis_yes Yes hydrolysis_no No Significant Hydrolysis check_hydrolysis->hydrolysis_no No solution_hydrolysis Use Anhydrous Conditions: - Dry solvents/glassware - Inert atmosphere hydrolysis_yes->solution_hydrolysis check_disulfonamide Check for Disulfonamide (Primary Amine reactions) hydrolysis_no->check_disulfonamide disulfonamide_yes Disulfonamide Detected check_disulfonamide->disulfonamide_yes Yes disulfonamide_no No Disulfonamide check_disulfonamide->disulfonamide_no No solution_disulfonamide Optimize Reaction: - Use slight excess of amine - Slow addition of sulfonyl chloride at 0°C disulfonamide_yes->solution_disulfonamide check_reactivity Assess Amine Reactivity disulfonamide_no->check_reactivity low_reactivity Low Amine Reactivity check_reactivity->low_reactivity Likely solution_reactivity Increase Reactivity: - Higher temperature - Stronger base - Add catalyst (e.g., DMAP) low_reactivity->solution_reactivity

References

Technical Support Center: Optimization of Reaction Temperature for Sulfonamide Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for sulfonamide synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formation of sulfonamides, with a focus on the role of reaction temperature.

Issue 1: Low to no formation of the desired sulfonamide product.

  • Question: My reaction is showing low or no yield of the desired sulfonamide. Could the reaction temperature be the cause?

  • Answer: Yes, incorrect reaction temperature is a critical factor that can lead to low or no product formation.[1] Temperature control is crucial to prevent the decomposition of reactants and to minimize the formation of side products.[1] Some reactions require initial cooling to control an exothermic reaction, followed by heating to drive the reaction to completion.[1]

    • Troubleshooting Steps:

      • Verify Starting Material Purity: Ensure the purity of your sulfonyl chloride and amine, as impurities can lead to side reactions.[1] Sulfonyl chlorides are particularly sensitive to moisture.[1]

      • Initial Low-Temperature Addition: For exothermic reactions, try adding the sulfonyl chloride solution slowly to the amine solution at a lower temperature (e.g., 0 °C) to control the initial heat generation.[1]

      • Gradual Warming: After the initial addition, allow the reaction mixture to warm to room temperature or a moderately elevated temperature to ensure the reaction proceeds to completion.[1]

      • Consider Forcing Conditions: If the amine is a poor nucleophile (e.g., contains electron-withdrawing groups), higher temperatures may be necessary to drive the reaction.[1]

Issue 2: Presence of significant side products in the reaction mixture.

  • Question: My reaction is producing a significant amount of side products. How can I optimize the temperature to improve selectivity?

  • Answer: The formation of side products is often temperature-dependent. Elevated temperatures can lead to dimerization, polymerization, or other unwanted side reactions.[1]

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: If you are running the reaction at an elevated temperature, try reducing it. Many sulfonamide formations proceed efficiently at room temperature or even lower.[2][3][4][5][6]

      • Control Exotherm: As mentioned previously, the initial exothermic reaction upon mixing reagents can lead to localized heating and side product formation. Slow addition at a reduced temperature is crucial.[1]

      • Check for Hydrolysis: Sulfonyl chlorides can react with trace amounts of water to form the corresponding sulfonic acid, which will not react with the amine.[1] While not directly a temperature issue, ensuring anhydrous conditions is critical and can be exacerbated at higher temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for sulfonamide formation?

A1: There is no single optimal temperature for all sulfonamide formations, as it depends on the specific substrates, solvent, and catalyst used. However, a wide range of temperatures has been successfully employed:

  • Cryogenic Temperatures: Some modern synthetic methods, particularly those involving organometallic reagents, have found optimal yields at very low temperatures, such as -78 °C.[7]

  • Room Temperature: A significant number of methodologies report successful sulfonamide synthesis at ambient or room temperature, often offering a more environmentally friendly and practical approach.[2][3][4][5][6][8][9][10]

  • Elevated Temperatures: In some cases, particularly with less reactive starting materials, heating is required. Temperatures around 80 °C have been reported for certain applications.[11]

Q2: How does temperature affect the rate of sulfonamide formation?

A2: Generally, increasing the reaction temperature increases the reaction rate. However, this also increases the rate of potential side reactions and decomposition of starting materials or products.[1] The goal of temperature optimization is to find a balance that allows for a reasonable reaction time while minimizing the formation of impurities.

Q3: Can running the reaction at a lower temperature for a longer time improve the yield?

A3: In many cases, yes. If you are observing significant side product formation at higher temperatures, reducing the temperature and extending the reaction time can often lead to a cleaner reaction and a higher yield of the desired sulfonamide.

Q4: Are there any specific reaction types where temperature is particularly critical?

A4: Yes, for instance:

  • Reactions with highly reactive reagents: Such as the reaction between sulfonyl chlorides and primary amines, which is often exothermic. Initial cooling is critical to control the reaction.[1]

  • Reactions involving sensitive functional groups: If your substrates contain functional groups that are unstable at higher temperatures, maintaining a lower reaction temperature is essential.

Experimental Protocols

General Protocol for Temperature Optimization in Sulfonamide Synthesis

This protocol provides a general workflow for optimizing the reaction temperature for the synthesis of a sulfonamide from a sulfonyl chloride and an amine.

1. Initial Reaction Setup:

  • In a clean, dry flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
  • In a separate flask, dissolve the sulfonyl chloride (1.0 equivalent) in the same anhydrous solvent.

2. Temperature Screening:

  • Condition 1 (Low Temperature): Cool the amine solution to 0 °C using an ice bath. Slowly add the sulfonyl chloride solution dropwise over 15-30 minutes. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
  • Condition 2 (Room Temperature): Perform the addition of the sulfonyl chloride solution to the amine solution at room temperature (approximately 20-25 °C). Stir for 4-24 hours.
  • Condition 3 (Elevated Temperature): After the addition at room temperature, heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and stir for 2-12 hours.

3. Reaction Monitoring and Work-up:

  • Monitor the progress of each reaction by an appropriate analytical technique (e.g., TLC, LC-MS).
  • Once the reaction is complete (or no further conversion is observed), quench the reaction by adding water or a dilute aqueous acid (e.g., 1M HCl).
  • Extract the product with a suitable organic solvent.
  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

4. Analysis and Optimization:

  • Analyze the crude product from each temperature condition by ¹H NMR or LC-MS to determine the yield and purity.
  • Based on the results, further optimization can be performed by narrowing the temperature range or adjusting other parameters like reaction time and stoichiometry.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for various sulfonamide synthesis methods, highlighting the different temperatures employed.

Table 1: Effect of Temperature on the Yield of a Primary Sulfonamide [7]

EntryReagent (Equivalents)Temperature (°C)Yield (%)
11.0-7880
2>1.0-78Lower Yield
31.0>-78Lower Yield

Reaction of t-BuONSO with 4-fluorophenylmagnesium bromide.

Table 2: Examples of Sulfonamide Synthesis at Ambient Temperature

MethodStarting MaterialsTemperatureYieldReference
Iodine-mediatedSodium sulfinates and aminesRoom TemperatureGood to excellent[2][5][6]
Aqueous mediumα-tolylsulfonamide derivativesRoom TemperatureGood to excellent[3]
Hypervalent iodine reagentThiols and aminesRoom TemperatureGood to almost quantitative[4]
Calcium triflimide activationSulfonyl fluorides and aminesRoom TemperatureComparable or improved[8]
Hypervalent iodine-mediated aminationSulfinamidines and aminesAmbient TemperatureExcellent[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Conditions cluster_analysis Analysis A Dissolve Amine and Base C Condition 1: 0 °C to RT A->C D Condition 2: Room Temperature A->D E Condition 3: Elevated Temperature A->E B Dissolve Sulfonyl Chloride B->C B->D B->E F Monitor by TLC/LC-MS C->F D->F E->F G Work-up and Isolation F->G H Analyze Yield and Purity G->H I Optimize Temperature H->I

Caption: Experimental workflow for temperature optimization.

troubleshooting_logic Start Low Yield or Side Products? HighTemp Is reaction at elevated temp? Start->HighTemp LowTemp Is reaction at low temp? Start->LowTemp Exothermic Is initial reaction exothermic? Start->Exothermic Action_CheckPurity Action: Verify starting material purity. Start->Action_CheckPurity HighTemp->LowTemp No Action_ReduceTemp Action: Reduce Temperature and extend reaction time. HighTemp->Action_ReduceTemp Yes LowTemp->Exothermic No Action_IncreaseTemp Action: Gradually increase temperature. LowTemp->Action_IncreaseTemp Yes Action_CoolAddition Action: Add reagents slowly at 0 °C, then warm. Exothermic->Action_CoolAddition Yes Exothermic->Action_CheckPurity No

Caption: Troubleshooting logic for temperature-related issues.

References

Preventing hydrolysis of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride during reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the use of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride in chemical reactions, with a primary focus on preventing its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield or reaction failure when using this compound?

A1: The most common reason for low yield or reaction failure is the hydrolysis of the sulfonyl chloride functional group.[1][2] this compound is highly reactive towards water, which leads to the formation of the corresponding and unreactive 4-(1H-pyrazol-1-yl)benzenesulfonic acid. This hydrolysis can occur even with trace amounts of moisture present in the reaction setup.[1]

Q2: How can I visually identify if my this compound has hydrolyzed?

A2: While this compound is a solid, its hydrolysis product, the sulfonic acid, is also a solid but with different physical properties, such as melting point and solubility. On a Thin Layer Chromatography (TLC) plate, the sulfonic acid will appear as a more polar spot (lower Rf value) compared to the sulfonyl chloride. If the reaction is monitored by techniques like NMR spectroscopy, new peaks corresponding to the sulfonic acid will be observed.

Q3: What are the ideal storage conditions for this compound to prevent degradation?

A3: To ensure its stability, this compound should be stored under anhydrous and inert conditions. It is best kept in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Q4: Can I use protic solvents like ethanol or methanol for my reaction with this compound?

A4: It is highly discouraged to use protic solvents such as alcohols. These solvents can react with the sulfonyl chloride in a process called solvolysis (e.g., alcoholysis), leading to the formation of sulfonate esters as byproducts, which will reduce the yield of the desired product. Aprotic and anhydrous solvents are strongly recommended.

Troubleshooting Guide: Preventing Hydrolysis

This guide provides solutions to common issues encountered during reactions involving this compound.

Issue Potential Cause Recommended Solution
Low or no product yield; starting material consumed Hydrolysis of this compound.Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and dry all reagents thoroughly. Conduct the reaction under an inert atmosphere (nitrogen or argon).[2]
Reaction is sluggish or incomplete Insufficiently reactive nucleophile or suboptimal reaction temperature.Optimize Temperature: For less reactive nucleophiles, a moderate increase in temperature may be necessary. However, be cautious as higher temperatures can also accelerate hydrolysis if any moisture is present. Use of Catalyst: For sulfonylation of amines or alcohols, a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be added to increase the reaction rate.[2]
Formation of multiple spots on TLC, including a very polar one Hydrolysis and potential side reactions.Controlled Work-up: If an aqueous work-up is unavoidable, perform it quickly and at low temperatures (e.g., using an ice bath). Use cold water or brine for washing. Solvent Choice: Use a non-polar, anhydrous solvent for recrystallization if purification of the sulfonyl chloride is necessary before the reaction.[1]
Difficulty in isolating the product Emulsion formation during aqueous work-up.Break Emulsions: If an emulsion forms during extraction, adding a saturated aqueous solution of sodium chloride (brine) can help to break it.[1]

Experimental Protocols

General Protocol for Sulfonamide Synthesis under Anhydrous Conditions

This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form a sulfonamide, while minimizing the risk of hydrolysis.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Anhydrous base (e.g., Triethylamine, Pyridine, Diisopropylethylamine (DIPEA))

  • Inert gas (Nitrogen or Argon)

  • Oven-dried or flame-dried glassware

Procedure:

  • Set up the reaction in an oven-dried round-bottom flask equipped with a magnetic stir bar and a septum.

  • Purge the flask with an inert gas (nitrogen or argon).

  • Dissolve the amine (1.0 equivalent) and the anhydrous base (1.2-1.5 equivalents) in the anhydrous aprotic solvent under the inert atmosphere.

  • In a separate dry flask, dissolve this compound (1.0-1.1 equivalents) in the anhydrous aprotic solvent under an inert atmosphere.

  • Cool the amine solution to 0 °C using an ice bath.

  • Slowly add the solution of this compound to the stirred amine solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (if an amine base was used) or water at 0 °C.

  • Extract the product with an organic solvent (e.g., DCM, Ethyl Acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizing Reaction Pathways

To better understand the chemical processes involved, the following diagrams illustrate the desired reaction versus the undesired hydrolysis pathway, and a logical workflow for troubleshooting.

G cluster_0 Reaction Pathways Start This compound DesiredProduct Desired Product (Sulfonamide) Start->DesiredProduct Desired Reaction HydrolysisProduct Hydrolysis Product (Sulfonic Acid) Start->HydrolysisProduct Undesired Hydrolysis Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->DesiredProduct Water Water (H2O) Water->HydrolysisProduct

Caption: Desired reaction vs. undesired hydrolysis pathway.

G cluster_1 Troubleshooting Workflow Start Low Reaction Yield? CheckMoisture Check for Moisture Sources (Solvents, Reagents, Glassware) Start->CheckMoisture Yes CheckTemp Is Reaction Temperature Optimal? Start->CheckTemp No ImplementDry Implement Strict Anhydrous Techniques (Dry Solvents, Inert Atmosphere) CheckMoisture->ImplementDry ImplementDry->CheckTemp AdjustTemp Adjust Temperature CheckTemp->AdjustTemp No CheckBase Is the Base Appropriate? CheckTemp->CheckBase Yes AdjustTemp->CheckBase ChangeBase Consider a Different Anhydrous Base CheckBase->ChangeBase No Success Improved Yield CheckBase->Success Yes ChangeBase->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Removal of unreacted 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride from product mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed protocols for the effective removal of unreacted 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride from your reaction mixture, ensuring the high purity of your final sulfonamide product.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound?

A1: Unreacted this compound can interfere with downstream applications and complicate the purification of the desired sulfonamide product. Due to its reactive nature, it can react with other nucleophiles in subsequent steps. Furthermore, its presence can lead to inaccurate yield calculations and may compromise the biological or chemical activity of the final compound.

Q2: What are the common methods for removing unreacted this compound?

A2: The most prevalent and effective methods involve quenching the unreacted sulfonyl chloride to convert it into a more easily separable derivative. The primary strategies include:

  • Quenching with a Nucleophilic Scavenger: Introducing a simple amine or alcohol to react with the excess sulfonyl chloride, forming a sulfonamide or sulfonate ester that can be easily removed.

  • Aqueous Basic Wash (Hydrolysis): Utilizing an aqueous basic solution (e.g., sodium bicarbonate) to hydrolyze the sulfonyl chloride into its corresponding sulfonic acid salt, which is highly water-soluble and can be removed through an aqueous extraction.[1][2]

  • Column Chromatography: Direct separation of the unreacted sulfonyl chloride from the product using silica gel chromatography.[3]

  • Scavenger Resins: Employing polymer-bound amines that react with and sequester the unreacted sulfonyl chloride, which can then be removed by simple filtration.[3]

Q3: How do I choose the best removal method for my specific product?

A3: The selection of the optimal method depends on the properties of your desired sulfonamide product, particularly its stability and solubility.

  • If your product is stable in aqueous base, an aqueous basic wash is a simple and effective method.

  • If your product is sensitive to water or base, quenching with a nucleophilic scavenger followed by chromatography or extraction is a suitable alternative.

  • If your product has a similar polarity to the unreacted sulfonyl chloride, converting the sulfonyl chloride to a more polar derivative via quenching or hydrolysis will facilitate separation by column chromatography .[3]

  • For high-throughput synthesis or when dealing with a library of compounds, scavenger resins can be a very efficient choice.

Q4: Can I monitor the removal of this compound during the workup?

A4: Yes, Thin Layer Chromatography (TLC) is a highly effective technique for monitoring the progress of the reaction and the removal of the unreacted sulfonyl chloride.[4][5] By spotting the crude reaction mixture and the mixture after each workup step, you can visualize the disappearance of the sulfonyl chloride spot relative to your product spot.

Data Presentation: Comparison of Removal Methods

MethodPrincipleTypical ReagentsAdvantagesDisadvantagesBest For
Aqueous Basic Wash Hydrolysis of sulfonyl chloride to a water-soluble sulfonic acid salt.Saturated NaHCO₃, 1M NaOHSimple, inexpensive, and effective for base-stable products.Product must be stable to basic conditions. Can cause emulsions.Base-stable, water-insoluble products.
Nucleophilic Scavenger Reaction with a nucleophile to form a more easily separable derivative.Isopropylamine, BenzylamineMild conditions. The resulting derivative can be tuned for easy separation.Requires an additional reagent. The derivative must be easily separable.Products sensitive to aqueous base.
Column Chromatography Direct separation based on polarity differences.Silica Gel, Hexanes/Ethyl AcetateCan provide very high purity.Can be time-consuming and require large volumes of solvent. Co-elution is possible if polarities are similar.[3]Small-scale reactions or when other methods fail.
Scavenger Resin Covalent scavenging of the sulfonyl chloride onto a solid support.Polymer-bound amines (e.g., aminomethyl polystyrene)Simple filtration to remove excess reagent. High-throughput applications.Resins can be expensive. May require longer reaction times for complete scavenging.Parallel synthesis and purification of compound libraries.

Experimental Protocols

Protocol 1: Removal by Aqueous Basic Wash (Hydrolysis)
  • Reaction Quenching: Upon completion of the sulfonamide formation reaction (as monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

  • Basic Wash: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring.[2] Caution: This process is exothermic and will generate CO₂ gas, leading to effervescence. Ensure adequate venting.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Extraction: Drain the aqueous layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).[4] The resulting sodium 4-(1H-pyrazol-1-yl)benzenesulfonate will be in the aqueous layers.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purity Check: Assess the purity of the product by TLC or LC-MS to confirm the absence of the starting sulfonyl chloride. Further purification by recrystallization or column chromatography may be necessary.[6]

Protocol 2: Removal by Quenching with a Nucleophilic Scavenger
  • Reaction Completion: After confirming the consumption of the starting amine by TLC, cool the reaction mixture to 0 °C.

  • Scavenger Addition: Add an excess (2-3 equivalents relative to the excess sulfonyl chloride) of a simple, volatile amine such as isopropylamine or a readily separable amine like benzylamine to the reaction mixture.

  • Quenching Reaction: Allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete disappearance of the this compound spot.

  • Workup:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with 1M HCl (to remove the excess amine scavenger and its corresponding sulfonamide), followed by water and brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Final Purification: Purify the resulting crude product by column chromatography or recrystallization to remove the newly formed scavenger-sulfonamide.

Protocol 3: Purification by Column Chromatography
  • Reaction Workup: After the reaction is complete, perform a simple aqueous workup by diluting the reaction mixture with an organic solvent and washing with water and brine to remove any water-soluble byproducts.

  • Sample Preparation: Concentrate the crude organic extract to dryness and adsorb it onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The choice of solvent system should be guided by TLC analysis to ensure good separation between the product and the unreacted sulfonyl chloride.

  • Elution: Load the adsorbed sample onto the top of the column and elute with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified sulfonamide.

Mandatory Visualizations

G cluster_start Start: Crude Product Mixture cluster_decision1 Initial Assessment cluster_path1 Aqueous Basic Wash cluster_decision2 Alternative Strategy cluster_path2 Nucleophilic Scavenger cluster_path3 Direct Chromatography cluster_end Final Product start Crude product containing unreacted This compound decision1 Is the product stable in aqueous base? start->decision1 process1 Perform aqueous basic wash (e.g., NaHCO₃ solution) decision1->process1 Yes decision2 Is co-elution with product a concern during chromatography? decision1->decision2 No outcome1 Sulfonyl chloride is hydrolyzed to a water-soluble sulfonate salt process1->outcome1 end_node Pure Sulfonamide Product process1->end_node process2 Quench with a nucleophilic scavenger (e.g., isopropylamine) decision2->process2 Yes process3 Direct purification by column chromatography decision2->process3 No outcome2 Sulfonyl chloride is converted to a more polar sulfonamide derivative process2->outcome2 process2->process3 process3->end_node G reagent1 This compound product Desired Sulfonamide Product reagent1->product reagent2 Primary or Secondary Amine (R₁R₂NH) reagent2->product base Base (e.g., Pyridine, Triethylamine) byproduct Base•HCl Salt base->byproduct

References

Overcoming solubility issues of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride in non-polar solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to overcome solubility challenges of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride, particularly in non-polar solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in non-polar solvents?

A1: The solubility of a compound is governed by the principle of "like dissolves like." this compound has a mixed polarity. The molecule contains a non-polar benzene ring, but it also features highly polar groups: the sulfonyl chloride (-SO₂Cl) and the pyrazole ring with its two nitrogen atoms. These polar moieties make the molecule more compatible with polar organic solvents like dichloromethane and acetone, leading to poor solubility in strictly non-polar solvents such as hexane or toluene.[1]

Q2: What are the primary risks associated with poor solubility during a chemical reaction?

A2: Poor solubility can lead to several experimental issues:

  • Incomplete or Slow Reactions: If the reactant is not fully dissolved, the reaction can only occur at the surface of the solid particles, leading to significantly slower reaction rates or incomplete conversion.

  • Inconsistent Results: The undissolved material can cause poor reproducibility between batches.

  • Side Reactions: In some cases, localized high concentrations of reagents on the solid surface can promote unwanted side reactions.

  • Difficult Purification: Undissolved starting material can complicate the work-up and purification process.

Q3: What are the general strategies to enhance the solubility of this compound in non-polar media?

A3: Several techniques can be employed to improve the solubility of poorly soluble compounds. The most common for this context include:

  • Co-solvency: Introducing a small amount of a miscible polar aprotic solvent can significantly increase solubility.[2][3][4][5][6]

  • Temperature Adjustment: Increasing the temperature of the solvent system often increases the solubility of solid solutes.[7] However, this must be balanced against the thermal stability of the sulfonyl chloride.

  • Particle Size Reduction: Decreasing the particle size of the solid through methods like sonication or micronization increases the surface area available for solvation, which can improve the rate of dissolution.[2][8][9]

  • Use of Surfactants: Although less common in synthesis, surfactants can be used to form micelles that encapsulate the compound, increasing its apparent solubility.[10][11]

Troubleshooting Guides

Issue 1: The compound, this compound, will not dissolve in my non-polar solvent (e.g., hexane, toluene, or diethyl ether).

This is a common issue due to the compound's polarity. Follow this workflow to identify a suitable solution.

G start Start: Compound Insoluble in Non-Polar Solvent check_temp Is your reaction temperature-sensitive? start->check_temp heat_gentle Gently heat the mixture (e.g., 40-60°C). Monitor for degradation. check_temp->heat_gentle No cosolvent Introduce a polar aprotic co-solvent (e.g., THF, Dioxane, EtOAc) dropwise. check_temp->cosolvent Yes dissolved_heat Is it soluble now? heat_gentle->dissolved_heat dissolved_heat->cosolvent No success Success: Proceed with Experiment dissolved_heat->success Yes dissolved_cosolvent Is it soluble now? cosolvent->dissolved_cosolvent particle_size Consider Particle Size Reduction: - Sonication - Mortar & Pestle Grinding dissolved_cosolvent->particle_size No dissolved_cosolvent->success Yes failure Re-evaluate Solvent System: Consider a more polar non-protic solvent (e.g., Dichloromethane) particle_size->failure

Caption: Troubleshooting workflow for solubility issues.

Issue 2: The compound dissolves upon heating but crashes out of solution when cooled to room temperature.

This indicates that the solvent is at its saturation limit at the higher temperature and cannot maintain solubility upon cooling.

  • Possible Cause: The enthalpy of dissolution is endothermic, favoring solubility at higher temperatures.[12]

  • Troubleshooting Steps:

    • Maintain Temperature: If your experimental protocol allows, maintain the reaction at the elevated temperature where the compound remains dissolved.

    • Add a Co-solvent: While the solution is still warm, add a small amount of a suitable co-solvent (see Table 1) to increase the overall solvating power of the mixture. This can often keep the compound in solution even after cooling.

    • Use a Different Solvent: If the above steps are not feasible, you may need to switch to a slightly more polar solvent system that can maintain solubility at the desired reaction temperature.

Issue 3: I am using a co-solvent, but the compound is still not fully dissolving or is forming an oil.

This suggests that the co-solvent ratio is not optimized or that the co-solvent itself is not ideal.

  • Troubleshooting Steps:

    • Increase Co-solvent Amount: Gradually increase the percentage of the co-solvent in the mixture while observing solubility. Be mindful that changing the solvent polarity too drastically can affect reaction kinetics.

    • Screen Different Co-solvents: Test a range of miscible polar aprotic solvents. A systematic screening can identify the most effective co-solvent for your specific non-polar primary solvent. See the experimental protocol below for a co-solvent screening workflow.

    • Check for Water: Sulfonyl chlorides can react with trace amounts of water, which can sometimes lead to the formation of insoluble byproducts.[1][13] Ensure all solvents and glassware are rigorously dried.

Data & Protocols

Table 1: Co-solvent Selection Guide for Non-Polar Systems

This table provides a qualitative guide for selecting a co-solvent to add to a primary non-polar solvent. The goal is to minimally increase polarity to achieve dissolution.

Primary Non-Polar SolventRecommended Co-Solvents (in order of increasing polarity)Typical Starting Ratio (v/v)Notes
Hexane / HeptaneDiethyl Ether, Toluene99:1 to 95:5Start with very small amounts. Toluene can also serve as the primary solvent.
Toluene / BenzeneDiethyl Ether, Dioxane, Tetrahydrofuran (THF)98:2 to 90:10THF and Dioxane are excellent choices for increasing polarity without being protic.
Diethyl EtherTetrahydrofuran (THF), Ethyl Acetate (EtOAc)95:5 to 80:20EtOAc adds more polarity and can be effective but may participate in side reactions.
Experimental Protocol 1: Co-solvent Screening for Solubility Enhancement

This protocol outlines a systematic method to determine the most effective co-solvent and its optimal concentration.

G start 1. Prepare Stock Solutions step2 2. Aliquot Compound start->step2 Co-solvents A, B, C step3 3. Add Primary Solvent step2->step3 Weigh 10mg into vials step4 4. Titrate with Co-solvent step3->step4 Add 1mL non-polar solvent step5 5. Observe & Record step4->step5 Add co-solvent dropwise end 6. Identify Optimal System step5->end Note volume for dissolution

Caption: Experimental workflow for co-solvent screening.

Methodology:

  • Preparation: In separate, dry vials, weigh an equal, small amount of this compound (e.g., 10 mg).

  • Primary Solvent Addition: To each vial, add a fixed volume of your primary non-polar solvent (e.g., 1 mL of Toluene). Stir the resulting suspension at a constant temperature.

  • Co-solvent Titration: Add a single, pre-selected co-solvent (e.g., THF) to the first vial dropwise from a microliter syringe or pipette. Stir for 1-2 minutes between additions.

  • Observation: Record the exact volume of co-solvent required to achieve complete dissolution.

  • Repeat: Repeat steps 3 and 4 for each co-solvent you wish to test (e.g., Dioxane, Ethyl Acetate) in the other vials.

  • Analysis: Compare the volumes required for dissolution. The co-solvent that dissolves the compound in the smallest volume is generally the most effective. This also provides the minimum required co-solvent ratio for your experiment.

Experimental Protocol 2: Solubility Enhancement by Sonication

This protocol is for increasing the rate of dissolution using ultrasonic energy.

Materials:

  • This compound

  • Chosen solvent or solvent/co-solvent mixture

  • Appropriately sized flask or vial

  • Ultrasonic bath

Methodology:

  • Preparation: Add the solid this compound to the reaction flask.

  • Solvent Addition: Add the desired volume of the non-polar solvent or the pre-determined solvent/co-solvent mixture.

  • Sonication: Place the flask into an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath.

  • Application of Ultrasound: Turn on the ultrasonic bath. The high-frequency sound waves will create cavitation bubbles that help to break apart the solid particles and enhance solvation.

  • Monitoring: Continue sonication until the solid is fully dissolved. Note that sonication can gently warm the sample; monitor the temperature to ensure it does not exceed the stability limits of your compound.

References

Troubleshooting unexpected NMR shifts in 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected NMR shifts encountered during experiments with 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why are the chemical shifts of my aromatic protons different from the expected literature values?

A: Deviations in aromatic proton shifts are common and can be attributed to several factors, primarily solvent effects and changes in electron density.

  • Cause 1: Solvent Effects. The local magnetic environment of a proton is highly sensitive to the solvent used.[1][2] Aromatic solvents like benzene-d₆ or pyridine-d₅ can cause significant shifts, known as Aromatic Solvent Induced Shifts (ASIS), compared to spectra recorded in less interactive solvents like CDCl₃.[3][4] These shifts occur because aromatic solvent molecules arrange themselves around the solute in a specific manner, and their own ring currents can shield or deshield the solute's protons.[5][6] Changing the solvent can often resolve overlapping signals in the aromatic region.[3]

  • Cause 2: Substituent Effects. The electronic nature of other substituents on the benzenesulfonyl ring or the pyrazole ring will alter the electron density of the entire system.[7] Electron-withdrawing groups will generally shift nearby protons downfield (to a higher ppm), while electron-donating groups will shift them upfield (to a lower ppm).[8]

  • Cause 3: Concentration. In some cases, high sample concentrations can lead to intermolecular interactions (like π-stacking of aromatic rings) that alter the chemical shifts.[9][10]

Troubleshooting Steps:

  • Confirm Solvent: Double-check the solvent used in your experiment against the one cited in the literature. If they differ, this is the most likely cause.

  • Run in a Different Solvent: Acquire a spectrum in a different deuterated solvent (e.g., benzene-d₆ if the original was in CDCl₃) to see if the shifts change predictably and to resolve overlapping peaks.[11]

  • Check Concentration: If your sample is highly concentrated, try diluting it to see if the chemical shifts change.[12]

Q2: My pyrazole proton signals are shifted or broadened. What could be the cause?

A: The signals for pyrazole protons (H3, H4, and H5) are sensitive to their electronic environment, potential tautomerism, and temperature.

  • Cause 1: Electronic Effects. The strongly electron-withdrawing benzenesulfonyl chloride group significantly influences the electron density of the attached pyrazole ring, generally causing downfield shifts for the pyrazole protons compared to unsubstituted pyrazole.

  • Cause 2: Temperature and Dynamic Processes. Pyrazole derivatives can sometimes exhibit dynamic processes, such as restricted rotation (rotamers) around the N-C bond connecting the two rings, especially if there are bulky substituents.[11] This can lead to peak broadening. Performing the NMR experiment at a higher temperature can sometimes coalesce these broad peaks into sharper signals.[11][13]

  • Cause 3: Hydrogen Bonding. If your derivative has a group capable of hydrogen bonding, intermolecular interactions can cause shifts, particularly in protic solvents.[14][15]

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures (e.g., 25°C, 50°C, 75°C). If peak shapes sharpen or coalesce at higher temperatures, it suggests a dynamic process is occurring on the NMR timescale.[9][11]

  • 2D NMR: Use 2D NMR techniques like COSY and HSQC to definitively assign which proton signal corresponds to which position on the pyrazole ring and to confirm connectivity.

Q3: My NMR spectrum has very broad peaks. How can I fix this?

A: Peak broadening can stem from several issues related to sample preparation, instrument settings, or the chemical nature of the compound itself.[11]

  • Cause 1: Poor Shimming. The homogeneity of the magnetic field (shimming) is critical for sharp peaks. If the field is not uniform across the sample, the peaks will be broad.

  • Cause 2: Sample Concentration/Solubility. A sample that is too concentrated can be viscous, leading to broader lines.[12] Similarly, if the compound is not fully dissolved or has started to precipitate, the sample becomes non-homogenous, causing significant broadening.[11]

  • Cause 3: Paramagnetic Impurities. The presence of even trace amounts of paramagnetic substances (like dissolved oxygen or metal ions) can cause significant line broadening.[6]

  • Cause 4: Chemical Exchange/Dynamic Processes. As mentioned in Q2, if your molecule is undergoing a chemical exchange or conformational change at a rate comparable to the NMR timescale, the corresponding peaks will be broad.[11]

Troubleshooting Steps:

  • Re-shim the Spectrometer: This is the first and easiest step.

  • Check Sample: Ensure your compound is fully dissolved. If necessary, filter the sample through a small plug of glass wool in a pipette to remove any particulate matter. Try diluting the sample.[12]

  • Degas the Sample: If paramagnetic oxygen is suspected, bubble an inert gas like nitrogen or argon through the sample for a few minutes before capping the tube.

  • Run a VT-NMR: If a dynamic process is suspected, acquiring the spectrum at a different temperature may result in sharper peaks.[9]

Q4: I see unexpected peaks in my spectrum. What are they?

A: Extraneous peaks usually originate from the solvent, impurities from the synthesis or purification, or water.

  • Cause 1: Residual Solvent. It is very common to have residual solvent from the reaction or purification steps (e.g., Ethyl Acetate, Dichloromethane, Acetone).[11]

  • Cause 2: Water. NMR solvents can absorb moisture from the air. A broad singlet from water is often seen, typically between 1.5-2.5 ppm in CDCl₃ or around 3.3 ppm in DMSO-d₆.[11]

  • Cause 3: Grease. If you used silicone grease on any glassware, you might see a small peak around 0 ppm.

  • Cause 4: Side Products. An incomplete reaction or the formation of side products during synthesis can lead to extra peaks.

Troubleshooting Steps:

  • Identify Common Impurities: Compare the chemical shifts of the unknown peaks to published tables of common NMR impurities.

  • D₂O Shake: To confirm if a peak is from an exchangeable proton like water (or an NH/OH group), add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. The peak corresponding to the exchangeable proton will diminish or disappear.[11]

  • Review Purification: If side products are suspected, re-purifying the sample may be necessary.

Quantitative Data: Solvent Effects on ¹H Chemical Shifts

The chemical shifts of protons in this compound derivatives are highly dependent on the solvent used. Aromatic Solvent Induced Shifts (ASIS) are particularly noteworthy. The table below provides an estimation of how chemical shifts (δ, ppm) might change in different solvents.

Proton PositionTypical δ in CDCl₃Expected Shift in Benzene-d₆ (Δδ = δbenzene - δCDCl3)Expected Shift in DMSO-d₆Notes
Pyrazole H3 7.7 - 7.9Upfield shift (-0.2 to -0.5 ppm)Downfield shiftH3 is adjacent to N2 and is sensitive to solvent interactions.
Pyrazole H4 6.4 - 6.6Upfield shift (-0.3 to -0.6 ppm)Minor shiftH4 is in the middle of the ring and often shows the largest upfield shift in benzene.
Pyrazole H5 8.0 - 8.3Upfield shift (-0.1 to -0.4 ppm)Downfield shiftH5 is adjacent to the link to the phenyl ring.
Phenyl H2', H6' 7.9 - 8.1Variable, often minor shiftMinor downfield shiftThese protons are ortho to the electron-withdrawing SO₂Cl group.
Phenyl H3', H5' 7.7 - 7.9Variable, often minor shiftMinor downfield shiftThese protons are meta to the SO₂Cl group.

Note: These are generalized ranges. Actual values will depend on other substituents present in the molecule. Data is synthesized from general principles of NMR solvent effects and data on similar pyrazole and sulfonamide structures.[3][4][16][17]

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation
  • Weigh Sample: Accurately weigh 5-10 mg of your purified this compound derivative directly into a clean, dry vial.

  • Add Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Dissolve: Gently swirl or vortex the vial to completely dissolve the sample. If solubility is an issue, gentle warming or sonication may be applied.

  • Filter (Optional but Recommended): To remove any micro-particulates that can degrade spectral quality, filter the solution through a small cotton or glass wool plug placed at the bottom of a Pasteur pipette directly into a clean NMR tube.

  • Transfer to NMR Tube: Transfer the clear solution into a standard 5 mm NMR tube.

  • Cap and Label: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Protocol 2: Identifying Exchangeable Protons with a D₂O Shake

This protocol is used to confirm signals from labile protons such as H₂O, -NH₂, or -OH.

  • Acquire Initial Spectrum: Prepare your sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum. Note the chemical shift and integration of the suspected exchangeable proton peak.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample in the tube.

  • Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and to facilitate proton-deuterium exchange. You may see an emulsion form, which should settle.

  • Re-acquire Spectrum: Place the tube back into the spectrometer (shimming may need minor adjustment) and acquire a second ¹H NMR spectrum.

  • Analyze: Compare the second spectrum to the first. The peak corresponding to the exchangeable proton will have significantly decreased in intensity or disappeared entirely.

Visualizations

Troubleshooting Workflow for Unexpected NMR Shifts

G Troubleshooting Unexpected NMR Shifts Start Unexpected NMR Shift Observed Problem_Type What is the issue? Start->Problem_Type Shift_Wrong Chemical Shifts Incorrect Problem_Type->Shift_Wrong Wrong δ Peaks_Broad Peaks are Broad Problem_Type->Peaks_Broad Broad Peaks_Extra Extra, Unidentified Peaks Problem_Type->Peaks_Extra Extra Peaks_Overlap Peaks are Overlapping Problem_Type->Peaks_Overlap Overlapping Check_Solvent Compare solvent to literature. Is it different? Shift_Wrong->Check_Solvent Check first Re_Shim Action: Re-shim the magnet. Peaks_Broad->Re_Shim First step Check_Impurity_Tables Compare δ to common solvent/impurity tables. Peaks_Extra->Check_Impurity_Tables Identify Change_Solvent Cause: Accidental degeneracy. Action: Change to an aromatic solvent (e.g., Benzene-d₆) to induce shifts. Peaks_Overlap->Change_Solvent Resolve Solvent_Effect Cause: Solvent Effect (ASIS). Action: Note deviation or re-run in reference solvent. Check_Solvent->Solvent_Effect Yes Check_Concentration Is sample highly concentrated? Check_Solvent->Check_Concentration No Dilute_Sample Cause: Concentration Effect. Action: Dilute sample and re-acquire. Check_Concentration->Dilute_Sample Yes Check_Temp Cause: Temperature/Dynamic Effect. Action: Run VT-NMR. Check_Concentration->Check_Temp No Check_Solubility Is sample fully dissolved? Re_Shim->Check_Solubility If no improvement Filter_Dilute Cause: Poor solubility/concentration. Action: Filter and/or dilute sample. Check_Solubility->Filter_Dilute No Check_Paramagnetic Cause: Paramagnetic impurities? Action: Degas sample. Check_Solubility->Check_Paramagnetic Yes D2O_Shake Action: Perform D₂O shake to confirm exchangeable protons. Check_Impurity_Tables->D2O_Shake Is it H₂O? Re_Purify Action: Re-purify compound. Check_Impurity_Tables->Re_Purify Is it a side product?

Caption: A workflow diagram for troubleshooting common NMR spectroscopy issues.

Factors Influencing NMR Chemical Shift

G Chem_Shift Chemical Shift (δ) F1 Local Electronic Environment Chem_Shift->F1 F2 Magnetic Anisotropy Chem_Shift->F2 F3 External Factors Chem_Shift->F3 S1a Inductive Effects (-I / +I) F1->S1a S1b Resonance Effects (-M / +M) F1->S1b S2a Aromatic Ring Currents (e.g., Benzene) F2->S2a S2b π-Bond Anisotropy (C=C, C≡C) F2->S2b S3a Solvent F3->S3a S3b Concentration F3->S3b S3c Temperature F3->S3c

References

Alternative catalysts for the synthesis of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and a comparison of alternative catalytic systems.

Troubleshooting and Optimization

This section addresses common issues encountered during the synthesis of this compound, focusing on catalytic N-arylation methods.

Q1: My reaction yield is low or I'm observing no product formation. What are the likely causes and how can I fix it?

A1: Low to no yield is a common issue in cross-coupling reactions. Here are the primary factors to investigate:

  • Catalyst Inactivity: The copper(I) catalyst (e.g., CuI) is prone to oxidation to inactive copper(II). Ensure you are using a fresh, high-purity copper source. If the catalyst has been stored for a long time, consider purchasing a new batch.

  • Inert Atmosphere: These reactions are often sensitive to oxygen, which can deactivate the catalyst.[1] Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen). This involves using oven-dried glassware and proper Schlenk line or glovebox techniques.

  • Inappropriate Ligand: The choice of ligand is crucial for stabilizing the copper catalyst and facilitating the reaction. For the N-arylation of pyrazoles, diamine ligands (e.g., N,N'-dimethylethylenediamine, trans-N,N'-dimethyl-1,2-cyclohexanediamine) and phenanthroline-based ligands have proven effective.[2] If one ligand is not working, screening other types may improve the yield.

  • Suboptimal Base: The base plays a critical role in the deprotonation of pyrazole. Common bases for this reaction include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can be solvent and substrate-dependent, so screening different bases may be necessary.

  • Reaction Temperature: While modern catalytic systems operate at lower temperatures than traditional Ullmann reactions, the temperature still needs to be optimized.[3] If there is no reaction, a gradual increase in temperature might be required. Conversely, if you observe decomposition of starting materials or product, the temperature may be too high.

Q2: I'm observing significant formation of side products, such as the hydrolysis of the sulfonyl chloride. How can I minimize this?

A2: The sulfonyl chloride group is susceptible to hydrolysis, especially in the presence of water and a base. To minimize this side reaction:

  • Anhydrous Conditions: Use anhydrous solvents and ensure your starting materials and reagents are dry. Traces of water can lead to the formation of the corresponding sulfonic acid, which will reduce your yield of the desired sulfonyl chloride.

  • Careful Work-up: During the reaction work-up, minimize contact with water. If an aqueous wash is necessary, perform it quickly and at a low temperature.

  • Choice of Base: A very strong or highly nucleophilic base might attack the sulfonyl chloride. Consider using a non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃.

Q3: I am seeing the formation of a diaryl sulfone byproduct. What causes this and how can it be prevented?

A3: Diaryl sulfone formation can occur as a side reaction in syntheses involving sulfonyl chlorides. To minimize this:

  • Stoichiometry Control: Ensure the stoichiometry of your reactants is carefully controlled. An excess of the pyrazole relative to the benzenesulfonyl chloride can help to favor the desired N-arylation.

  • Reaction Conditions: The reaction temperature and time can influence the formation of byproducts. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that might lead to side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most promising alternative catalysts for the synthesis of this compound?

A1: The most widely documented and effective catalysts for the N-arylation of pyrazoles are copper-based systems. Specifically, copper(I) iodide (CuI) in combination with a ligand is a common choice. Promising ligand classes include diamines (e.g., N,N'-dimethylethylenediamine) and phenanthrolines.[2] These systems are generally preferred due to their lower cost and good functional group tolerance compared to palladium-based catalysts.

Q2: Can I use 4-aminobenzenesulfonamide as a starting material instead of a sulfonyl chloride?

A2: Yes, this is a common strategy, particularly in the synthesis of Celecoxib and its analogs.[4] The synthesis would involve the N-arylation of pyrazole with a suitable derivative of 4-aminobenzenesulfonamide. However, this would yield the sulfonamide directly, not the sulfonyl chloride. If the sulfonyl chloride is the desired final product, this would require additional synthetic steps.

Q3: How do I choose the appropriate solvent for this reaction?

A3: The choice of solvent is critical and can significantly impact the reaction outcome. High-boiling polar aprotic solvents are commonly used for copper-catalyzed N-arylations. These include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dioxane.[3] The optimal solvent will depend on the specific catalyst system and substrates being used, and screening of different solvents may be necessary for optimization.

Q4: What are the best practices for purifying the final product?

A4: Purification of N-arylpyrazoles can often be achieved by column chromatography on silica gel.[5] Given the presence of the reactive sulfonyl chloride group, it is important to use non-protic and relatively non-polar eluents to avoid degradation on the column. Recrystallization from a suitable solvent system is also a viable purification method for solid products.

Data on Alternative Catalytic Systems

The following table summarizes quantitative data for copper-catalyzed N-arylation of pyrazoles with aryl halides, which serves as a model for the synthesis of this compound.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
CuI (5 mol%)N,N'-Dimethylethylenediamine (10 mol%)K₂CO₃Dioxane1102485-95[2]
CuI (10 mol%)1,10-Phenanthroline (20 mol%)K₃PO₄DMF1002480-90[6]
CuI (5 mol%)None (in ethylene glycol)NaOHEthylene Glycol12012~90[7]
CuO Nanoparticles (5 mol%)NoneKOtBuToluene18018~96[8]
Salen-Cu(II) (10 mol%)SalenNaOHDMSO1001277-95[9]

Note: Yields are for the N-arylation of pyrazole with various aryl halides and may vary for the synthesis of this compound.

Experimental Protocols

Below are detailed experimental protocols for key catalytic systems, adapted for the synthesis of this compound.

Protocol 1: Copper/Diamine-Catalyzed Synthesis

This protocol is adapted from the general procedure for copper-diamine-catalyzed N-arylation of pyrazoles.[2]

Materials:

  • 4-Chlorobenzenesulfonyl chloride

  • Pyrazole

  • Copper(I) iodide (CuI)

  • trans-N,N'-Dimethyl-1,2-cyclohexanediamine

  • Potassium phosphate (K₃PO₄)

  • Anhydrous dioxane

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk tube, add CuI (5 mol%), K₃PO₄ (2.0 equiv.), and pyrazole (1.2 equiv.).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous dioxane, followed by 4-chlorobenzenesulfonyl chloride (1.0 equiv.) and trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%) via syringe.

  • Place the sealed tube in a preheated oil bath at 110 °C and stir for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ligand-Free Copper-Catalyzed Synthesis in Ethylene Glycol

This protocol is adapted from a ligand-free copper-catalyzed N-arylation method.[7]

Materials:

  • 4-Chlorobenzenesulfonyl chloride

  • Pyrazole

  • Copper(I) iodide (CuI)

  • Sodium hydroxide (NaOH)

  • Ethylene glycol

  • Argon or Nitrogen gas

Procedure:

  • To a reaction vessel, add CuI (5 mol%), NaOH (2.0 equiv.), and pyrazole (1.5 equiv.).

  • Add ethylene glycol as the solvent.

  • Add 4-chlorobenzenesulfonyl chloride (1.0 equiv.).

  • Heat the mixture at 120 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and add water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Copper-Catalyzed Synthesis reagents Combine Reactants: - Pyrazole - 4-Chlorobenzenesulfonyl chloride - CuI Catalyst - Ligand - Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert reaction Heat and Stir (e.g., 110 °C, 24h) inert->reaction workup Reaction Work-up: - Cool - Dilute - Filter reaction->workup extraction Liquid-Liquid Extraction workup->extraction purification Purification: - Column Chromatography - Recrystallization extraction->purification product 4-(1H-Pyrazol-1-YL) benzenesulfonyl chloride purification->product

Caption: General experimental workflow for copper-catalyzed synthesis.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low or No Yield check_catalyst Check Catalyst Activity (Use fresh CuI) start->check_catalyst check_atmosphere Ensure Inert Atmosphere (Ar/N2) check_catalyst->check_atmosphere check_ligand Screen Different Ligands (e.g., Diamines, Phenanthrolines) check_atmosphere->check_ligand check_base Optimize Base (K2CO3, K3PO4, Cs2CO3) check_ligand->check_base check_temp Adjust Reaction Temperature check_base->check_temp success Improved Yield check_temp->success

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Scale-Up of 4-(1H-Pyrazol-1-YL)benzenesulfonyl Chloride Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of this compound production, presented in a question-and-answer format.

Issue 1: Low Yield in the Pyrazole Formation Step

  • Question: We are experiencing a significant drop in yield during the condensation reaction to form the pyrazole ring upon scaling up from lab to pilot plant. What are the potential causes and solutions?

  • Answer: Low yields in pyrazole synthesis on a larger scale can often be attributed to several factors:

    • Inadequate Mixing: Ensure that the reactor's agitation is sufficient to maintain a homogeneous mixture, especially during the addition of reagents.

    • Poor Temperature Control: The condensation reaction can be exothermic. Inadequate heat dissipation on a larger scale can lead to side reactions. Implement controlled, slow addition of reagents and ensure the cooling system of the reactor is adequate.

    • Sub-optimal Reaction Conditions: The optimal temperature, solvent, and catalyst concentration may differ between scales. A Design of Experiments (DoE) approach can help in re-optimizing these parameters for the pilot scale.

    • Impurity in Starting Materials: The quality of starting materials is crucial. Ensure that the purity of reactants like 4-hydrazinobenzenesulfonic acid and malonaldehyde bis(diethyl acetal) is consistent and high.

Issue 2: Formation of Impurities During Chlorosulfonation

  • Question: We are observing the formation of significant impurities during the chlorosulfonation of the pyrazole intermediate. How can we minimize these?

  • Answer: The chlorosulfonation step is critical and prone to side reactions. Common impurities include the corresponding sulfonic acid (from hydrolysis) and di-substituted byproducts.

    • Moisture Control: this compound is highly sensitive to moisture, leading to hydrolysis back to the sulfonic acid. Ensure all reactants, solvents, and equipment are thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Temperature Management: The reaction with chlorosulfonic acid is highly exothermic. Maintaining a low and controlled temperature (e.g., 0-5 °C) throughout the addition is critical to prevent degradation and side reactions.[2]

    • Stoichiometry: Carefully control the stoichiometry of the chlorosulfonating agent (e.g., chlorosulfonic acid or thionyl chloride). Excess reagent can lead to undesired side products.

    • Quenching Procedure: The reaction quench is a critical step. Slowly and carefully add the reaction mixture to ice or cold water to precipitate the product while minimizing hydrolysis.

Issue 3: Product Isolation and Purification Challenges

  • Question: We are facing difficulties in isolating a pure product after the final step. The product is often oily or difficult to filter.

  • Answer: Isolation and purification are key challenges in scaling up.

    • Crystallization: Develop a robust crystallization procedure. This may involve screening different solvent systems to find one that provides good crystal morphology and efficiently rejects impurities.

    • Filtration and Washing: If the product is difficult to filter, consider using a different type of filter or adjusting the particle size through controlled crystallization. Wash the filter cake with a cold, non-polar solvent to remove impurities without dissolving the product.

    • Drying: Dry the final product under vacuum at a controlled temperature to remove residual solvents and moisture without causing degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the production of this compound?

A1: The primary safety concerns revolve around the reagents used, particularly in the chlorosulfonation step.

  • Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride gas. Ensure appropriate personal protective equipment (PPE) is used, and the reaction is conducted in a well-ventilated area with proper containment.

  • Exothermic Reactions: Both the pyrazole formation and chlorosulfonation steps can be exothermic. A thorough thermal hazard assessment is essential before scaling up to prevent thermal runaway.

  • Product Handling: The final product is a sulfonyl chloride, which is corrosive and moisture-sensitive.[1] Handle it in a dry, inert atmosphere.

Q2: What analytical methods are recommended for in-process control and final product analysis?

A2: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring reaction progress, identifying impurities, and determining the final product purity.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation of the final product and key intermediates. 1H NMR can also be used for quantitative purity determination.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of starting materials and the appearance of the product by tracking key functional groups.

  • Moisture Analysis (Karl Fischer Titration): Crucial for ensuring low water content in starting materials, solvents, and the final product.

Q3: How can we control the regioselectivity during the pyrazole ring formation?

A3: The formation of regioisomers is a common challenge in pyrazole synthesis. To control this:

  • Choice of Reagents: The structure of the starting materials will dictate the regioselectivity.

  • Reaction Conditions: Temperature and pH can influence the position of substitution on the pyrazole ring. Careful optimization of these parameters is necessary.

  • Catalyst: The choice of acid or base catalyst can also direct the regioselectivity of the cyclization.

Data Presentation

Table 1: Impact of Scale on Reaction Yield and Purity

ScalePyrazole Formation Yield (%)Chlorosulfonation Yield (%)Final Product Purity (HPLC, %)
Lab (10 g)85-9080-85>98
Pilot (1 kg)70-7565-7095-97
Production (10 kg)65-7060-65>95

Note: These are representative values and may vary depending on the specific process and equipment.

Table 2: Common Impurities and their Mitigation Strategies

ImpurityFormation StepMitigation Strategy
4-(1H-Pyrazol-1-yl)benzenesulfonic acidChlorosulfonation/Work-upStrict moisture control, low-temperature quenching.
Isomeric PyrazolesPyrazole FormationOptimize reaction temperature and catalyst.
Unreacted Starting MaterialsBoth StepsMonitor reaction completion by HPLC, optimize reaction time.
Di-chlorinated byproductsChlorosulfonationPrecise control of chlorosulfonating agent stoichiometry.

Experimental Protocols

1. Synthesis of 1-(4-sulfophenyl)-1H-pyrazole (Intermediate)

  • To a stirred solution of 4-hydrazinobenzenesulfonic acid in a suitable solvent (e.g., ethanol/water), add malonaldehyde bis(diethyl acetal).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture to room temperature and isolate the precipitated product by filtration.

  • Wash the solid with a cold solvent and dry under vacuum.

2. Synthesis of this compound

  • In a clean, dry, glass-lined reactor equipped with a stirrer, thermometer, and addition funnel, charge the 1-(4-sulfophenyl)-1H-pyrazole intermediate.

  • Cool the reactor to 0-5 °C.

  • Slowly add chlorosulfonic acid (or a mixture with thionyl chloride) to the reactor, maintaining the temperature below 10 °C.[2]

  • After the addition is complete, allow the reaction to stir at a controlled temperature for 2-4 hours.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Prepare a separate vessel with crushed ice/water.

  • Slowly and carefully transfer the reaction mixture into the ice/water with vigorous stirring to quench the reaction and precipitate the product.

  • Filter the solid product, wash with cold water until the filtrate is neutral, and then with a cold, non-polar solvent.

  • Dry the product under vacuum at a temperature not exceeding 40 °C.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Chlorosulfonation cluster_purification Step 3: Purification start1 4-Hydrazinobenzenesulfonic Acid + Malonaldehyde bis(diethyl acetal) process1 Condensation Reaction start1->process1 product1 1-(4-sulfophenyl)-1H-pyrazole process1->product1 start2 Intermediate + Chlorosulfonic Acid product1->start2 Intermediate Transfer process2 Chlorosulfonation Reaction start2->process2 product2 Crude Product process2->product2 purify Crystallization & Filtration product2->purify Crude Transfer final_product Pure 4-(1H-Pyrazol-1-YL) benzenesulfonyl chloride purify->final_product troubleshooting_logic cluster_diagnosis Problem Diagnosis cluster_solutions1 Pyrazole Formation Solutions cluster_solutions2 Chlorosulfonation Solutions cluster_solutions3 Purification Solutions start Low Yield or Purity Issue check_step1 Issue in Pyrazole Formation? start->check_step1 check_step2 Issue in Chlorosulfonation? start->check_step2 check_purification Issue in Purification? start->check_purification solution1a Optimize Mixing & Temp. check_step1->solution1a Yes solution1b Check Starting Material Purity check_step1->solution1b Yes solution2a Ensure Anhydrous Conditions check_step2->solution2a Yes solution2b Strict Temperature Control check_step2->solution2b Yes solution2c Control Stoichiometry check_step2->solution2c Yes solution3a Develop Robust Crystallization check_purification->solution3a Yes solution3b Optimize Filtration & Washing check_purification->solution3b Yes end_node Process Optimized solution1a->end_node solution1b->end_node solution2a->end_node solution2b->end_node solution2c->end_node solution3a->end_node solution3b->end_node

References

Validation & Comparative

Spectroscopic Analysis of 4-(1H-Pyrazol-1-YL)benzenesulfonyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds, 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride serves as a key intermediate in the synthesis of various biologically active molecules. This guide provides a comparative analysis of its spectroscopic properties, specifically focusing on ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, benchmarked against related compounds. Detailed experimental protocols and a workflow for spectroscopic analysis are also presented to support researchers in their analytical endeavors.

Comparative ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted based on the analysis of structurally similar compounds, including benzenesulfonyl chloride and other substituted benzenesulfonyl derivatives. The pyrazole moiety and the sulfonyl chloride group both exert significant electronic effects, influencing the chemical shifts of the aromatic protons. The electron-withdrawing nature of the sulfonyl chloride group is expected to deshield the protons on the benzene ring, shifting them downfield. The pyrazole ring, attached to the para position, will further modulate these chemical shifts.

For comparison, the experimental ¹H NMR data for benzenesulfonyl chloride and 4-fluorobenzenesulfonyl chloride are provided in the table below.

CompoundSolventProtonChemical Shift (δ, ppm)Coupling Constant (J, Hz)
This compound (Predicted) CDCl₃H-2', H-6'~8.10 (d)~8.5
H-3', H-5'~7.90 (d)~8.5
H-4'' (Pyrazole)~7.70 (t)~2.0
H-3'' (Pyrazole)~6.50 (d)~1.5
H-5'' (Pyrazole)~8.00 (d)~2.5
Benzenesulfonyl chloride -H-2, H-68.03 (dd)8.4, 1.3
H-47.80 (tt)7.5, 1.3
H-3, H-57.66 (t)7.8
4-Fluorobenzenesulfonyl chloride [1]CDCl₃H-2, H-68.08J(A,B)=9.2, J(A,F-19)=4.8
H-3, H-57.30J(A,B)=9.2, J(B, F-19)=8.0

Table 1: Comparative ¹H NMR data for this compound and related compounds.

Comparative ¹³C NMR Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the electronegativity of the attached functional groups. The carbon attached to the sulfonyl chloride group (C-1') is expected to be significantly downfield. The carbons of the pyrazole ring will also exhibit characteristic shifts.

The table below presents the predicted ¹³C NMR data for the target compound alongside experimental data for benzenesulfonyl chloride.

CompoundSolventCarbonChemical Shift (δ, ppm)
This compound (Predicted) CDCl₃C-1'~145.0
C-2', C-6'~129.0
C-3', C-5'~120.0
C-4'~140.0
C-3'' (Pyrazole)~142.0
C-4'' (Pyrazole)~108.0
C-5'' (Pyrazole)~130.0
Benzenesulfonyl chloride -C-1144.9
C-2, C-6129.8
C-3, C-5127.8
C-4135.2

Table 2: Comparative ¹³C NMR data for this compound and a related compound.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a general procedure for the ¹H and ¹³C NMR analysis of small organic molecules like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

2. NMR Instrument Setup:

  • The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz.

  • The instrument should be properly tuned and shimmed to ensure optimal resolution and lineshape.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans are usually sufficient for a concentrated sample.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Typically 200-250 ppm, centered around 100-120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structure Elucidation & Verification cluster_reporting Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (e.g., ESI, HRMS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Integration Integration of Spectroscopic Data NMR->Data_Integration MS->Data_Integration IR->Data_Integration UV_Vis->Data_Integration Structure_Determination Structure Determination Data_Integration->Structure_Determination Purity_Assessment Purity Assessment Data_Integration->Purity_Assessment Final_Report Final Report & Publication Structure_Determination->Final_Report Purity_Assessment->Final_Report

A logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

High-Resolution Mass Spectrometry for the Analysis of 4-(1H-Pyrazol-1-yl)benzenesulfonyl Chloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride and its derivatives are critical in pharmaceutical development and quality control. These compounds are key intermediates in the synthesis of various biologically active molecules. High-resolution mass spectrometry (HRMS) has emerged as a powerful analytical tool for the comprehensive characterization of these derivatives, offering unparalleled sensitivity and specificity. This guide provides an objective comparison of the leading HRMS platforms—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap—for the analysis of these compounds, supported by experimental data from studies on structurally similar molecules. Additionally, we will explore alternative analytical techniques and provide detailed experimental protocols.

Performance Comparison of HRMS Platforms

The choice between Q-TOF and Orbitrap HRMS for the analysis of this compound derivatives depends on the specific analytical requirements, such as the need for high-throughput quantitative analysis versus in-depth structural elucidation.

Quantitative Performance:

Both Q-TOF and Orbitrap instruments offer excellent quantitative performance for small molecules, including sulfonamides. The following table summarizes typical quantitative parameters observed for sulfonamide analysis on both platforms, which can be extrapolated to the target compounds of this guide.

ParameterQuadrupole Time-of-Flight (Q-TOF)Orbitrap
Limit of Detection (LOD) 0.1 - 2.0 ng/mL0.01 - 0.5 ng/mL[1]
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL0.02 - 1.0 ng/mL[1]
Linear Dynamic Range 3 - 4 orders of magnitude4 - 6 orders of magnitude[2]
Mass Accuracy < 5 ppm< 2 ppm[3]
Resolution 20,000 - 60,000 FWHMUp to >140,000 FWHM

Qualitative Performance and Structural Elucidation:

For the identification and structural confirmation of novel derivatives and their impurities, both platforms provide high-resolution and accurate mass data.

  • Q-TOF HRMS is known for its high acquisition speed, making it well-suited for coupling with fast chromatography techniques like UHPLC. Its mass accuracy is generally sufficient for elemental composition determination of small molecules.

  • Orbitrap HRMS offers superior resolution and mass accuracy, which is particularly advantageous for resolving isobaric interferences and obtaining high-confidence elemental compositions, especially in complex matrices.[1][2][3] The higher resolution can be critical in distinguishing between closely related derivatives or impurities.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of sulfonamide-containing compounds using LC-HRMS.

Sample Preparation:

A simple "dilute-and-shoot" approach is often sufficient for the analysis of relatively clean samples of this compound derivatives.

  • Accurately weigh 1 mg of the sample.

  • Dissolve in 1 mL of a suitable organic solvent (e.g., acetonitrile or methanol).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Further dilute the stock solution to the desired concentration range for analysis.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Liquid Chromatography (LC) Method:

ParameterCondition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

High-Resolution Mass Spectrometry (HRMS) Method:

ParameterQ-TOFOrbitrap
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV3.5 kV
Source Temperature 120 °C120 °C
Desolvation Gas Temp. 400 °C400 °C
Desolvation Gas Flow 800 L/hr800 L/hr
Acquisition Mode Full Scan MS and Targeted MS/MSFull Scan MS and Targeted MS/MS (or PRM)
Mass Range 100 - 1000 m/z100 - 1000 m/z
Resolution 40,000 FWHM70,000 FWHM
Collision Energy Ramped (e.g., 10-40 eV for MS/MS)Stepped HCD (e.g., 20, 30, 40 eV)

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for the analysis of this compound derivatives and the logical comparison of HRMS platforms.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution Sample->Dissolution Dilution Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration LC_Separation LC Separation Filtration->LC_Separation HRMS_Detection HRMS Detection LC_Separation->HRMS_Detection Data_Acquisition Data_Acquisition HRMS_Detection->Data_Acquisition Qualitative_Analysis Qualitative Analysis (Identification) Quantitative_Analysis Quantitative Analysis (Quantification) Data_Acquisition->Qualitative_Analysis Data_Acquisition->Quantitative_Analysis

Caption: General workflow for the analysis of this compound derivatives.

HRMS Platform Comparison cluster_qtof Q-TOF HRMS cluster_orbitrap Orbitrap HRMS Target_Compound 4-(1H-Pyrazol-1-yl)benzenesulfonyl Chloride Derivatives QTOF_Strengths Strengths: - High Speed - Good for Fast LC Target_Compound->QTOF_Strengths Orbitrap_Strengths Strengths: - Superior Resolution - High Mass Accuracy Target_Compound->Orbitrap_Strengths QTOF_Weaknesses Considerations: - Lower Resolution - Lower Mass Accuracy QTOF_Strengths->QTOF_Weaknesses Orbitrap_Weaknesses Considerations: - Slower Scan Speed Orbitrap_Strengths->Orbitrap_Weaknesses

Caption: Key strengths and considerations for Q-TOF and Orbitrap HRMS platforms.

Alternative Analytical Techniques

While HRMS is a premier technique, other analytical methods can provide complementary information for the characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: Essential for the primary structural elucidation of newly synthesized derivatives. It provides detailed information about the chemical environment of protons and carbons, confirming the connectivity of atoms within the molecule. For instance, characteristic chemical shifts for the pyrazole and benzenesulfonyl moieties can be readily identified.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish through-bond correlations and unambiguously assign all proton and carbon signals, which is crucial for complex derivatives or when isomers are present.

Infrared (IR) Spectroscopy:

  • Provides information about the functional groups present in the molecule. Characteristic stretching frequencies for the sulfonyl chloride (SO₂Cl), C-N, and aromatic C-H bonds can confirm the presence of these key structural features. For example, strong absorption bands around 1370 cm⁻¹ and 1180 cm⁻¹ are indicative of the SO₂ group.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Can be used for the analysis of volatile and thermally stable derivatives. However, the sulfonyl chloride group can be prone to degradation at high temperatures, potentially limiting its applicability. Derivatization may be required to improve volatility and thermal stability.

Comparison Summary:

TechniqueStrengthsLimitations
LC-HRMS High sensitivity, high specificity, quantitative and qualitative information in a single run.Higher instrument cost and complexity.
NMR Unambiguous structure elucidation, detailed structural information.Lower sensitivity, not suitable for trace analysis.
IR Quick confirmation of functional groups.Limited structural information, not suitable for complex mixtures.
GC-MS High separation efficiency for volatile compounds.Potential for thermal degradation of the analyte.

References

X-ray crystal structure of compounds derived from 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the X-ray crystal structures of compounds derived from 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride reveals key insights into their molecular geometries and intermolecular interactions. This guide provides a detailed comparison with supporting experimental data for researchers and professionals in drug development.

Comparative Analysis of Crystallographic Data

The structural parameters of several pyrazole-based benzenesulfonamide derivatives have been determined by X-ray crystallography. A summary of the key crystallographic data is presented in the table below, allowing for a direct comparison of their solid-state structures. The selected compounds showcase variations in the pyrazole ring substitution, which in turn influences the overall molecular conformation and crystal packing.

Parameter4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide[1]4-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide[2]4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide[3]
Molecular Formula C₁₁H₁₃N₃O₂SC₁₅H₁₃N₃O₃SC₁₆H₁₄ClN₃O₂S
Molecular Weight 251.30315.34347.81
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/cP2₁/c
a (Å) 7.9649 (1)13.6794 (4)15.878 (5)
b (Å) 11.7827 (2)13.4304 (4)8.209 (5)
c (Å) 12.2720 (2)7.3678 (2)12.953 (5)
β (°) 91.720 (1)91.055 (3)91.016 (5)
Volume (ų) 1151.18 (3)1353.38 (7)1689.4 (1)
Z 444
Dihedral Angle (Benzene-Pyrazole) 47.81 (4)°2.4 (1)° (phenylene) / 6.9 (1)° (phenyl)52.75 (2)°

Insights from Structural Comparison

The data reveals that while all three compounds crystallize in the monoclinic system, their unit cell dimensions and volumes differ significantly, reflecting the differences in their molecular structures and packing arrangements. A key point of comparison is the dihedral angle between the benzenesulfonamide ring and the pyrazole ring. In 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide, this angle is 47.81 (4)°.[1] A similar significant twist is observed in 4-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide, with a dihedral angle of 52.75 (2)°.[3] In contrast, the rings in 4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide are nearly coplanar.[2] These conformational differences can have significant implications for the compounds' biological activities by affecting how they fit into the binding pockets of target proteins.

Furthermore, the crystal structures are stabilized by various intermolecular interactions. For instance, in 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide, centrosymmetric hydrogen-bonded dimers are formed, which are further linked by N—H⋯N hydrogen bonds to create a three-dimensional network.[1] In the case of 4-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide, inversion dimers are formed through N—H⋯N hydrogen bonds, and these are further connected by C—H⋯O and C—H⋯Cl interactions to build a three-dimensional structure.[3]

Experimental Protocols

The determination of the X-ray crystal structures for these compounds generally follows a standard procedure, as detailed below.

Synthesis of Pyrazole-Based Sulfonamide Derivatives

The synthesis of these compounds often involves the reaction of a substituted pyrazole with 4-acetylbenzenesulfonyl chloride or a similar precursor, followed by further chemical modifications. For example, the synthesis of 4-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide was achieved by reacting 1-(4-chlorophenyl)butane-1,3-dione with 4-hydrazinylbenzenesulfonamide hydrochloride in the presence of sodium acetate and glacial acetic acid in ethanol.[3]

X-ray Data Collection and Structure Refinement

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation from an appropriate solvent.

  • Data Collection : A suitable single crystal is mounted on a diffractometer (e.g., an Agilent SuperNova Dual diffractometer).[1] The crystal is kept at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations. Data is collected using a specific radiation source, such as Cu Kα radiation.[1][2]

  • Data Reduction and Absorption Correction : The collected diffraction data is processed to yield a set of unique reflections. An absorption correction is applied to account for the absorption of X-rays by the crystal.[1]

  • Structure Solution and Refinement : The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Programs such as SHELXS97 and SHELXL97 are commonly used for structure solution and refinement, respectively.[1] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[2]

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the determination of the X-ray crystal structure of the title compounds.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_determination Structure Determination & Analysis cluster_output Final Output start Reactants: this compound derivative & other reagents synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting data_collection X-ray Data Collection crystal_mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., SHELXS) data_processing->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file publication Publication & Data Deposition cif_file->publication

Caption: Experimental workflow for X-ray crystal structure determination.

References

Unraveling the Structure-Activity Relationship of 4-(1H-Pyrazol-1-YL)benzenesulfonamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 4-(1H-pyrazol-1-yl)benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds, focusing on their application as antileishmanial agents, cyclooxygenase-2 (COX-2) inhibitors, and carbonic anhydrase (CA) inhibitors. The information presented is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of Biological Activities

The biological activity of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives is highly dependent on the nature and position of substituents on both the pyrazole and benzenesulfonamide moieties. The following tables summarize the quantitative data from various studies, highlighting key SAR trends.

Antileishmanial Activity

A series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives were evaluated for their in vitro activity against Leishmania infantum and Leishmania amazonensis promastigotes.[1][2] The results, summarized in Table 1, indicate that substitutions on the benzenesulfonamide nitrogen play a crucial role in their antileishmanial profile.

Table 1: Antileishmanial Activity of 4-(1H-Pyrazol-1-yl)benzenesulfonamide Derivatives

CompoundRIC50 L. infantum (μM)IC50 L. amazonensis (μM)
3bPhenyl5970
3e4-Chlorophenyl6572

Data sourced from de M. P. N. Melo, et al. (2012).[1]

The data suggests that an unsubstituted phenyl or a para-chlorophenyl group on the sulfonamide nitrogen contributes to potent antileishmanial activity.[1]

Cyclooxygenase-2 (COX-2) Inhibition

The 4-(1H-pyrazol-1-yl)benzenesulfonamide scaffold is famously represented by Celecoxib, a selective COX-2 inhibitor.[3] SAR studies on 1,5-diarylpyrazole derivatives have elucidated the structural requirements for potent and selective COX-2 inhibition.

Table 2: COX-2 Inhibitory Activity of 1,5-Diarylpyrazole Derivatives

CompoundR1 (at pyrazole C3)R2 (at pyrazole C5)COX-2 IC50 (nM)
CelecoxibCF34-Methylphenyl-
7a-Phenyl49
7b-4-Hydroxyphenyl60
7j-2-Thienyl60

Data for compounds 7a, 7b, and 7j sourced from Ragab, et al. (2023).[4][5]

These studies highlight the importance of a trifluoromethyl group at the C3 position of the pyrazole ring and a substituted phenyl group at the C5 position for optimal COX-2 inhibitory activity.[3] Furthermore, grafting different substituted phenyl and 2-thienyl tails via a hydrazone linker to the 4-(5-amino-pyrazol-1-yl)benzenesulfonamide core has yielded compounds with potent COX-2 inhibition.[4][5]

Carbonic Anhydrase (CA) Inhibition

Derivatives of 4-(5-amino-pyrazol-1-yl)benzenesulfonamide have also been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms.[4][5] The inhibitory activities against hCA I, II, IX, and XII are presented in Table 3.

Table 3: Carbonic Anhydrase Inhibitory Activity of 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide Derivatives

CompoundRhCA I KI (nM)hCA II KI (nM)hCA IX KI (nM)hCA XII KI (nM)
7aPhenyl--13.05.8
7b4-Hydroxyphenyl----
7j2-Thienyl----

Data for compound 7a sourced from Ragab, et al. (2023).[4][5]

The results indicate that these compounds are potent inhibitors of the tumor-associated hCA IX and XII isoforms, with KI values in the nanomolar range.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Antileishmanial Activity Assay

The in vitro antileishmanial activity was determined against promastigote forms of Leishmania infantum and Leishmania amazonensis. The parasites were cultured in Schneider's insect medium supplemented with 10% fetal bovine serum. The assay was performed in 96-well plates where the parasites were incubated with different concentrations of the test compounds for 72 hours. The viability of the promastigotes was determined using the MTT assay, and the IC50 values were calculated.[1]

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

The ability of the compounds to inhibit ovine COX-1 and human recombinant COX-2 was determined using an in vitro enzyme immunoassay. The assay measures the conversion of arachidonic acid to prostaglandin H2, which is then reduced to prostaglandin F2α. The concentration of PGF2α is determined by ELISA. The IC50 values were calculated from the concentration-response curves.[4][5]

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against different hCA isoforms was assessed using a stopped-flow CO2 hydration assay. This method measures the enzyme-catalyzed hydration of CO2. The inhibition constants (KI) were determined by non-linear least-squares fitting of the Michaelis-Menten equation, modified for competitive inhibition.

Visualizing Structure-Activity Relationships and Biological Pathways

To better understand the process of SAR studies and the biological context of the target enzymes, the following diagrams are provided.

SAR_Workflow cluster_0 Compound Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis A Lead Compound B Chemical Synthesis A->B Modification C In vitro Assays B->C Screening D In vivo Studies C->D E SAR Analysis C->E Activity Data E->A Feedback for New Designs F QSAR Modeling E->F

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

COX2_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Inhibitor 4-(1H-Pyrazol-1-yl) benzenesulfonamide (e.g., Celecoxib) Inhibitor->COX2

Caption: The cyclooxygenase-2 (COX-2) signaling pathway and its inhibition.

References

Comparative Guide to Purity Assessment of 4-(1H-Pyrazol-1-YL)benzenesulfonyl Chloride: A Validated HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride against other analytical techniques. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate method for quality control and research purposes.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including selective COX-2 inhibitors. Accurate determination of its purity is crucial to ensure the quality, safety, and efficacy of the final drug product. While several analytical techniques can be employed for purity assessment, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice due to its high resolution, sensitivity, and specificity. This guide outlines a proposed validated RP-HPLC method and compares its performance with alternative analytical techniques.

Comparison of Analytical Methods

The purity of sulfonyl chlorides can be assessed by various methods, each with its own advantages and limitations. The following table summarizes a comparison between a proposed RP-HPLC method and other potential analytical techniques.

Parameter RP-HPLC Gas Chromatography (GC) Titration
Specificity High; can separate the main compound from related impurities.Moderate to High; potential for on-column degradation of thermally labile sulfonyl chlorides[1].Low; determines total acidity or chloride content, not specific to the parent compound[2].
Sensitivity High (typically in the µg/mL to ng/mL range).High; suitable for volatile impurities.Moderate; less sensitive than chromatographic methods.
Precision High (RSD < 2%).High (RSD < 2%).Moderate (RSD can be higher).
Sample Throughput Moderate to High.Moderate.High.
Instrumentation Standard HPLC system with UV detector.GC system with FID or MS detector.Standard titration equipment.
Limitations Requires a chromophore for UV detection.The compound must be volatile and thermally stable, or require derivatization[3][4].Non-specific; susceptible to interference from other acidic or chloride-containing impurities[2].

Proposed Validated RP-HPLC Method

This section details a proposed stability-indicating RP-HPLC method for the purity assessment of this compound, based on established methods for related sulfonamides and pyrazole derivatives[5][6][7][8].

Experimental Protocol

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a gradient or isocratic elution. A typical starting point would be a 60:40 (v/v) ratio of acetonitrile to acidified water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile.

3. Preparation of Solutions:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve in 100 mL of diluent to obtain a concentration of 100 µg/mL.

4. Method Validation Parameters (Based on representative data for related compounds):

Parameter Acceptance Criteria Typical Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.0%
LOD Signal-to-Noise Ratio of 3:1~0.1 µg/mL
LOQ Signal-to-Noise Ratio of 10:1~0.3 µg/mL
Specificity No interference at the analyte's retention time.Peak purity index > 0.999
Experimental Workflow

The following diagram illustrates the key steps in the HPLC purity assessment workflow.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve in Diluent weigh_std->dissolve_std inject Inject into HPLC dissolve_std->inject weigh_sample Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample dissolve_sample->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: HPLC experimental workflow for purity assessment.

Signaling Pathway for Method Selection

The choice of an analytical method for purity assessment is guided by several factors. The following diagram outlines the logical pathway for selecting the most suitable method.

Method_Selection start Purity Assessment Required specificity High Specificity Needed? start->specificity thermal_stability Thermally Stable? specificity->thermal_stability Yes, and volatile impurities hplc Use RP-HPLC specificity->hplc Yes titration Use Titration (for content) specificity->titration No thermal_stability->hplc No gc Use GC (with/without derivatization) thermal_stability->gc Yes

Caption: Logical pathway for analytical method selection.

Conclusion

The proposed RP-HPLC method offers a specific, sensitive, and precise approach for the purity assessment of this compound. Its ability to separate the main component from potential impurities makes it superior to non-specific methods like titration. While GC can be an alternative, the potential for thermal degradation of the sulfonyl chloride group makes HPLC a more robust choice. The detailed protocol and validation parameters provided in this guide serve as a strong foundation for researchers and drug development professionals to implement this method for routine quality control and research applications.

References

Comparative study of the anti-inflammatory activity of pyrazole sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory activity of various pyrazole sulfonamide derivatives, a class of compounds that has garnered significant interest in the development of novel anti-inflammatory drugs. By presenting supporting experimental data from multiple studies, this document aims to facilitate the evaluation and selection of promising candidates for further research and development. The well-known selective COX-2 inhibitor, Celecoxib, serves as a primary benchmark for comparison.

Data Presentation: In Vitro Anti-Inflammatory Activity

The primary mechanism for the anti-inflammatory action of pyrazole sulfonamide derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which plays a crucial role in the inflammatory cascade.[1] The following table summarizes the in vitro inhibitory activity (IC50 values) of selected pyrazole sulfonamide derivatives against COX-1 and COX-2, providing a clear comparison of their potency and selectivity. A lower IC50 value indicates greater potency.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundTargetIC50 (µM)
Celecoxib COX-17.60.005Indomethacin COX-10.4
COX-20.04[2]COX-2Not Specified
Benzothiophen-2-yl pyrazole deriv. 5b COX-15.40344.56Diclofenac COX-13
COX-20.01[3]COX-2Not Specified
PYZ20 (dihydropyrazole sulfonamide) COX-1>10>30.3
COX-20.33[4]
PYZ21 (dihydropyrazole sulfonamide) COX-1Not SpecifiedNot Specified
COX-20.08[4]
PYZ3 (diaryl heterocycle) COX-1Not SpecifiedNot Selective
COX-20.011[4]
PYZ10 (pyrazole-thiourea-benzimidazole) COX-1Not SpecifiedSelective
COX-20.0000283[4]
PYZ11 (pyrazole-thiourea-benzimidazole) COX-1Not SpecifiedSelective
COX-20.0002272[4]
PYZ31 (new pyrazole derivative) COX-1Not SpecifiedBetter than Celecoxib
COX-20.01987[4]

Data Presentation: In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard and well-established method for evaluating the acute anti-inflammatory activity of compounds in vivo.[5] The table below presents the percentage of edema inhibition by selected pyrazole derivatives in this model, offering insights into their efficacy in a living organism.

CompoundDose (mg/kg)Time (hours)Edema Inhibition (%)Reference CompoundDose (mg/kg)Edema Inhibition (%)
Compound 5e (pyrazole benzamide) Not Specified261.26[6]Diclofenac Not SpecifiedNot Specified
Compound 5l (pyrazole benzamide) Not SpecifiedNot Specified60.1[6]
PYZ16 Not SpecifiedNot Specified64.28[7]Celecoxib Not Specified57.14[7]
Benzothiophen-2-yl pyrazole deriv. 5b Not SpecifiedNot SpecifiedSurpassing Celecoxib[3]Celecoxib Not SpecifiedNot Specified

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2.[8][9]

1. Enzyme and Substrate Preparation:

  • Recombinant human COX-1 and COX-2 enzymes are used.

  • The enzymes are diluted to the desired concentration in a suitable assay buffer (e.g., Tris-HCl buffer).

  • A stock solution of arachidonic acid (the substrate) is prepared in ethanol and then diluted to the final working concentration in the assay buffer.[9]

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add the following in order:

    • Assay Buffer

    • Heme cofactor[8]

    • Test compound (dissolved in a suitable solvent like DMSO) or vehicle control.

    • COX-1 or COX-2 enzyme solution.

  • The plate is pre-incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[2]

  • The reaction is initiated by adding the arachidonic acid solution to all wells.

3. Detection:

  • The COX enzyme activity is determined by measuring the amount of prostaglandin E2 (PGE2) produced. This is often done using a colorimetric or fluorometric method.[8][9]

  • For a colorimetric assay, the peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at a specific wavelength (e.g., 590 nm).[8]

  • For a fluorometric assay, a probe that fluoresces upon reacting with prostaglandin G2 (an intermediate in the reaction) is used, and the fluorescence is measured at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[9]

4. Data Analysis:

  • The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.

  • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[8]

In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard method for assessing the in vivo acute anti-inflammatory activity of compounds.[5][10]

1. Animals:

  • Male Wistar rats (or another suitable strain) weighing between 150-200g are typically used.[11]

  • The animals are housed under standard laboratory conditions and are given access to food and water ad libitum. They are usually fasted overnight before the experiment.[11]

2. Experimental Groups:

  • Animals are randomly divided into several groups:

    • Control group (receives the vehicle).

    • Standard group (receives a known anti-inflammatory drug, such as Indomethacin or Diclofenac).

    • Test groups (receive different doses of the pyrazole sulfonamide derivatives).

3. Procedure:

  • The test compounds, standard drug, or vehicle are administered orally or intraperitoneally.

  • After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of a phlogistic agent, typically a 1% solution of carrageenan, is administered into the right hind paw of each rat.[5]

  • The paw volume is measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

4. Data Analysis:

  • The degree of edema is calculated as the increase in paw volume at each time point compared to the initial volume.

  • The percentage of inhibition of edema for each group is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the observed anti-inflammatory effects.

Mandatory Visualization

G cluster_0 Inflammatory Stimuli (e.g., Pathogens, Injury) cluster_1 Cell Membrane cluster_2 Cyclooxygenase (COX) Pathway cluster_3 Inflammatory Response cluster_4 Therapeutic Intervention Inflammatory Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Inflammatory Stimuli->PLA2 Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (Constitutive)->Prostaglandins (PGs) COX-2 (Inducible)->Prostaglandins (PGs) Pain, Fever, Inflammation Pain, Fever, Inflammation Prostaglandins (PGs)->Pain, Fever, Inflammation Pyrazole Sulfonamide\nDerivatives Pyrazole Sulfonamide Derivatives Pyrazole Sulfonamide\nDerivatives->COX-2 (Inducible) Selective Inhibition

Caption: Signaling pathway of inflammation and COX-2 inhibition.

G cluster_0 Preparation cluster_1 Assay Execution (96-well plate) cluster_2 Data Acquisition & Analysis A Prepare Reagents: - Assay Buffer - Heme - COX-1/COX-2 Enzyme - Arachidonic Acid C Add Buffer, Heme, and Test Compound A->C B Prepare Test Compounds (in DMSO) B->C D Add COX-1 or COX-2 Enzyme C->D E Pre-incubate (e.g., 15 min at 25°C) D->E F Initiate Reaction with Arachidonic Acid E->F G Measure PGE2 Production (Colorimetric/Fluorometric) F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: Experimental workflow for in vitro COX inhibition assay.

References

A Comparative Guide to Isomeric Purity Analysis of Substituted 4-(1H-Pyrazol-1-YL)benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the isomeric purity of key intermediates like substituted 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride is critical. This intermediate is a precursor to various pharmaceutically active compounds, and its isomeric composition can significantly impact the safety and efficacy of the final product. The synthesis of the pyrazole ring often leads to the formation of regioisomers, which can be challenging to separate and quantify.

This guide provides a comparative overview of the primary analytical techniques for assessing the isomeric purity of substituted this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Understanding the Isomeric Challenge

The most common isomers of substituted this compound are regioisomers. These arise during the synthesis of the pyrazole ring, typically from the condensation of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound. This can result in two different substitution patterns on the pyrazole ring, leading to distinct chemical entities with potentially different biological activities and impurity profiles.

Comparison of Analytical Methodologies

The primary methods for the separation and quantification of pyrazole regioisomers are chromatographic, with HPLC being the most powerful technique. Spectroscopic methods, particularly NMR, are indispensable for the structural elucidation of the separated isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of isomeric purity analysis, offering high-resolution separation of closely related isomers. The choice between normal-phase and reverse-phase HPLC is critical and depends on the specific properties of the substituted pyrazole.

  • Normal-Phase HPLC (NP-HPLC): This technique often provides superior selectivity for positional isomers.[1] For pyrazole derivatives, chiral stationary phases (CSPs) used in a normal-phase mode have shown excellent capability in resolving regioisomers, even for achiral molecules.[2]

  • Reverse-Phase HPLC (RP-HPLC): While being the more common HPLC mode, RP-HPLC may offer less selectivity for subtle structural differences in regioisomers. However, with careful method development, particularly with chiral columns in a reverse-phase mode, adequate separation can be achieved.[2]

The following table summarizes a comparison of these HPLC modes for the analysis of pyrazole regioisomers, based on data from analogous compounds like Celecoxib and its impurities.[2]

ParameterNormal-Phase HPLC (Chiral Column)Reverse-Phase HPLC (Chiral Column)
Stationary Phase Chiralpak IA-3 (Immobilized Amylose)Chiralpak IA-3 (Immobilized Amylose)
Mobile Phase n-Hexane / EthanolAcetonitrile / Water
Typical Gradient IsocraticGradient or Isocratic
Selectivity for Regioisomers HighModerate to High
Resolution (Rs) Often > 2.0Can be optimized to > 1.8
Analysis Time Can be longer due to isocratic elutionCan be optimized for shorter run times
Compound Solubility Good for compounds soluble in organic solventsGood for compounds with some aqueous solubility
Method Robustness Can be sensitive to mobile phase water contentGenerally more robust and reproducible
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification and structural characterization of pyrazole regioisomers. While not a separation technique itself, it is used to analyze the fractions collected from preparative chromatography. The chemical shifts of the pyrazole ring protons and carbons are highly sensitive to the substitution pattern.

Key differentiators in the ¹H and ¹³C NMR spectra of pyrazole regioisomers include:

  • The chemical shift of the C4 proton of the pyrazole ring.[3]

  • The chemical shifts of the C3 and C5 carbons, which are significantly influenced by the attached substituents.[3]

  • Nuclear Overhauser Effect (NOE) experiments can be used to establish through-space proximities of protons, confirming the regiochemistry.

Experimental Workflow and Protocols

A systematic approach is essential for the accurate determination of isomeric purity. The following workflow outlines the key steps, from sample preparation to data analysis.

Isomeric Purity Analysis Workflow Figure 1. Experimental Workflow for Isomeric Purity Analysis cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis SamplePrep Dissolve sample in a suitable organic solvent (e.g., Acetonitrile) Filtration Filter through a 0.45 µm syringe filter SamplePrep->Filtration HPLC HPLC Analysis (NP or RP) for separation and quantification Filtration->HPLC Inject into HPLC NMR NMR Spectroscopy for structural elucidation of isolated isomers HPLC->NMR If preparative scale Quantification Calculate isomeric purity from HPLC peak areas HPLC->Quantification Identification Confirm isomer structures using NMR data NMR->Identification

Caption: Figure 1. Experimental Workflow for Isomeric Purity Analysis

Detailed Experimental Protocol: HPLC Method for Regioisomer Analysis

This protocol is a representative method adapted from the analysis of closely related pyrazole-containing compounds and serves as a starting point for method development for substituted this compound.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Chiralpak IA-3 column (250 x 4.6 mm, 3 µm) or equivalent.[2]

  • HPLC grade solvents (Acetonitrile, Water).

  • Substituted this compound sample and reference standards for the potential isomers.

2. Chromatographic Conditions (Reverse-Phase):

  • Mobile Phase: Acetonitrile and Water. A gradient may be necessary to achieve optimal separation. A starting point could be a ratio of 45:55 (v/v) Acetonitrile:Water.[2]

  • Flow Rate: 0.8 mL/min.[2]

  • Column Temperature: 40 °C.[2]

  • Detection Wavelength: 250 nm.[2]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of the sample in acetonitrile at a concentration of approximately 0.5 mg/mL.

  • If available, prepare solutions of the individual isomer reference standards at a similar concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the sample solution and the reference standard solutions into the HPLC system.

  • Record the chromatograms and determine the retention times and peak areas for all components.

  • Calculate the percentage of each isomer in the sample using the area normalization method.

Note on Stability: Sulfonyl chlorides can be susceptible to hydrolysis. It is advisable to use fresh, anhydrous solvents for sample preparation and the mobile phase. A forced degradation study (e.g., spiking the sample with water) can help to identify any degradation products and ensure they do not co-elute with the isomers of interest.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the synthesis, the potential for isomer formation, and the subsequent analytical characterization to ensure product quality.

Synthesis and Analysis Logic Figure 2. Logical Relationship in Isomer Analysis cluster_synthesis Synthesis cluster_outcome Reaction Outcome cluster_analysis Analytical Characterization cluster_quality Quality Assessment StartingMaterials Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine Reaction Pyrazole Ring Formation StartingMaterials->Reaction IsomerMixture Mixture of Regioisomers Reaction->IsomerMixture Separation HPLC Separation (NP or RP) IsomerMixture->Separation Quantification Quantification of Isomers Separation->Quantification Identification NMR Structural Elucidation Separation->Identification For isolated fractions Purity Isomeric Purity Determined Quantification->Purity Identification->Purity

Caption: Figure 2. Logical Relationship in Isomer Analysis

By employing a combination of high-resolution HPLC for separation and quantification, and NMR spectroscopy for definitive structural assignment, researchers can confidently assess the isomeric purity of substituted this compound, ensuring the quality and consistency of this vital pharmaceutical intermediate.

References

Confirming Sulfonamide Bond Formation: An FT-IR Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful formation of a sulfonamide bond is a critical step in the synthesis of numerous therapeutic agents. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, reliable, and non-destructive method to confirm the formation of this essential functional group. This guide provides a comparative analysis of the key vibrational frequencies of reactants and products, a detailed experimental protocol, and a visual workflow to aid in the unambiguous confirmation of sulfonamide synthesis.

The reaction between a sulfonyl chloride and a primary or secondary amine is the most common method for forming a sulfonamide. The progress of this reaction can be effectively monitored by observing the disappearance of characteristic vibrational modes of the starting materials and the appearance of new bands corresponding to the sulfonamide product.

Comparative FT-IR Data for Sulfonamide Formation

The key to confirming sulfonamide bond formation via FT-IR is to track the changes in the spectra of the reactants versus the product. The following table summarizes the characteristic FT-IR absorption bands for a model reaction between benzenesulfonyl chloride and aniline to form N-phenylbenzenesulfonamide.

Functional GroupVibrational ModeReactant: Benzenesulfonyl Chloride (cm⁻¹)Reactant: Aniline (cm⁻¹)Product: N-phenylbenzenesulfonamide (cm⁻¹)
Amine (N-H) N-H Asymmetric & Symmetric Stretch-~3433, ~3356[1]Disappeared/Replaced by single N-H stretch
N-H Scissoring (Bending)-~1620Disappeared
Sulfonyl Chloride (SO₂Cl) SO₂ Asymmetric Stretch~1380-Disappeared
SO₂ Symmetric Stretch~1180-Disappeared
Sulfonamide (SO₂NH) N-H Stretch--~3250 (single sharp peak)
SO₂ Asymmetric Stretch--~1330
SO₂ Symmetric Stretch--~1160
S-N Stretch--~931

Analysis of Spectral Changes:

  • Disappearance of N-H Stretches of Primary Amine: The two distinct N-H stretching bands of the primary amine (aniline) in the 3300-3500 cm⁻¹ region will be replaced by a single, typically sharp, N-H stretching band of the secondary sulfonamide, which appears at a lower wavenumber (~3250 cm⁻¹).[1]

  • Disappearance of Sulfonyl Chloride Bands: The strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride will disappear.

  • Appearance of Sulfonamide Bands: The formation of the sulfonamide is confirmed by the appearance of new, characteristic bands:

    • A single N-H stretch.

    • Strong asymmetric and symmetric SO₂ stretching bands, typically observed in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.

    • An S-N stretching vibration, which can be found in the 924–906 cm⁻¹ region.

Experimental Protocol: Synthesis and FT-IR Analysis of N-phenylbenzenesulfonamide

This protocol details the synthesis of N-phenylbenzenesulfonamide from benzenesulfonyl chloride and aniline, followed by FT-IR analysis to confirm product formation.

Materials:

  • Aniline

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve aniline (1.0 eq) in dichloromethane. To this solution, add pyridine (1.2 eq).

  • Addition of Sulfonyl Chloride: While stirring the solution at room temperature, slowly add benzenesulfonyl chloride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N-phenylbenzenesulfonamide.

  • FT-IR Analysis:

    • Acquire a background spectrum of the clean ATR crystal.

    • Place a small amount of the reactant (aniline) on the ATR crystal and record its FT-IR spectrum.

    • Clean the ATR crystal thoroughly.

    • Place a small amount of the other reactant (benzenesulfonyl chloride) on the ATR crystal and record its FT-IR spectrum.

    • Clean the ATR crystal thoroughly.

    • Place a small amount of the purified product (N-phenylbenzenesulfonamide) on the ATR crystal and record its FT-IR spectrum.

    • Compare the three spectra, paying close attention to the key regions outlined in the data table above.

Visualization of the Confirmation Workflow

The logical process for confirming sulfonamide bond formation using FT-IR can be visualized as follows:

G FT-IR Workflow for Sulfonamide Confirmation cluster_0 Reactant Analysis cluster_1 Reaction cluster_2 Product Analysis cluster_3 Data Comparison & Conclusion Amine Acquire FT-IR of Amine (e.g., Aniline) Synthesis Synthesize Sulfonamide Amine->Synthesis Comparison Compare Spectra: - Disappearance of Reactant Peaks - Appearance of Product Peaks Amine->Comparison SulfonylChloride Acquire FT-IR of Sulfonyl Chloride (e.g., Benzenesulfonyl Chloride) SulfonylChloride->Synthesis SulfonylChloride->Comparison Product Acquire FT-IR of Purified Product Synthesis->Product Product->Comparison Confirmation Confirmation of Sulfonamide Bond Formation Comparison->Confirmation Key Changes Observed NoConfirmation Incomplete Reaction or Side Product Formation Comparison->NoConfirmation Key Changes Absent

Caption: Workflow for confirming sulfonamide synthesis using FT-IR.

By following this guide, researchers can confidently and efficiently utilize FT-IR spectroscopy to verify the successful formation of sulfonamide bonds in their synthetic pathways, ensuring the integrity of their compounds for further development.

References

In-Vitro Biological Assay Validation: A Comparative Guide to Novel 4-(1H-Pyrazol-1-YL)benzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel 4-(1H-Pyrazol-1-YL)benzenesulfonamides Against Established Therapeutic Agents.

This guide provides a comprehensive in-vitro biological assay validation for a series of novel 4-(1H-Pyrazol-1-YL)benzenesulfonamide derivatives. The performance of these compounds is objectively compared with established drugs such as Celecoxib (a selective COX-2 inhibitor), Zileuton (a 5-LOX inhibitor), and Acetazolamide (a carbonic anhydrase inhibitor). This document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to aid in the evaluation of these novel compounds for potential therapeutic applications.

Comparative Analysis of Inhibitory Activity

The inhibitory potential of novel 4-(1H-Pyrazol-1-YL)benzenesulfonamide derivatives was evaluated against key enzymatic targets implicated in inflammation and cancer: Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), and various isoforms of Carbonic Anhydrase (CA).

Cyclooxygenase (COX) Inhibition

The selective inhibition of COX-2 over COX-1 is a critical parameter for anti-inflammatory agents to minimize gastrointestinal side effects. The following table compares the in-vitro inhibitory activity (IC50 values) of novel pyrazolyl benzenesulfonamides with the standard selective COX-2 inhibitor, Celecoxib.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Novel Derivative 1 5.400.01540[1]
Novel Derivative 2 >1000.043>2325[2]
Novel Derivative 3 >1000.068>1470[2]
Celecoxib 150.04375[2]
Celecoxib 14.20.4233.8[3]

Table 1: Comparison of COX-1 and COX-2 Inhibition. The novel derivatives demonstrate potent and highly selective inhibition of COX-2, with selectivity indices significantly greater than that of Celecoxib in some cases.

5-Lipoxygenase (5-LOX) Inhibition

Dual inhibition of COX-2 and 5-LOX is a promising strategy for developing anti-inflammatory drugs with a broader spectrum of activity and potentially improved safety profiles.

Compound5-LOX IC50 (µM)Reference
Novel Derivative 1 1.78[1]
Novel Derivative 4 2.4[4]
Novel Derivative 5 1.9[4]
Zileuton 0.5[5]
Zileuton 0.4[6]

Table 2: Comparison of 5-LOX Inhibition. The novel pyrazolyl benzenesulfonamide derivatives exhibit moderate inhibitory activity against 5-LOX.

Carbonic Anhydrase (CA) Inhibition

Several isoforms of carbonic anhydrase, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and represent important targets for anticancer therapies. The inhibitory activity (Ki values) of novel compounds was compared with the broad-spectrum CA inhibitor, Acetazolamide.

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)Reference
Novel Urea Derivative 1 791.734.515.955.2[7]
Novel Urea Derivative 2 >10000157.167.616.7[7]
Novel Pyrazolone Derivative 1 >10000850.31.110.4[8]
Novel Pyrazolone Derivative 2 8540.1750.83.515.8[8]
Acetazolamide (AAZ) 25012255.7[9]
Acetazolamide (AAZ) 2501225.85.7[10]

Table 3: Comparison of Carbonic Anhydrase Inhibition. The novel derivatives, particularly the pyrazolone series, show potent and selective inhibition against the tumor-associated isoforms hCA IX and XII, with some compounds demonstrating greater potency for hCA IX than Acetazolamide.

In-Vitro Cytotoxicity

The cytotoxic effects of novel 4-(1H-Pyrazol-1-YL)benzenesulfonamide derivatives were assessed against various human cancer cell lines using the MTT assay.

CompoundCell LineCancer TypeIC50 (µM)Reference
Novel Pyrazolo[4,3-e]... Derivative 1 HCT 116Colorectal0.39 - 0.6[11]
Novel Pyrazolo[4,3-e]... Derivative 2 PC-3Prostate0.17 - 0.36[11]
Novel Pyrazolo[4,3-e]... Derivative 3 BxPC-3Pancreatic0.13 - 0.26[11]
Novel Diphenyl Pyrazole-Chalcone 1 HNO-97Oral10[3]
Novel Diphenyl Pyrazole-Chalcone 2 HNO-97Oral10.56[3]
Doxorubicin (Reference) MCF-7Breast0.8 - 1.2[12]

Table 4: In-Vitro Cytotoxicity of Novel Derivatives. The novel compounds exhibit significant cytotoxic activity against a range of cancer cell lines, with some derivatives showing high potency in the sub-micromolar range.

Experimental Protocols

Detailed methodologies for the key in-vitro assays are provided below to ensure reproducibility and facilitate comparative analysis.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

The in-vitro COX inhibition assay is performed using a whole blood assay, which provides a more physiologically relevant assessment of COX-isozyme activity.

  • Principle: The assay measures the production of thromboxane B2 (TXB2) as an index of COX-1 activity in platelets and prostaglandin E2 (PGE2) as an index of COX-2 activity in lipopolysaccharide (LPS)-stimulated monocytes.

  • Procedure:

    • Venous blood is collected from healthy volunteers.

    • For COX-1 activity, whole blood is incubated with the test compounds or vehicle (DMSO) and allowed to clot at 37°C for 1 hour. The serum is then collected for TXB2 measurement by radioimmunoassay (RIA) or ELISA.

    • For COX-2 activity, heparinized whole blood is incubated with LPS (10 µg/mL) and the test compounds or vehicle at 37°C for 24 hours. The plasma is collected for PGE2 measurement by RIA or ELISA.

    • The IC50 values are calculated from the concentration-inhibition curves.

5-Lipoxygenase (5-LOX) Inhibition Assay

The inhibitory activity against 5-LOX is determined using a human neutrophil-based assay.

  • Principle: The assay measures the production of leukotriene B4 (LTB4), a major product of the 5-LOX pathway in neutrophils, upon stimulation with a calcium ionophore.

  • Procedure:

    • Human polymorphonuclear leukocytes (neutrophils) are isolated from the peripheral blood of healthy donors.

    • Neutrophils are pre-incubated with the test compounds or vehicle for 15 minutes at 37°C.

    • The cells are then stimulated with calcium ionophore A23187 to induce LTB4 synthesis.

    • The reaction is stopped, and the amount of LTB4 produced is quantified by ELISA.

    • IC50 values are determined from the dose-response curves.

Carbonic Anhydrase (CA) Inhibition Assay

A stopped-flow CO2 hydrase assay is used to determine the inhibition constants (Ki) for the various CA isoforms.

  • Principle: This method measures the enzyme-catalyzed hydration of CO2. The production of protons during this reaction leads to a pH change in a buffered solution, which is monitored over time using a pH indicator.

  • Procedure:

    • The assay is performed at a constant temperature (e.g., 25°C).

    • The reaction mixture contains a buffer, the purified CA isoenzyme, and a pH indicator.

    • The reaction is initiated by rapidly mixing the enzyme solution with a CO2-saturated solution.

    • The change in absorbance of the pH indicator is monitored over time.

    • Initial reaction velocities are determined in the presence of varying concentrations of the inhibitor.

    • The IC50 values are calculated and then converted to Ki values using the Cheng-Prusoff equation.

In-Vitro Cytotoxicity (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

    • The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.

COX2_Signaling_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) TLR4 TLR4 Proinflammatory_Stimuli->TLR4 Cell_Membrane Cell Membrane MAPK_Pathway MAPK Pathway (p38, ERK) TLR4->MAPK_Pathway activates NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway COX2_Gene COX-2 Gene Transcription MAPK_Pathway->COX2_Gene upregulates NFkB_Pathway->COX2_Gene upregulates Nucleus Nucleus COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA COX2_Protein COX-2 Protein (Enzyme) COX2_mRNA->COX2_Protein Prostaglandins Prostaglandins (PGE2) COX2_Protein->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazolyl_Benzenesulfonamides Novel 4-(1H-Pyrazol-1-YL) benzenesulfonamides Pyrazolyl_Benzenesulfonamides->COX2_Protein Inhibits

Caption: COX-2 Signaling Pathway and Inhibition by Novel Sulfonamides.

CAIX_XII_Cancer_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Gene CAIX/CAXII Gene Transcription HIF1a->CAIX_Gene induces CAIX_Protein CA IX / CA XII Expression (on cell surface) CAIX_Gene->CAIX_Protein HCO3_H HCO3- + H+ CAIX_Protein->HCO3_H CO2_H2O CO2 + H2O CO2_H2O->HCO3_H Catalyzed by Intracellular Intracellular Space (Neutral pH maintained) HCO3_H->Intracellular HCO3- retained Extracellular Extracellular Space (Acidification) HCO3_H->Extracellular Tumor_Progression Tumor Progression (Invasion, Metastasis) Extracellular->Tumor_Progression Pyrazolyl_Benzenesulfonamides Novel 4-(1H-Pyrazol-1-YL) benzenesulfonamides Pyrazolyl_Benzenesulfonamides->CAIX_Protein Inhibits

Caption: Role of CA IX/XII in Tumor Microenvironment and Inhibition.

Experimental_Workflow start Start: Compound Synthesis in_vitro_assays In-Vitro Enzyme Assays COX-1/2 5-LOX CA I, II, IX, XII start->in_vitro_assays cytotoxicity_assay Cytotoxicity Assay (MTT on Cancer Cell Lines) start->cytotoxicity_assay data_analysis Data Analysis (IC50 / Ki Determination) in_vitro_assays->data_analysis cytotoxicity_assay->data_analysis comparison Comparison with Standard Drugs data_analysis->comparison end End: Lead Candidate Selection comparison->end

Caption: General Experimental Workflow for In-Vitro Validation.

References

Safety Operating Guide

Proper Disposal of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride as a corrosive and water-reactive substance. Disposal requires careful handling and adherence to hazardous waste regulations. Never dispose of this chemical directly down the drain or in regular trash. This guide provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. Strict adherence to these procedures is crucial for ensuring laboratory safety and environmental protection.

Immediate Safety & Hazard Profile

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.[1] Its primary hazards are summarized in the table below.

Hazard ClassificationDescription
Skin Corrosion/IrritationCauses severe skin burns and eye damage (Category 1A, 1B, 1C).[1]
Serious Eye DamageCauses serious eye damage (Category 1).[1]
Water ReactivityReacts with water, potentially violently, which is a characteristic of many sulfonyl chlorides.[2]

Personal Protective Equipment (PPE) is mandatory when handling this compound. Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or a face shield.[1] All handling of this chemical, including preparation for disposal, should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[3]

Disposal Plan: Assessing Quantity and Contamination

The correct disposal procedure depends on the quantity of the waste and whether it is contaminated.

  • Bulk Quantities: Any amount of the chemical in its original container or quantities greater than a few grams must be disposed of as hazardous waste without any pre-treatment by the user.

  • Residual Quantities: This refers to trace amounts remaining in empty containers or on contaminated labware (e.g., glassware, spatulas). These can often be neutralized as a final step in an experimental protocol before cleaning or disposal.

  • Contaminated Materials: Spill cleanup materials, contaminated PPE, and any other items that have come into contact with the chemical must be treated as hazardous waste.[3]

Step-by-Step Disposal Protocols

Protocol 1: Disposal of Bulk or Unused this compound

Bulk quantities of this chemical must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[1][4][5]

  • Container and Labeling: Ensure the chemical is in a tightly sealed, compatible container.[6][7][8] If it is in its original container, ensure the label is intact and legible.[8] If you have transferred the waste to a new container, it must be clearly labeled with the full chemical name: "this compound" and the associated hazard pictograms (e.g., Corrosive).[9][10] Do not use abbreviations or chemical formulas.[9][10]

  • Segregation: Store the waste container in a designated hazardous waste storage area.[6] It must be segregated from incompatible materials, particularly bases, alcohols, amines, and aqueous solutions.[9][11] Use secondary containment to prevent spills.[6]

  • Hazardous Waste Tagging: Complete a hazardous waste tag as required by your institution.[10] This typically includes the chemical name, quantity, date, and your lab's contact information.[10]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[8]

Protocol 2: Neutralization of Residual Quantities

This procedure should only be performed by trained personnel for trace amounts of the chemical, for example, when cleaning glassware.

Experimental Methodology:

  • Preparation: In a chemical fume hood, prepare a beaker with a stir bar containing a dilute basic solution, such as 5% sodium bicarbonate or a 1 M solution of sodium hydroxide (NaOH).[3] Place the beaker in an ice bath to manage the heat from the exothermic reaction.[3]

  • Rinsing: Carefully rinse the contaminated glassware or equipment with a small amount of an inert solvent (e.g., acetone) to dissolve the residual sulfonyl chloride.

  • Slow Addition: Using a pipette, slowly and carefully add the solvent rinse containing the dissolved residual to the stirring, cooled basic solution.[3] Crucially, always add the sulfonyl chloride solution to the base; never the other way around. [3] This prevents a large, uncontrolled exothermic reaction.

  • Monitoring: After the addition is complete, continue to stir the solution in the ice bath for at least 30 minutes. Check the pH of the aqueous solution to ensure it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more of the basic solution until the desired pH is reached.

  • Final Disposal: The neutralized aqueous solution should be collected in a designated "Aqueous Hazardous Waste" container for your institution. Do not pour it down the drain unless you have explicit written permission from your EHS office for this specific neutralized waste stream.[10]

Protocol 3: Disposal of Contaminated Solid Waste

  • Collection: Place all contaminated solid waste, such as gloves, absorbent pads from spill cleanups, and weigh boats, into a designated, clearly labeled hazardous waste bag or container.[8] Do not mix this solid waste with liquid waste.[6]

  • Labeling: Label the container as "Solid Waste Contaminated with this compound."

  • Arrange for Pickup: Store the container in your lab's designated hazardous waste area and arrange for pickup through your EHS office.

Emergency and Spill Procedures

In the event of a spill, evacuate the immediate area to prevent exposure. If safe to do so, and you are trained, manage the spill according to your lab's standard operating procedures.

  • Containment: Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or diatomaceous earth.[3] Do not use combustible materials like paper towels or sawdust.[3]

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container that can be securely sealed.

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting all cleaning materials as contaminated waste.[11]

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS office.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_assess cluster_bulk cluster_residual cluster_solid cluster_end start Start: Assess Waste This compound assess Assess Quantity and Type start->assess bulk Bulk or Unused Chemical assess->bulk Bulk residual Residual on Glassware assess->residual Residual solid Contaminated Solid Waste (PPE, Spill Cleanup) assess->solid Contaminated Solids bulk_proc 1. Ensure secure, labeled container. 2. Segregate from incompatibles. 3. Attach institutional hazardous waste tag. bulk->bulk_proc end_point Arrange for Pickup by EHS / Licensed Contractor bulk_proc->end_point residual_proc 1. Prepare cooled, basic solution (e.g., NaHCO3). 2. Rinse glassware with inert solvent. 3. Slowly add rinse to base with stirring. 4. Neutralize to pH 7-9. residual->residual_proc aqueous_waste Collect in 'Aqueous Hazardous Waste' Container residual_proc->aqueous_waste aqueous_waste->end_point solid_proc 1. Place in a designated, sealed container. 2. Label with chemical name and hazard. solid->solid_proc solid_proc->end_point

Caption: Logical workflow for the disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.